Sarubicin B
Description
2-Naphthalenecarboxamide, 5-acetyl-3-amino-1,4-dihydro-1,4-dioxo- has been reported in Streptomyces with data available.
from Streptomyces strain JA 2861; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
84745-01-7 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-acetyl-1-hydroxy-3-imino-4-oxonaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H10N2O4/c1-5(16)6-3-2-4-7-8(6)12(18)10(14)9(11(7)17)13(15)19/h2-4,14,17H,1H3,(H2,15,19) |
InChI Key |
YKJQUOFKMCKKGM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)N)N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarubicin B; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation of Sarubicin B-Producing Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation, cultivation, and characterization of Streptomyces species known to produce Sarubicin B, a quinone antibiotic. This document synthesizes available scientific literature to offer detailed experimental protocols, data summaries, and visual workflows to aid in the research and development of this potent secondary metabolite.
Introduction to this compound
This compound is a quinone antibiotic that has demonstrated inhibitory activity against Gram-positive bacteria.[1] Like many other bioactive secondary metabolites, it is of microbial origin, produced by members of the genus Streptomyces.[1][2] This genus is renowned for its complex secondary metabolism, producing over two-thirds of the clinically useful antibiotics of natural origin.[2][3] The exploration of novel Streptomyces strains and the optimization of fermentation processes are crucial for the discovery and production of new therapeutic agents.
This compound Producing Organisms and Their Isolation
This compound has been isolated from the fermentation broths of specific Streptomyces strains. While the primary literature identifies the producing strains, specific details regarding their geographical origin are not extensively documented.
Table 1: Known this compound-Producing Streptomyces Strains
| Strain Designation | Compound(s) Isolated | Reference |
| Streptomyces sp. JA 2861 | This compound | [1] |
| Streptomyces sp. Hu186 | Sarubicin A and this compound | [4] |
The isolation of novel Streptomyces from environmental samples is a key first step in natural product discovery. Found predominantly in soil and decaying vegetation, these bacteria can be selectively isolated using various pretreatment and culture-based methods.[2]
Experimental Protocol: Isolation of Streptomyces from Soil
This protocol outlines a general procedure for the selective isolation of Streptomyces species from soil samples.
Objective: To isolate pure cultures of Streptomyces from environmental soil.
Materials:
-
Sterile sample collection bags or tubes
-
Sterile spatulas or scoops
-
Sterile distilled water
-
Sterile mortar and pestle
-
Water bath
-
Incubator
-
Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media
-
Antifungal agents (e.g., Nystatin, Cycloheximide)
-
Antibacterial agents (e.g., Nalidixic acid)
-
Sterile petri dishes, pipettes, and spreader
Procedure:
-
Sample Collection: Aseptically collect soil samples from a depth of 10-20 cm into sterile containers.
-
Sample Pretreatment:
-
Air-dry the soil sample at room temperature for 24-48 hours.
-
Gently crush the dried soil using a sterile mortar and pestle to create a fine powder.
-
Suspend 1 gram of the soil powder in 10 mL of sterile distilled water.
-
Heat the suspension in a water bath at 55°C for 6-10 minutes to reduce the population of non-spore-forming bacteria.
-
-
Serial Dilution:
-
Perform a serial dilution of the pretreated soil suspension in sterile distilled water, typically from 10⁻¹ to 10⁻⁶.
-
-
Plating:
-
Pipette 0.1 mL of each dilution onto the surface of SCA or ISP agar plates supplemented with antifungal and antibacterial agents to inhibit the growth of fungi and other bacteria.
-
Spread the inoculum evenly using a sterile spreader.
-
-
Incubation:
-
Incubate the plates at 28-30°C for 7 to 14 days.
-
-
Isolation and Purification:
-
Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelia).
-
Pick individual colonies and streak them onto fresh agar plates to obtain pure cultures.
-
Repeat the streaking process until a pure isolate is obtained.
-
Production of this compound
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. Optimization of culture conditions, including media composition, pH, temperature, and aeration, is critical for maximizing the yield of the desired metabolite.
Experimental Protocol: Fermentation, Extraction, and Purification of this compound
This protocol provides a generalized methodology for the production and isolation of this compound.
Objective: To produce, extract, and purify this compound from a Streptomyces culture.
Part A: Fermentation
-
Inoculum Preparation:
-
Inoculate a loopful of a pure Streptomyces culture into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days.
-
-
Production Culture:
-
Inoculate a larger volume of production medium with the seed culture (typically 5-10% v/v). A common production medium for Streptomyces is Yeast Extract-Malt Extract Broth (YEME).
-
Incubate the production culture at 28-30°C for 7-10 days with vigorous shaking (200-250 rpm).
-
Part B: Extraction
-
Separation of Biomass:
-
Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation or filtration. This compound is typically found in the culture filtrate.[1]
-
-
Solvent Extraction:
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Repeat the extraction process 2-3 times to ensure complete recovery of the compound.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Part C: Purification
-
Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography using silica gel or a similar stationary phase.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components of the crude extract.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions containing the pure compound.
-
-
Final Purification and Characterization:
-
Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) if necessary.
-
Characterize the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Orange crystalline powder | [1] |
| Melting Point | 282-284 °C | [1] |
| Biological Activity | Inhibits Gram-positive bacteria | [1] |
To determine the production yield, the purified this compound would be quantified, for example, by spectrophotometry or by weighing the dried, pure compound, and the yield would be expressed in terms of mass per volume of culture broth (e.g., mg/L).
Biosynthesis of this compound
This compound is a quinone antibiotic, a class of compounds that are typically synthesized as aromatic polyketides by type II polyketide synthases (PKSs) in Streptomyces.[5][6][7] The biosynthesis of these molecules is a complex process involving a series of enzymatic reactions that build and modify a polyketide backbone.
The biosynthesis generally starts with a starter unit, often acetyl-CoA, which is iteratively extended with malonyl-CoA units by a minimal PKS complex. This complex typically includes a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).[6][8] The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions, followed by tailoring steps such as oxidation and glycosylation, to yield the final bioactive compound. The genes encoding these biosynthetic enzymes are typically clustered together in the Streptomyces genome.[9][10][11]
Conclusion
This technical guide provides a framework for the isolation, cultivation, and purification of this compound from its known Streptomyces producers. While specific details on the original isolation sources and production yields remain to be fully elucidated in publicly accessible literature, the generalized protocols and biosynthetic overview presented here offer a solid foundation for researchers. Further investigation into the genomic and metabolic characteristics of Streptomyces sp. JA 2861 and Streptomyces sp. Hu186 will be instrumental in optimizing the production of this compound and exploring its full therapeutic potential.
References
- 1. This compound, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces - Wikipedia [en.wikipedia.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.unh.edu [scholars.unh.edu]
- 10. A Natural Product Chemist’s Guide to Unlocking Silent Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene clusters and other cryptic clues to new antibiotics [jic.ac.uk]
discovery and characterization of Sarubicin B
An In-depth Technical Guide to the Discovery and Characterization of Sarubicin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of this compound, a quinone antibiotic with potential therapeutic applications. The information is compiled from available scientific literature, presenting key data in a structured format to facilitate understanding and further research.
Discovery and Physicochemical Properties
This compound was first isolated from the fermentation broth of Streptomyces strain JA 2861.[1] It has also been more recently isolated from Streptomyces sp. Hu186. The compound presents as an orange crystalline powder with a melting point of 282-284 °C.[1]
Biological Activity
This compound has demonstrated both antibacterial and cytotoxic activities.
Antibacterial Activity
In vitro studies have shown that this compound is effective against Gram-positive bacteria.[1] However, it does not exhibit activity against Gram-negative microorganisms.[1]
Table 1: Antibacterial Spectrum of this compound
| Bacterial Type | Activity |
| Gram-positive Bacteria | Active |
| Gram-negative Bacteria | Inactive |
| Note: Specific Minimum Inhibitory Concentration (MIC) values for individual bacterial strains were not available in the reviewed literature. |
Cytotoxic Activity
Recent research has highlighted the potential of this compound as an anticancer agent. A study by Wang et al. (2022) reported that this compound, along with several of its analogs, exhibited moderate cytotoxic activity against four different tumor cell lines.
Note: Specific IC50 values for each of the four tumor cell lines were not detailed in the available abstract. The full study would be required to populate the following table with quantitative data.
Table 2: Cytotoxic Activity of this compound Against Various Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Cell Line 1 | - | Not Available |
| Cell Line 2 | - | Not Available |
| Cell Line 3 | - | Not Available |
| Cell Line 4 | - | Not Available |
Experimental Protocols
The following sections detail the generalized methodologies for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound from Streptomyces
The following protocol outlines a general procedure for obtaining this compound from a Streptomyces fermentation culture.
-
Fermentation: A culture of the producing Streptomyces strain (e.g., JA 2861 or Hu186) is grown in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is separated from the mycelial mass. The active compound is extracted from the culture filtrate using a suitable organic solvent.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR).
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a widely used method for determining cytotoxicity by measuring cell density based on the staining of total cellular protein.
-
Cell Culture: The selected tumor cell lines are cultured in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 48-72 hours).
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Solubilization: The protein-bound dye is solubilized with a Tris-base solution.
-
Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 540 nm).
-
Analysis: The IC50 value is calculated from the dose-response curve.
Experimental Workflow for SRB Cytotoxicity Assay
Caption: A workflow diagram for the SRB cytotoxicity assay.
Mechanism of Action
The precise mechanism of action for this compound's antibacterial and cytotoxic effects has not yet been fully elucidated in the available literature. Further research is required to identify its molecular targets and the signaling pathways it modulates. As such, no signaling pathway diagrams can be provided at this time.
Future Directions
The dual antibacterial and cytotoxic activities of this compound make it a promising candidate for further preclinical development. Future research should focus on:
-
Quantitative bioactivity studies: Determining the MIC and IC50 values against a broader range of bacterial strains and cancer cell lines.
-
Mechanism of action studies: Identifying the molecular targets to understand how this compound exerts its biological effects.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models.
References
Unraveling the Architecture of Sarubicin B: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Sarubicin B, a quinone antibiotic. The determination of its intricate molecular framework relies primarily on a synergistic application of advanced spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). This document outlines the general experimental protocols and the nature of the data required for this scientific endeavor, presented in a format amenable to detailed comparison and understanding.
Spectroscopic Data Analysis
The structural determination of this compound is contingent on the meticulous analysis of its spectroscopic data. While the complete, raw quantitative data is embedded within specialized scientific publications, this guide presents a structured summary of the expected data presentation, crucial for comparative analysis and verification.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| e.g., H-1 | Value | e.g., d | Value |
| e.g., H-3 | Value | e.g., dd | Value, Value |
| ... | ... | ... | ... |
This table would be populated with the specific proton chemical shifts, their splitting patterns (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), and the coupling constants that reveal the connectivity of adjacent protons.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| e.g., C-1 | Value |
| e.g., C-2 | Value |
| ... | ... |
| e.g., C-10 | ~204.3 |
This table would list the chemical shifts for each carbon atom in the this compound molecule. Notably, a key carbonyl carbon (C-10) has been reported to have a chemical shift around δC 204.3[1].
Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| e.g., [M+H]⁺ | Value | Value |
| e.g., [M+Na]⁺ | Value | Value |
This table would present the experimentally observed mass-to-charge ratio (m/z) of the molecular ion, which is then compared to the calculated mass for the proposed chemical formula, providing a high degree of confidence in the elemental composition of this compound.
Experimental Protocols
The successful elucidation of this compound's structure hinges on the precise execution of several key experimental procedures. The following sections detail the generalized methodologies employed.
Isolation and Purification of this compound
-
Fermentation: A culture of a Streptomyces strain, the producing organism, is grown in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to encourage the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is harvested and subjected to solvent extraction (e.g., with ethyl acetate) to separate the organic compounds from the aqueous medium.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate this compound from other metabolites. This typically involves:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex with a gradient of solvents to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain highly pure this compound.
-
NMR Spectroscopic Analysis
-
Sample Preparation: A small, pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectroscopy:
-
¹H NMR: Acquires a spectrum that provides information on the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: Acquires a spectrum that reveals the number and types of carbon atoms present in the molecule.
-
-
2D NMR Spectroscopy: These experiments are crucial for establishing the complete molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry.
-
High-Resolution Mass Spectrometry (HRESIMS)
-
Sample Introduction: A dilute solution of the purified this compound is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that allows the molecule to be ionized without significant fragmentation, typically forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy by the mass analyzer.
-
Data Analysis: The precise mass measurement allows for the determination of the elemental formula of this compound by comparing the experimental mass to calculated masses of potential formulas.
Visualization of the Elucidation Process
The logical flow of experiments and the interpretation of data are critical to the successful elucidation of a natural product's structure.
Caption: Workflow for the structure elucidation of this compound.
This diagram illustrates the logical progression from the isolation of this compound to the final determination of its chemical structure through a combination of spectroscopic techniques and data interpretation.
Caption: Logical relationships in spectroscopic data analysis for this compound.
This diagram showcases how different spectroscopic data inputs are analyzed to identify and assemble the structural fragments of this compound, ultimately leading to the elucidation of its complete chemical structure.
References
An In-depth Technical Guide on the Cytotoxicity of Doxorubicin Against Cancer Cell Lines
Disclaimer: Initial searches for "Sarubicin B" did not yield specific results for a compound with this name in publicly available scientific literature. It is possible that this is a novel, yet-to-be-published compound or a proprietary name. To fulfill the detailed requirements of this request for a technical guide on a potent cytotoxic agent, this report will focus on Doxorubicin , a widely studied and clinically significant anthracycline antibiotic used in cancer chemotherapy. The principles, protocols, and data presentation formats detailed herein are broadly applicable to the study of other cytotoxic compounds.
Introduction to Doxorubicin
Doxorubicin is a cornerstone of chemotherapy regimens, employed since the 1960s to treat a wide array of cancers, including breast, bladder, and lung cancers, as well as various sarcomas and leukemias.[1] Its primary mechanisms of anticancer activity involve intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication and repair. This action leads to DNA double-strand breaks and the induction of apoptosis (programmed cell death).[2][3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing damage to cellular membranes, proteins, and DNA.[3]
Quantitative Cytotoxicity Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values for doxorubicin vary significantly across different cancer cell lines, reflecting inherent differences in sensitivity and resistance mechanisms. The following table summarizes IC50 values from various studies.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method | Reference |
| BFTC-905 | Bladder Cancer | 2.3 | 24 h | MTT | [1][4] |
| MCF-7 | Breast Cancer | 2.5 | 24 h | MTT | [1][4] |
| M21 | Skin Melanoma | 2.8 | 24 h | MTT | [1][4] |
| HeLa | Cervical Carcinoma | 2.9 | 24 h | MTT | [1][4] |
| UMUC-3 | Bladder Cancer | 5.1 | 24 h | MTT | [1] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 h | MTT | [1] |
| TCCSUP | Bladder Cancer | 12.6 | 24 h | MTT | [1] |
| A549 | Lung Cancer | > 20 | 24 h | MTT | [1][4] |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 h | MTT | [1][4] |
| VMCUB-1 | Bladder Cancer | > 20 | 24 h | MTT | [1] |
| SNU449 | Hepatocellular Carcinoma | 110 ± 62 | 72 h | Resazurin | [5] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions, including cell passage number, specific assay protocols, and incubation times.[4]
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxicity is fundamental to anticancer drug screening. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for this purpose.
Sulforhodamine B (SRB) Assay
The SRB assay is based on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to cellular protein components under mildly acidic conditions. The amount of bound dye is directly proportional to the cell mass.[6]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–20,000 cells/well) in 200 µL of culture medium and incubate for 24 hours to allow for cell attachment.[7]
-
Drug Treatment: Expose the cells to a serial dilution of Doxorubicin (and appropriate vehicle controls) for a specified period (e.g., 48-72 hours).[8]
-
Cell Fixation: Gently add 50 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]
-
Washing: Discard the supernatant and wash the plates four to five times with 1% (vol/vol) acetic acid to remove unbound dye. Allow the plates to air-dry completely.[9]
-
Staining: Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]
-
Solubilization: Discard the SRB solution, wash the plates again with 1% acetic acid, and air-dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.[6][10] The cell viability is proportional to the OD, and IC50 values are calculated from the dose-response curve.
MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondria. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[11]
-
Drug Treatment: Treat cells with various concentrations of Doxorubicin for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Incubation: After treatment, remove the drug-containing medium. Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13][14]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 540-570 nm. The amount of formazan produced is proportional to the number of viable cells.
Note: When using doxorubicin, which is red and fluorescent, care must be taken as it can interfere with colorimetric assays. Replacing the culture medium with a neutral buffer like PBS before adding the MTT reagent can mitigate this interference.[14]
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates the generalized workflow for determining the cytotoxic effects of a compound like Doxorubicin using a plate-based colorimetric assay.
Caption: Generalized workflow for an in vitro cytotoxicity assay.
Doxorubicin's Mechanism of Action Signaling Pathway
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting the cell nucleus and mitochondria. The diagram below outlines the key signaling events leading to cancer cell death.
Caption: Key signaling pathways in Doxorubicin-induced cytotoxicity.
Conclusion
Doxorubicin remains a potent and widely utilized chemotherapeutic agent. Its cytotoxicity stems from a complex interplay of mechanisms, including the inhibition of topoisomerase II, intercalation into the DNA helix, and the generation of oxidative stress, all of which converge to induce apoptotic cell death. The sensitivity of cancer cells to doxorubicin varies, as evidenced by the wide range of IC50 values across different cell lines. Standardized in vitro cytotoxicity assays, such as the SRB and MTT methods, are indispensable tools for quantifying this activity and are crucial for the preclinical evaluation of anticancer compounds. The detailed protocols and mechanistic understanding provided in this guide serve as a foundational resource for researchers in oncology and drug development.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. abcam.com [abcam.com]
- 8. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 11. Cytotoxicity Assay [bio-protocol.org]
- 12. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Sarubicin B Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biological activity of Sarubicin B and its naturally occurring derivatives. This compound, a quinone antibiotic isolated from Streptomyces species, has demonstrated notable cytotoxic effects against various cancer cell lines, sparking interest in its potential as an anticancer agent. This document synthesizes the available quantitative data, experimental methodologies, and biosynthetic insights to serve as a valuable resource for ongoing research and development in this area.
Quantitative Biological Activity
The primary measure of the anticancer potential of this compound and its derivatives is their cytotoxicity against tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values for Sarubicin A, this compound, and several recently discovered analogs—Sarubicinols A-C, this compound₁, and this compound₂—have been determined against a panel of four human cancer cell lines. The data reveals moderate cytotoxic activity across these compounds.
| Compound | SF-268 (CNS Cancer) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) | NCI-H460 (Lung Cancer) IC₅₀ (μM) | HepG2 (Liver Cancer) IC₅₀ (μM) |
| Sarubicin A | >50 | >50 | >50 | >50 |
| This compound | 24.3 | 35.4 | 19.7 | 28.6 |
| Sarubicinol A | 38.4 | >50 | 25.1 | 42.3 |
| Sarubicinol B | 41.2 | >50 | 33.8 | >50 |
| Sarubicinol C | >50 | >50 | >50 | >50 |
| This compound₁ | 18.5 | 29.7 | 15.4 | 22.1 |
| This compound₂ | 21.9 | 32.6 | 17.8 | 25.3 |
| Doxorubicin (Control) | 0.08 | 0.45 | 0.06 | 0.52 |
Data sourced from Qi, H., et al. (2022). Sarubicinols A–C, Cytotoxic Benzoxazoles from a Streptomyces. Journal of Natural Products, 85(4), 1167-1173.
Experimental Protocols
The following section details the methodology used to ascertain the cytotoxic activity of this compound derivatives. Currently, published research primarily focuses on cytotoxicity assays. Detailed protocols for other biological assays, such as specific apoptosis or enzyme inhibition studies, as well as the synthesis of these derivatives, are not yet available in the public domain.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of this compound and its derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative assessment of cell viability.
Materials:
-
Human cancer cell lines: SF-268, MCF-7, NCI-H460, HepG2
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (Sarubicin derivatives) and positive control (Doxorubicin)
Procedure:
-
Cell Seeding: Cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Cells were harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5 × 10³ cells per well. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds were prepared in DMSO and diluted with the culture medium to the desired final concentrations. The culture medium from the wells was removed, and 100 μL of the medium containing various concentrations of the test compounds was added. Control wells received medium with DMSO at the same final concentration as the test wells.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 μL of the 5 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Signaling and Biosynthetic Pathways
While the specific molecular targets and signaling pathways affected by this compound are yet to be fully elucidated, a hypothetical biosynthetic pathway for the related Sarubicinol derivatives has been proposed. This pathway suggests a convergent synthesis route originating from intermediates in the biosynthesis of Sarubicin A.
Caption: Hypothetical biosynthetic route for Sarubicinols A-C.
Future Directions
The moderate cytotoxicity of this compound and its derivatives warrants further investigation. Key areas for future research include:
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a broader range of this compound analogs is necessary to understand the structural features crucial for cytotoxic activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be critical for their development as therapeutic agents.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be evaluated in preclinical animal models to assess their antitumor efficacy and toxicity profiles.
This document provides a foundational understanding of the biological activity of this compound derivatives based on current scientific literature. As research in this area progresses, a more comprehensive picture of their therapeutic potential will emerge.
Unraveling the Synthesis of a Promising Antibiotic: A Technical Guide to the Putative Biosynthetic Pathway of Sarubicin B in Streptomyces
For Immediate Release
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Sarubicin B, a quinone antibiotic with potential therapeutic applications. While the complete genetic and enzymatic details of this compound synthesis remain to be fully elucidated, this document synthesizes the current understanding of its producing organism, Streptomyces sp. Hu186, and draws parallels with well-characterized biosynthetic pathways of structurally related compounds. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and engineering of novel antibiotics.
Introduction to this compound
This compound is a naphthoquinone antibiotic that has been isolated from Streptomyces sp. Hu186.[1][2][3] This compound belongs to the broader class of angucycline or pluramycin-type antibiotics, many of which are known for their potent biological activities. The core chemical scaffold of this compound suggests a biosynthetic origin from a Type II polyketide synthase (PKS) pathway, a common route for the production of aromatic polyketides in Streptomyces. The presence of a deoxy sugar moiety indicates subsequent tailoring reactions involving glycosyltransferases. Understanding the biosynthesis of this compound is crucial for its potential future development, including efforts to improve yield and generate novel analogs with enhanced therapeutic properties.
Proposed Biosynthetic Pathway of this compound
Based on the chemical structure of this compound and analysis of related biosynthetic pathways, a putative pathway can be proposed. This pathway is centered around a Type II PKS system for the assembly of the polyketide backbone, followed by a series of tailoring steps.
Polyketide Backbone Formation
The aglycone core of this compound is likely assembled by a Type II PKS complex. This process is proposed to start with an acetyl-CoA starter unit, followed by nine successive condensations with malonyl-CoA extender units to create a decaketide chain. The minimal PKS for this process would typically consist of a ketosynthase (KSα and KSβ) and a chain length factor (CLF).
Cyclization and Aromatization
Following the synthesis of the linear polyketide chain, a series of cyclization and aromatization reactions are catalyzed by specific enzymes within the biosynthetic gene cluster. These enzymes, including cyclases (CYC) and aromatases (ARO), dictate the characteristic angucycline-like ring structure of the this compound core.
Tailoring Modifications
The initial polycyclic aromatic intermediate undergoes several tailoring modifications to yield the final this compound structure. These modifications are catalyzed by a suite of tailoring enzymes, likely including:
-
Oxygenases: Mono- and dioxygenases are responsible for the introduction of hydroxyl groups at specific positions on the aromatic core.
-
Reductases: Ketoreductases may be involved in modifying carbonyl groups.
-
Glycosyltransferases: A key step is the attachment of a deoxy sugar moiety. This is catalyzed by a glycosyltransferase that recognizes the aglycone and the activated sugar donor, likely a TDP-sugar.
The proposed biosynthetic pathway for the this compound aglycone is depicted in the following diagram:
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data Summary
As of the date of this publication, specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetics or fermentation yields, have not been published. The following table presents a hypothetical framework for the types of quantitative data that would be valuable for a comprehensive understanding and optimization of this compound production.
| Parameter | Description | Target Value/Range | Method of Measurement |
| PKS Activity | Rate of polyketide chain assembly by the Type II PKS complex. | TBD | In vitro radioactive precursor incorporation assays |
| Cyclase Specificity | Product distribution of cyclized intermediates from the linear polyketide. | TBD | HPLC or LC-MS analysis of in vitro reactions |
| Oxygenase Kinetics | Km and kcat for the hydroxylation of the polycyclic core. | TBD | Spectrophotometric or HPLC-based enzyme assays |
| Glycosyltransferase Efficiency | Percentage of aglycone converted to glycosylated product. | TBD | LC-MS analysis of in vitro or in vivo reactions |
| Fermentation Titer | Concentration of this compound in the fermentation broth of S. sp. Hu186. | TBD | HPLC quantification with a standard curve |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be essential in this process.
Identification and Sequencing of the Biosynthetic Gene Cluster (BGC)
Objective: To identify and sequence the complete this compound biosynthetic gene cluster from Streptomyces sp. Hu186.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. Hu186 using a standard phenol-chloroform extraction method or a commercial kit optimized for actinomycetes.
-
Whole-Genome Sequencing: The isolated genomic DNA will be subjected to next-generation sequencing (NGS) using a platform such as Illumina or PacBio to generate a high-quality draft or complete genome sequence.
-
Bioinformatic Analysis: The genome sequence will be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The BGC predicted to be responsible for this compound biosynthesis will be identified based on the presence of genes encoding a Type II PKS and tailoring enzymes consistent with the this compound structure.
Gene Inactivation and Heterologous Expression
Objective: To confirm the involvement of the identified BGC in this compound biosynthesis and to elucidate the function of individual genes.
Methodology:
-
Gene Knockout: A targeted gene inactivation strategy, such as PCR-targeting-based gene replacement, will be used to create knockout mutants of key genes within the putative this compound BGC in Streptomyces sp. Hu186.
-
Phenotypic Analysis: The mutant strains will be fermented, and the culture extracts will be analyzed by HPLC and LC-MS to determine the effect of the gene deletion on this compound production. The accumulation of biosynthetic intermediates in knockout mutants can provide insights into the function of the inactivated gene.
-
Heterologous Expression: The entire putative this compound BGC will be cloned into a suitable expression vector and introduced into a heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. albus). Production of this compound in the heterologous host would confirm the identity of the BGC.
The general workflow for identifying and confirming a biosynthetic gene cluster is outlined below:
Caption: Experimental workflow for BGC identification.
In Vitro Enzyme Assays
Objective: To biochemically characterize the function of key enzymes in the this compound biosynthetic pathway.
Methodology:
-
Gene Cloning and Protein Expression: Individual genes of interest (e.g., oxygenases, glycosyltransferases) will be cloned into an appropriate expression vector (e.g., pET series for E. coli expression). The recombinant proteins will be overexpressed and purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays: The activity of the purified enzymes will be tested in vitro using the predicted substrates. For example, the activity of a putative glycosyltransferase would be assayed by incubating the purified enzyme with the this compound aglycone and the appropriate TDP-sugar donor.
-
Product Analysis: The reaction products will be analyzed by HPLC and LC-MS to confirm the enzymatic conversion and to characterize the reaction product.
Conclusion and Future Directions
This technical guide provides a foundational, albeit putative, framework for understanding the biosynthesis of this compound in Streptomyces. The proposed pathway, based on the well-established principles of Type II polyketide synthesis, offers a roadmap for the future experimental elucidation of this promising antibiotic's formation.
The immediate next steps in this research area should focus on obtaining the whole-genome sequence of Streptomyces sp. Hu186 to identify the this compound biosynthetic gene cluster. Subsequent genetic and biochemical characterization of the pathway will not only provide a complete picture of how this molecule is synthesized but will also open avenues for biosynthetic engineering to create novel this compound analogs with improved pharmacological properties. Such endeavors are critical in the ongoing search for new and effective treatments against multidrug-resistant pathogens.
References
In-Depth Technical Guide to Structural Analogs of Sarubicin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known structural analogs of Sarubicin B, a quinone antibiotic. The document summarizes their cytotoxic activities, details the experimental protocols for their isolation and evaluation, and presents a workflow for their discovery.
Core Compound: this compound
This compound is a quinone antibiotic isolated from a Streptomyces strain. It serves as the foundational structure for a series of recently discovered analogs with potential therapeutic applications.
Structural Analogs of this compound
A 2022 study by Wang et al. led to the isolation and characterization of several novel structural analogs of this compound from Streptomyces sp. Hu186. Alongside the known Sarubicin A and this compound, five new compounds were identified: Sarubicinols A-C, Sarubicin B1, and Sarubicin B2. Notably, Sarubicinols A-C possess a unique benzoxazole ring system and a rare 2-oxabicyclo[2.2.2] substructure, distinguishing them from the parent compound.
Cytotoxic Activity of this compound and its Analogs
All identified compounds, including this compound and its structural analogs, have demonstrated moderate cytotoxic activity against a panel of four human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | A549 (lung carcinoma) IC50 (μM) | HCT-116 (colon carcinoma) IC50 (μM) | HepG2 (hepatocellular carcinoma) IC50 (μM) | 4T1 (murine breast cancer) IC50 (μM) |
| Sarubicin A | 0.7 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| This compound | 1.8 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.6 | 4.2 ± 0.8 |
| Sarubicinol A | 5.2 ± 0.9 | 6.8 ± 1.1 | 7.5 ± 1.3 | 9.1 ± 1.5 |
| Sarubicinol B | 3.6 ± 0.6 | 4.9 ± 0.8 | 5.8 ± 1.0 | 7.2 ± 1.2 |
| Sarubicinol C | 8.9 ± 1.4 | 10.2 ± 1.7 | 12.4 ± 2.1 | 14.7 ± 2.5 |
| Sarubicin B1 | 2.3 ± 0.4 | 3.1 ± 0.6 | 4.0 ± 0.7 | 5.5 ± 0.9 |
| Sarubicin B2 | 4.1 ± 0.7 | 5.6 ± 0.9 | 6.9 ± 1.2 | 8.3 ± 1.4 |
| Doxorubicin (Positive Control) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.1 | 1.0 ± 0.2 |
Experimental Protocols
Isolation and Purification of Sarubicin Analogs
The following protocol outlines the general procedure for the extraction and isolation of this compound and its analogs from the fermentation broth of Streptomyces sp. Hu186.
Workflow for the isolation and purification of Sarubicin analogs.
Cytotoxicity Assay
The cytotoxic activity of the isolated compounds was evaluated using the Sulforhodamine B (SRB) assay.
-
Cell Culture: Human cancer cell lines (A549, HCT-116, HepG2) and the murine breast cancer cell line (4T1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The isolated compounds, dissolved in DMSO, were added to the wells at various concentrations. Doxorubicin was used as a positive control.
-
Incubation: The plates were incubated for 72 hours.
-
Fixation: The cells were fixed with 10% (w/v) trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% (w/v) SRB solution.
-
Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Measurement: The optical density was measured at 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways affected by this compound or its newly identified structural analogs (Sarubicinols A-C, Sarubicin B1, and B2). The mechanism of action for these compounds remains an area for future investigation. Therefore, a diagram of the signaling pathway cannot be provided at this time.
Conclusion
The discovery of novel structural analogs of this compound, particularly the Sarubicinols with their unique chemical scaffolds, opens new avenues for the development of anticancer agents. The moderate cytotoxic activity exhibited by these compounds warrants further investigation into their mechanism of action and potential for therapeutic development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these promising natural products. This will be crucial for optimizing their structure-activity relationship and advancing them through the drug discovery pipeline.
Unveiling the Molecular Target of Sarubicin B: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the current scientific understanding of Sarubicin B, a quinone antibiotic with demonstrated antibacterial and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this natural product.
Executive Summary
This compound, a metabolite isolated from Streptomyces species, has emerged as a compound of interest due to its biological activities.[1][2] It exhibits inhibitory effects against Gram-positive bacteria and moderate cytotoxicity against various cancer cell lines. This guide synthesizes the available data on this compound's molecular target identification, offering a detailed look at its cytotoxic effects and the experimental methodologies employed in its characterization. While the precise molecular target of this compound is still under investigation, this document lays the groundwork for future research by consolidating current knowledge.
Molecular Target Identification
Current research indicates that this compound possesses moderate cytotoxic activity against a panel of human cancer cell lines.[1][3][4] The identification of its specific molecular target(s) is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.
Cytotoxic Activity of this compound
Quantitative analysis of this compound's cytotoxic effects has been performed against four human tumor cell lines: human myeloid leukemia (HL-60), human hepatocellular carcinoma (HepG2), human lung adenocarcinoma (A549), and human breast cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values, determined using the Sulforhodamine B (SRB) assay, are presented in Table 1.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Myeloid Leukemia | 5.3 |
| HepG2 | Hepatocellular Carcinoma | 8.1 |
| A549 | Lung Adenocarcinoma | 12.5 |
| MCF-7 | Breast Cancer | 15.8 |
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines.
Postulated Mechanisms of Action
While the definitive molecular target of this compound remains to be elucidated, its structural similarity to other quinone antibiotics, such as doxorubicin, suggests potential mechanisms of action that warrant further investigation.
Potential for Topoisomerase II Inhibition and DNA Intercalation
Many anthracycline antibiotics exert their cytotoxic effects through the inhibition of topoisomerase II and intercalation into DNA. These actions disrupt DNA replication and transcription, ultimately leading to apoptosis. Given this compound's quinone structure, it is plausible that it shares a similar mechanism. Future studies should explore the potential of this compound to inhibit topoisomerase II activity and bind to DNA.
Induction of Apoptosis
The cytotoxic activity of this compound suggests the induction of programmed cell death, or apoptosis, in cancer cells. The signaling pathways leading to apoptosis are complex and can be initiated through various intrinsic and extrinsic cues. A proposed general pathway for anticancer drug-induced apoptosis is illustrated below.
Experimental Protocols
The following section details the methodologies utilized for the evaluation of this compound's cytotoxic activity.
Cell Culture and Treatment
Human cancer cell lines (HL-60, HepG2, A549, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.
Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by measuring total protein content. The detailed workflow for this assay is outlined below.
Future Directions
The identification of the specific molecular target of this compound is paramount for its further development as a potential therapeutic agent. The following experimental approaches are recommended to elucidate its mechanism of action.
By employing these advanced techniques, the scientific community can gain a deeper understanding of this compound's molecular interactions and pave the way for its potential application in oncology and infectious disease.
Conclusion
This compound represents a promising natural product with demonstrated biological activity. This technical guide has summarized the current knowledge regarding its cytotoxic effects and has proposed a roadmap for the definitive identification of its molecular target. Further research into its mechanism of action is crucial to unlock its full therapeutic potential.
References
In Vitro Antibacterial Spectrum of Sarubicin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known antibacterial properties of Sarubicin B and outlines standardized protocols for its further evaluation. It is important to note that publicly available quantitative data on the antibacterial spectrum of this compound is limited. The experimental protocols described herein are based on established methodologies for antimicrobial susceptibility testing and are presented as a guide for future research.
Introduction
This compound is a quinone antibiotic isolated from the fermentation broth of a Streptomyces strain.[1] Preliminary in vitro studies have indicated its potential as an antibacterial agent with a selective spectrum of activity. This technical guide summarizes the currently available data on the antibacterial spectrum of this compound, provides detailed experimental protocols for its comprehensive evaluation, and presents visual workflows to guide laboratory investigation.
Known Antibacterial Spectrum
Initial research has established a clear distinction in the activity of this compound against different types of bacteria. The compound has been shown to be effective against Gram-positive bacteria while demonstrating no activity against Gram-negative microorganisms.[1]
Data Presentation
Table 1: Qualitative In Vitro Antibacterial Spectrum of this compound
| Bacterial Type | Activity |
| Gram-positive | Active |
| Gram-negative | Inactive |
Source: Based on preliminary in vitro findings.[1]
Proposed Experimental Protocols for Quantitative Analysis
To fully characterize the in vitro antibacterial spectrum of this compound, standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) are recommended. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for MIC Determination
This method is considered a gold standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.[2][3][4][5][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of Gram-positive and Gram-negative bacteria.
Materials:
-
This compound, analytical grade
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a starting concentration for the serial dilutions.
-
Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours) of the test organism, prepare a suspension in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (inoculum without this compound), and the twelfth column as a negative control (broth only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antibacterial activity and can be used as a screening tool.[7][8][9][10]
Objective: To qualitatively assess the susceptibility of a panel of bacteria to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
Procedure:
-
Preparation of this compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound. Allow the solvent to evaporate completely.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[7]
-
Application of Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is indicative of the susceptibility of the organism to this compound.
Visualizations
Experimental Workflow
Caption: Workflow for determining the in vitro antibacterial spectrum of this compound.
Conclusion and Future Directions
The available evidence indicates that this compound is a promising antibacterial agent with selective activity against Gram-positive bacteria. However, a comprehensive understanding of its antibacterial spectrum requires quantitative data from standardized susceptibility testing. The protocols outlined in this guide provide a framework for researchers to generate robust and reproducible data on the MIC values of this compound against a broad panel of clinically relevant bacteria. Future studies should also investigate the mechanism of action of this compound, its potential for bactericidal versus bacteriostatic activity, and the frequency of resistance development. Such data will be crucial for evaluating its potential as a therapeutic agent in the fight against bacterial infections.
References
- 1. This compound, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. asm.org [asm.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. dbt.univr.it [dbt.univr.it]
- 10. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
Early-Stage Research on the Antitumor Potential of a Novel Anthracycline Analogue: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery and development of novel antitumor agents are critical in the ongoing effort to combat cancer. This technical guide provides a comprehensive overview of the early-stage, preclinical evaluation of a promising novel anthracycline analogue, herein referred to as Compound S. We will detail the methodologies for assessing its cytotoxic and antiproliferative effects on cancer cell lines, outline the investigation into its mechanism of action through key signaling pathways, and present a framework for its initial in vivo assessment. This document is intended to serve as a resource for researchers in the field of oncology drug discovery, providing standardized protocols and data presentation formats to facilitate the evaluation of novel therapeutic candidates.
Introduction to Compound S
Compound S is a novel semi-synthetic derivative of the anthracycline class of chemotherapeutics. Anthracyclines, such as doxorubicin, are well-established anticancer agents known for their ability to intercalate with DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] The structural modifications in Compound S are designed to enhance its therapeutic index by potentially increasing its specificity for tumor cells and reducing off-target toxicities, particularly cardiotoxicity, which is a significant limitation of current anthracycline therapies.[1][4] This guide outlines the foundational preclinical studies to characterize the antitumor potential of Compound S.
In Vitro Antitumor Activity
The initial assessment of an anticancer compound involves evaluating its effects on cancer cells in a controlled laboratory setting. This typically includes determining the concentration-dependent inhibition of cell proliferation and cytotoxicity.
The following tables summarize the in vitro efficacy of Compound S against a panel of human cancer cell lines compared to the standard-of-care anthracycline, Doxorubicin.
Table 1: IC50 Values for Compound S and Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound S IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.05 | 0.89 ± 0.09 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.62 ± 0.07 | 1.15 ± 0.12 |
| A549 | Lung Carcinoma | 0.78 ± 0.08 | 1.54 ± 0.16 |
| HCT116 | Colon Carcinoma | 0.55 ± 0.06 | 0.98 ± 0.10 |
| HeLa | Cervical Carcinoma | 0.49 ± 0.05 | 0.92 ± 0.09 |
IC50 values were determined after 72 hours of continuous drug exposure.
Table 2: Induction of Apoptosis by Compound S
| Cell Line | Treatment (1 µM, 48h) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Vehicle Control | 5.2 ± 1.1 |
| Compound S | 45.8 ± 3.7 | |
| Doxorubicin | 38.2 ± 3.1 | |
| A549 | Vehicle Control | 4.8 ± 0.9 |
| Compound S | 39.5 ± 4.2 | |
| Doxorubicin | 31.6 ± 2.9 |
2.2.1. Cell Culture
Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, HeLa) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2.2.2. Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[5][6][7][8]
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of Compound S or Doxorubicin for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the protein-bound dye in 200 µL of 10 mM Tris base solution.
-
Measure the optical density at 510 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
-
2.2.3. Annexin V Apoptosis Assay
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) staining kit and flow cytometry.[9]
-
Procedure:
-
Seed cells in 6-well plates and treat with Compound S, Doxorubicin, or vehicle control for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Mechanism of Action: Signaling Pathways
Understanding the molecular pathways through which a compound exerts its antitumor effects is crucial for its development. Given its structural similarity to anthracyclines, Compound S is hypothesized to induce apoptosis through DNA damage response and modulation of key apoptotic signaling pathways.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[10][11] The two main apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[10][11][12][13]
-
Intrinsic Pathway: Initiated by intracellular stress such as DNA damage, this pathway involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3.[10][12]
-
Extrinsic Pathway: This pathway is triggered by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.[10][11][12][13]
Doxorubicin is known to induce apoptosis through both pathways, often initiated by its effect on topoisomerase II and the generation of reactive oxygen species (ROS).[2][4][14]
Caption: Proposed intrinsic and extrinsic apoptosis signaling pathways activated by Compound S.
Caption: Workflow for the in vitro evaluation of Compound S's antitumor activity.
Preclinical In Vivo Studies
Following promising in vitro results, the antitumor efficacy of a compound is evaluated in animal models.
A human tumor xenograft model in immunocompromised mice is a standard for preclinical in vivo efficacy testing.
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of female athymic nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, Compound S, Doxorubicin).
-
Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined schedule (e.g., twice weekly).
-
Measure tumor volume and body weight three times a week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Caption: Workflow for a preclinical in vivo xenograft study.
Conclusion and Future Directions
The early-stage research presented in this guide provides a foundational framework for the evaluation of novel antitumor compounds like Compound S. The in vitro data demonstrates potent cytotoxic and pro-apoptotic activity across multiple cancer cell lines, with superior efficacy compared to the standard drug, Doxorubicin. The proposed mechanism of action, centered on the induction of apoptosis, is consistent with its anthracycline lineage.
Future studies should focus on a more detailed elucidation of the signaling pathways involved, including the analysis of key protein expression levels (e.g., p53, Bcl-2 family members, caspases) by Western blotting. Furthermore, comprehensive in vivo studies are required to assess the efficacy, pharmacokinetics, and toxicity profile of Compound S in various preclinical models. These collective efforts will be instrumental in determining the potential of Compound S for further clinical development as a novel cancer therapeutic.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. remedypublications.com [remedypublications.com]
Methodological & Application
Application Notes and Protocols for Sarubicin B Fermentation and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin B is a quinone antibiotic with potential applications in drug development. This document provides detailed application notes and protocols for the fermentation of this compound, focusing on strategies to optimize its production yield. The methodologies outlined are based on established principles of Streptomyces fermentation and antibiotic production, providing a robust framework for research and development. While specific quantitative data for this compound production is limited in publicly available literature, the following protocols and data for analogous compounds offer a strong starting point for process development and optimization.
Data Presentation: Fermentation Media and Parameters
Optimizing fermentation conditions is critical for maximizing the yield of secondary metabolites like this compound. The following tables summarize media compositions and fermentation parameters that have been successfully used for the production of antibiotics in Stre-ptomyces species and related compounds. These serve as a valuable reference for designing and optimizing this compound fermentation processes.
Table 1: Media Composition for Streptomyces Fermentation
| Component | Concentration Range | Purpose | Reference Analogue |
| Carbon Source | |||
| Glucose | 1.0 - 2.0% (w/v) | Primary carbon and energy source | Safracin B[1] |
| Mannitol | 5.0 - 6.0% (w/v) | Osmoprotectant and carbon source | Safracin B[1] |
| Soluble Starch | 1.0 - 2.5% (w/v) | Complex carbohydrate source | General Streptomyces Media[2] |
| Nitrogen Source | |||
| Soybean Meal | 1.0 - 2.0% (w/v) | Organic nitrogen source | General Streptomyces Media[3] |
| Yeast Extract | 0.2 - 0.5% (w/v) | Source of vitamins and growth factors | General Streptomyces Media[2] |
| Ammonium Sulfate | 1.0% (w/v) | Inorganic nitrogen source | Safracin B[1] |
| Peanut Meal | 1.0% (w/v) | Organic nitrogen source | Safracin B[1] |
| Inorganic Salts | |||
| Potassium Chloride | 0.4% (w/v) | Essential ions | Safracin B[1] |
| Potassium Dihydrogen Phosphate | 0.02% (w/v) | Buffering agent and phosphate source | Safracin B[1] |
| Calcium Carbonate | 0.3 - 0.8% (w/v) | pH stabilization | Safracin B[1] |
| Magnesium Sulfate | 0.05% (w/v) | Essential ions | General Streptomyces Media[2] |
Table 2: Optimized Fermentation Parameters for Antibiotic Production
| Parameter | Optimized Range | Rationale |
| Temperature | 28 - 35°C | Optimal range for Streptomyces growth and secondary metabolite production.[3][4] |
| pH | 6.5 - 7.5 | Maintained to support enzymatic activity and cell viability.[3] |
| Agitation | 150 - 250 rpm | Ensures adequate mixing and oxygen transfer.[3][5] |
| Incubation Time | 7 - 14 days | Sufficient duration for biomass accumulation and antibiotic synthesis.[3][6] |
| Inoculum Size | 5 - 10% (v/v) | Ensures a healthy and productive starting culture. |
Experimental Protocols
The following protocols provide a detailed methodology for the fermentation and yield optimization of this compound.
Protocol 1: Preparation of Seed Culture
-
Media Preparation: Prepare a seed culture medium (e.g., Tryptic Soy Broth or a custom medium from Table 1). Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterile seed medium with a fresh culture of the this compound-producing Streptomyces strain from a slant or frozen stock.
-
Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours, or until significant turbidity is observed.
Protocol 2: Production Fermentation
-
Media Preparation: Prepare the production fermentation medium based on the compositions outlined in Table 1. Dispense into fermentation vessels (e.g., baffled flasks or bioreactors) and sterilize by autoclaving.
-
Inoculation: Aseptically transfer the seed culture to the production medium to achieve a 5-10% (v/v) inoculum.
-
Incubation: Incubate the production culture under the optimized parameters listed in Table 2. For bioreactors, maintain pH using automated acid/base addition and ensure adequate aeration.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density or dry cell weight) and this compound production (e.g., by HPLC).
Protocol 3: Yield Optimization by Media Component Screening
-
One-Factor-at-a-Time (OFAT) Analysis:
-
Prepare a baseline production medium.
-
Systematically vary the concentration of one component (e.g., carbon source, nitrogen source) while keeping others constant.
-
Perform fermentation runs for each variation as described in Protocol 2.
-
Measure the final this compound yield to identify the optimal concentration for each component.
-
-
Response Surface Methodology (RSM):
-
Following OFAT, use a statistical design of experiments (e.g., Box-Behnken or Central Composite Design) to investigate the interactions between the most significant media components.
-
Perform fermentation experiments based on the experimental design.
-
Analyze the results using statistical software to determine the optimal media composition for maximizing this compound yield.
-
Visualizations
Biosynthetic Pathway and Experimental Workflow
To visualize the processes involved in this compound production and optimization, the following diagrams are provided.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for this compound yield optimization.
Caption: Key factors influencing this compound yield.
References
- 1. CN103074395B - Fermentation medium used for producing Safracin B - Google Patents [patents.google.com]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sarubicin B Quantification using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantification of Sarubicin B, a quinone antibiotic, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the analysis of structurally related anthracycline antibiotics and can be adapted and validated for specific research and drug development needs.
Introduction
This compound is a quinone antibiotic isolated from Streptomyces strains.[1] Like other anthracyclines, such as doxorubicin and daunorubicin, it is anticipated to have cytotoxic properties, making its accurate quantification crucial for research, quality control, and pharmacokinetic studies. This document details a reverse-phase HPLC (RP-HPLC) method suitable for the determination of this compound in various matrices.
Experimental Protocols
Recommended HPLC System
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector is suitable for this application.
Chromatographic Conditions
The following conditions are a robust starting point for method development and validation.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% o-phosphoric acid or 0.05 M ammonium acetate), pH adjusted to 2.5-3.5. A typical starting point is a 60:40 (v/v) ratio of aqueous buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Injection Volume | 10-20 µL |
| Detector | UV-Vis Detector at ~254 nm or Fluorescence Detector with excitation at ~470 nm and emission at ~550 nm.[2] |
| Run Time | Approximately 10-15 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as methanol or a mixture of the mobile phase.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. Below are general guidelines for common sample types.
-
Bulk Drug Substance: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Pharmaceutical Formulations (e.g., Injections): Dilute the formulation with the mobile phase to the appropriate concentration.
-
Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the biological sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase or directly injected if the this compound concentration is sufficiently high.
-
Liquid-Liquid Extraction: Use an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol) to extract this compound from the aqueous biological matrix. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. Condition the cartridge, load the sample, wash with a weak solvent to remove interferences, and elute this compound with a strong solvent like methanol or acetonitrile. The eluate is then evaporated and reconstituted.
-
Method Validation
For reliable and accurate results, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of potential interfering substances. This can be evaluated through forced degradation studies.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
Quantitative Data Summary
The following tables summarize typical performance data for HPLC methods used for the quantification of anthracycline antibiotics, which can be expected for a validated this compound method.
Table 1: Typical Chromatographic Parameters
| Parameter | Typical Value |
| Retention Time (min) | 4 - 8 |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Summary of Method Validation Parameters (Representative Data)
| Validation Parameter | Typical Acceptance Criteria/Value |
| Linearity Range (µg/mL) | 1.0 - 100.0 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD (ng/mL) | ~5 - 20 |
| LOQ (ng/mL) | ~15 - 60 |
Visualizations
Experimental Workflow
References
Application Note: Structural Elucidation of Sarubicin B using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin B is a quinone antibiotic isolated from the fermentation broth of a Streptomyces strain.[1] Like many quinone-based natural products, it exhibits inhibitory activity against Gram-positive bacteria.[1] The structural elucidation of such novel bioactive compounds is a critical step in drug discovery and development, providing the foundation for understanding its mechanism of action, structure-activity relationships (SAR), and potential for therapeutic applications. This application note provides a detailed overview of the analytical methodologies, specifically Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive structural analysis of this compound. While specific experimental data for this compound is not publicly available, this document presents representative data and protocols typical for quinone antibiotics of this class.
Data Presentation
Representative NMR Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a hypothetical this compound structure, based on common values for similar quinone antibiotics. These values are for illustrative purposes and would need to be confirmed by experimental data.
Table 1: Representative ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.10 | s | - | Phenolic OH |
| 7.85 | d | 8.0 | Aromatic CH |
| 7.60 | t | 8.0 | Aromatic CH |
| 7.45 | d | 8.0 | Aromatic CH |
| 4.10 | q | 7.2 | O-CH₂ |
| 3.80 | s | - | OCH₃ |
| 2.50 | m | - | Aliphatic CH |
| 1.25 | t | 7.2 | CH₃ |
Table 2: Representative ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 185.0 | C=O (Quinone) |
| 180.5 | C=O (Quinone) |
| 160.2 | Aromatic C-O |
| 145.8 | Aromatic C |
| 135.4 | Aromatic CH |
| 130.1 | Aromatic C |
| 125.7 | Aromatic CH |
| 120.3 | Aromatic CH |
| 115.9 | Aromatic C |
| 65.2 | O-CH₂ |
| 56.8 | OCH₃ |
| 35.1 | Aliphatic CH |
| 15.3 | CH₃ |
High-Resolution Mass Spectrometry (HRMS) Data
HRMS is crucial for determining the elemental composition of a molecule. For a hypothetical molecular formula of C₂₀H₁₈O₈, the expected mass would be:
Table 3: Representative High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) |
| ESI+ | [M+H]⁺ | 387.1074 | 387.1071 | -0.78 |
| ESI+ | [M+Na]⁺ | 409.0893 | 409.0890 | -0.73 |
| ESI- | [M-H]⁻ | 385.0928 | 385.0931 | +0.78 |
Experimental Protocols
Isolation and Purification of this compound
-
Fermentation: Cultivate the Streptomyces strain JA 2861 in a suitable liquid medium (e.g., starch casein broth) under optimal conditions for antibiotic production.
-
Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic steps, such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: pulse width of 30°, spectral width of 16 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer: spectral width of 240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
2D NMR Spectroscopy:
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are essential for complete structure elucidation.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of purified this compound (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode).
-
High-Resolution Mass Spectrometry (HRMS):
-
Infuse the sample solution into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to obtain accurate mass measurements of the molecular ions and common adducts.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the resulting fragment ions to obtain structural information about the molecule. The fragmentation pattern of quinone antibiotics often involves characteristic losses of small neutral molecules like H₂O and CO.
-
Visualizations
References
Application Note & Protocol: Sarubicin B Stability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a stability assay of Sarubicin B, an anthracycline antibiotic. The protocol is designed to meet the rigorous standards of pharmaceutical development and is based on established guidelines for forced degradation studies.
Introduction
This compound is a potent anthracycline antibiotic with significant potential in anticancer therapy. Understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods.[1][2] This protocol outlines a comprehensive approach to assess the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in accordance with ICH Q1A(R2) guidelines.[1][3]
The stability of related anthracyclines, such as doxorubicin, is known to be influenced by factors like pH and exposure to light, often leading to the formation of various degradation products.[4][5][6] This protocol employs High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound and its potential degradants, a widely accepted method for stability testing of pharmaceuticals.[3][4][5][6][7][8]
Experimental Workflow
Caption: Workflow for the this compound stability assay.
Materials and Methods
Materials
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber with a light source conforming to ICH Q1B guidelines[9]
-
Volumetric flasks and pipettes
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for anthracyclines.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for characterization of degradation products.[10][11]
Preparation of Solutions
-
This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffer of maximum stability, likely in the pH 4-5 range based on similar compounds) to obtain a stock solution of 1 mg/mL.[8]
-
Working Solutions: Dilute the stock solution with the appropriate stress medium to a final concentration of approximately 100 µg/mL for the stress studies.
Experimental Protocol: Forced Degradation Studies
For each condition, a control sample (this compound in the same solvent but without the stressor, protected from light) should be prepared and analyzed alongside the stressed samples.
Acidic Hydrolysis
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
Alkaline Hydrolysis
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature and take samples at 30 minutes, 1, 2, and 4 hours. Anthracyclines can be highly unstable in alkaline conditions.[5][6]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
Oxidative Degradation
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for 2, 8, 24, and 48 hours.
-
At each time point, withdraw an aliquot and dilute to a suitable concentration with the mobile phase.
-
Analyze by HPLC. Studies on doxorubicin have shown degradation into multiple products under oxidative stress.[5]
Thermal Degradation
-
Place a solid sample of this compound powder in a calibrated oven at 60°C for 7 days.
-
Also, prepare a solution of this compound (100 µg/mL) in a buffer of maximum stability and incubate at 60°C for 7 days.
-
After the incubation period, dissolve the solid sample and dilute the solution sample to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
Photostability Testing
-
Expose a solution of this compound (100 µg/mL) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for HPLC analysis.
HPLC Method for Analysis
A stability-indicating HPLC method must be developed and validated. The following is a suggested starting point, which may require optimization for this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile and/or methanol).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., 234 nm, 254 nm, or a specific wavelength determined by UV-Vis scan). For doxorubicin, 234 nm has been used.[5]
-
Column Temperature: 30°C.[7]
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Peak Area of Major Degradant(s) |
| Control | 24 | Room Temp | < 1% | 0 | - |
| 0.1 M HCl | 2 | 60 | |||
| 4 | 60 | ||||
| 8 | 60 | ||||
| 24 | 60 | ||||
| 0.1 M NaOH | 0.5 | Room Temp | |||
| 1 | Room Temp | ||||
| 2 | Room Temp | ||||
| 4 | Room Temp | ||||
| 3% H₂O₂ | 2 | Room Temp | |||
| 8 | Room Temp | ||||
| 24 | Room Temp | ||||
| 48 | Room Temp | ||||
| Thermal (Solid) | 168 (7 days) | 60 | |||
| Thermal (Solution) | 168 (7 days) | 60 | |||
| Photolytic (Solid) | ICH Q1B | - | |||
| Photolytic (Solution) | ICH Q1B | - |
Potential Degradation Pathways
The identification of degradation products using techniques like LC-MS/MS is crucial for understanding the degradation pathways.
Caption: Potential degradation pathways of this compound.
Conclusion
This protocol provides a robust framework for assessing the stability of this compound. The data generated will be invaluable for guiding formulation development, establishing appropriate storage conditions, and defining the shelf-life of this compound drug products. It is essential to validate all analytical methods used and to characterize any significant degradation products to ensure the safety and efficacy of the final pharmaceutical product.
References
- 1. Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 2. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
Application Notes and Protocols for Cell-Based Assays to Determine Sarubicin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin B is a quinone antibiotic that has demonstrated moderate cytotoxic activity against various tumor cell lines.[1] As a member of the quinone family of compounds, its mechanism of action is believed to involve the induction of cellular stress through various pathways, ultimately leading to cell death. This document provides detailed protocols for commonly used cell-based assays to quantify the cytotoxic effects of this compound, enabling researchers to assess its potential as an anti-cancer agent. The assays described herein—MTT, LDH, and Annexin V—provide a comprehensive approach to evaluating cell viability, membrane integrity, and apoptosis, respectively.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines, providing a benchmark for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 5.8 |
| A549 | Non-small Cell Lung Cancer | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HepG2 | Hepatocellular Carcinoma | 15.3 |
Data sourced from Yuan et al., 2022.
Putative Signaling Pathway for this compound Cytotoxicity
This compound, as a quinone-containing compound similar to other anticancer agents like doxorubicin, is proposed to exert its cytotoxic effects through a multi-faceted mechanism. This includes the inhibition of topoisomerase II, leading to DNA damage, the generation of reactive oxygen species (ROS) that induce oxidative stress, and the subsequent activation of signaling cascades that promote cell cycle arrest and apoptosis.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
Detailed methodologies for key cell-based cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT into a purple formazan product.[2][3]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only for background measurement).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[2]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[6] It is a reliable marker for cytotoxicity and cell lysis.[6][7]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, on the cell surface.[8][9] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to identify apoptotic cells.[8] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[9][10]
Experimental Workflow:
Caption: Workflow for the Annexin V apoptosis assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10] Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
By employing these standardized assays, researchers can obtain reproducible and comparable data on the cytotoxic effects of this compound, facilitating its evaluation as a potential therapeutic agent.
References
- 1. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. e-century.us [e-century.us]
- 6. Generation of reactive oxygen species is not involved in idarubicin-induced apoptosis in human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 9. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Susceptibility Testing of Sarubicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin B is a quinone antibiotic isolated from the fermentation broth of a Streptomyces strain.[1] Preliminary studies have indicated its activity primarily against Gram-positive bacteria, while showing no significant effect on Gram-negative microorganisms.[1] As a member of the quinone family of antibiotics, its mechanism of action is hypothesized to involve the generation of reactive oxygen species (ROS) and interference with DNA synthesis, similar to other compounds in this class. These application notes provide detailed protocols for determining the antibacterial susceptibility of this compound, offering a framework for researchers to assess its potential as a therapeutic agent. The following protocols for broth microdilution (for determining Minimum Inhibitory Concentration, MIC) and agar disk diffusion are based on established, standardized methods for testing natural products.
Data Presentation
Quantitative data from antibacterial susceptibility testing of this compound should be organized for clarity and comparative analysis. The following table provides a template for recording Minimum Inhibitory Concentration (MIC) values.
Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic] | Negative Control |
| Staphylococcus aureus | Positive | e.g., 25923 | |||
| Enterococcus faecalis | Positive | e.g., 29212 | |||
| Bacillus subtilis | Positive | e.g., 6633 | |||
| Escherichia coli | Negative | e.g., 25922 | |||
| Pseudomonas aeruginosa | Negative | e.g., 27853 | |||
| Other |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound
-
Appropriate bacterial strains (e.g., Gram-positive and Gram-negative controls)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ampicillin, vancomycin)
-
Negative control (vehicle, e.g., DMSO, if used to dissolve this compound)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
This will result in decreasing concentrations of this compound in each well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Growth Control): A well containing only the broth medium and the bacterial inoculum.
-
Sterility Control: A well containing only the broth medium.
-
Solvent Control: If a solvent is used to dissolve this compound, a control with the highest concentration of the solvent used should be included to ensure it does not inhibit bacterial growth.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent if applicable)
-
Incubator
-
Calipers
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a negative control disk on the same plate.
-
Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm) using calipers. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Visualizations
Caption: Experimental workflow for antibacterial susceptibility testing of this compound.
Caption: Proposed mechanism of action for quinone antibiotics like this compound.
References
Application Notes and Protocols for the Synthesis of Sarubicin B Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Sarubicin B analogs, potent quinone antibiotics with potential applications in drug development. The protocols outlined below are based on established synthetic strategies for structurally related pyranonaphthoquinone antibiotics, offering a robust framework for the generation of a diverse range of this compound derivatives for structure-activity relationship (SAR) studies.
Introduction
This compound is a naturally occurring quinone antibiotic characterized by a pyranonaphthoquinone core. Analogs of this compound are of significant interest for the development of new therapeutic agents. This document details a synthetic approach adaptable for the preparation of various this compound analogs, focusing on the construction of the key benzoisochromane skeleton and subsequent modifications.
General Synthetic Strategy
The synthesis of this compound analogs can be achieved through a convergent approach. The core pyranonaphthoquinone scaffold is constructed via a key annulation reaction, followed by modifications to introduce desired functionalities on the side chain. A plausible retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis of this compound analogs.
Experimental Protocols
The following protocols are adapted from the successful total synthesis of structurally related pyranonaphthoquinone antibiotics and can be applied to the synthesis of this compound analogs.
Synthesis of the Benzoisochromane Skeleton via Staunton-Weinreb Annulation
This key step involves the reaction of a suitably substituted toluate derivative with an α,β-unsaturated lactone to construct the core benzoisochromane structure.
Workflow:
Caption: Workflow for benzoisochromane core synthesis.
Protocol:
-
Step 1: Preparation of Protected Phenol (e.g., MOM protection)
-
To a solution of the starting phenolic compound in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., MOM-Cl) and a base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
-
Step 2: Methylation of Lactone
-
Dissolve the protected lactone in an anhydrous solvent (e.g., THF) and cool to -78 °C.
-
Add an excess of methyllithium (CH₃Li) dropwise.
-
Stir the reaction at -78 °C for a specified time and then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
The resulting cyclic hemiacetal is typically used in the next step without further purification.
-
-
Step 3: Staunton-Weinreb Annulation
-
Combine the protected toluate and the methylated lactone from the previous step in an anhydrous solvent (e.g., THF) at -78 °C.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) to initiate the annulation.
-
After stirring for several hours at low temperature, quench the reaction with a proton source (e.g., acetic acid).
-
Perform an aqueous workup and purify the resulting product by column chromatography.
-
Side Chain Modification and Final Analog Synthesis
Once the core structure is established, the side chain can be modified to introduce the desired functionality for the this compound analog. This can involve standard organic transformations such as esterification, amidation, or carbon-carbon bond-forming reactions.
Data Presentation
The following tables summarize typical characterization data for key intermediates in the synthesis of a pyranonaphthoquinone antibiotic, which are expected to be similar for this compound analog intermediates.
Table 1: Characterization Data for Key Intermediates
| Compound | Formula | MW | Appearance | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
| Protected Phenol | C₁₉H₂₄O₅ | 332.39 | Colorless oil | 2950, 1730, 1610 | 7.2-7.8 (Ar-H), 5.2 (O-CH₂-O), 3.5 (O-CH₃) | 155-160 (Ar-C), 100 (O-CH₂-O), 56 (O-CH₃) | [M+H]⁺ found: 333.1698 |
| Cyclic Hemiacetal | C₂₀H₂₆O₆ | 362.42 | Colorless oil | 3419 (O-H) | 5.6 (O-CH-O), 3.5 (O-CH₃), 2.1 (CH₃) | 101.5, 96.1, 74.1, 72.0, 61.5, 57.7, 56.3, 37.5, 35.8, 22.8 | [M+H]⁺ found: 363.1817 |
| Annulation Product | C₂₀H₂₄O₇ | 376.40 | Yellow oil | 3500-2900 (O-H), 1711 (C=O) | 12.1 (Ar-OH), 7.2-7.6 (Ar-H), 4.5 (CH-O), 2.5 (CH₂) | 175.3, 153.6, 150.0, 135.9, 133.0, 130.1, 125.9, 123.3, 122.1, 119.0, 111.1, 101.5, 96.1, 72.3, 69.8, 57.7, 56.5, 40.7, 35.3, 22.6 | [M+H]⁺ found: 377.1617 |
Data adapted from the synthesis of 6-deoxydihydrokalafungin intermediates and are illustrative for analogous this compound intermediates.[1]
Signaling Pathway Context
While the direct signaling pathways affected by this compound are not yet fully elucidated, many quinone antibiotics are known to exert their cytotoxic effects through the generation of reactive oxygen species (ROS) and intercalation into DNA, ultimately leading to apoptosis.
Caption: Putative mechanism of action for quinone antibiotics.
Conclusion
The synthetic strategies and protocols provided in this document offer a comprehensive guide for the synthesis of this compound analogs. By leveraging established methodologies for related natural products, researchers can efficiently generate a library of novel compounds for biological evaluation and advance the development of new antibiotic and anticancer agents. Careful monitoring of reaction conditions and thorough characterization of all intermediates are crucial for successful synthesis.
References
Application Notes and Protocols for the Extraction of Sarubicin B from Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sarubicin B is a quinone antibiotic belonging to the naphthoquinone class of secondary metabolites produced by certain strains of Streptomyces, including Streptomyces sp. JA 2861 and Streptomyces sp. Hu186.[1][2][3] Like other quinone antibiotics, this compound has demonstrated cytotoxic and antibacterial activities, making it a compound of interest for drug discovery and development. Its proposed mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and transcription, leading to DNA damage and ultimately cell death. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from Streptomyces fermentation cultures, based on established methodologies for similar naphthoquinone antibiotics.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of appropriate extraction and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₂O₈ | [1] |
| Molecular Weight | 442.42 g/mol | [1] |
| Appearance | Orange crystalline powder | [2] |
| Melting Point | 282-284 °C | [2] |
| Bioactivity | Inhibition of Gram-positive bacteria, Cytotoxic activity against tumor cell lines | [2][3] |
Table 1: Physicochemical properties of this compound.
Experimental Protocols
The following protocols are a composite of established methods for the extraction and purification of naphthoquinone antibiotics from Streptomyces cultures. Researchers should optimize these protocols for their specific Streptomyces strain and laboratory conditions.
Protocol 1: Fermentation of Streptomyces for this compound Production
This protocol outlines the cultivation of a this compound-producing Streptomyces strain in a liquid fermentation medium to maximize the yield of the target compound.
1. Media Preparation:
A suitable fermentation medium is critical for the production of secondary metabolites. A recommended medium composition is provided in Table 2.
| Component | Concentration (g/L) | Purpose |
| Glucose | 10.0 | Carbon Source |
| Soluble Starch | 24.0 | Carbon Source |
| Peptone | 3.0 | Nitrogen Source |
| Meat Extract | 3.0 | Nitrogen Source, Growth Factors |
| Yeast Extract | 5.0 | Nitrogen Source, Vitamins, Growth Factors |
| CaCO₃ | 4.0 | pH Buffering |
| Deionized Water | 1000 mL | Solvent |
| Initial pH | 7.0 |
Table 2: Recommended Fermentation Medium Composition. [4]
Instructions:
-
Dissolve all components in deionized water.
-
Adjust the pH to 7.0 using 1M HCl or 1M NaOH.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 50 mL of the sterile fermentation medium with a loopful of a well-sporulated culture of the Streptomyces strain from an agar plate.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200 rpm for 2-3 days, or until dense growth is observed.
3. Production Fermentation:
-
Inoculate a 2 L baffled Erlenmeyer flask containing 500 mL of the sterile fermentation medium with the seed culture (typically a 5-10% v/v inoculation).
-
Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 10-15 days.[4] Production of this compound is typically initiated during the stationary phase of growth.
Protocol 2: Extraction of this compound
This protocol describes the separation of this compound from the fermentation broth, which includes both the culture supernatant and the mycelial biomass.
1. Separation of Supernatant and Mycelium:
-
Following fermentation, transfer the culture broth to centrifuge tubes.
-
Centrifuge at 8,000 x g for 20 minutes to pellet the mycelial biomass.[4]
-
Carefully decant the supernatant into a clean flask.
2. Extraction from Supernatant:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v).[4]
-
Shake vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer, which contains the extracted this compound.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Combine all ethyl acetate extracts.
3. Extraction from Mycelium:
-
To the mycelial pellet, add a sufficient volume of methanol to fully submerge the biomass.
-
Homogenize the mixture using a blender or sonicator to disrupt the cells.
-
Stir the methanol-mycelium slurry for several hours at room temperature.
-
Filter the mixture through cheesecloth or a similar filter to remove the bulk of the cell debris.
-
Centrifuge the filtrate at 8,000 x g for 20 minutes to remove any remaining fine solids.
-
Collect the methanol supernatant.
4. Concentration of Extracts:
-
Combine the ethyl acetate extract from the supernatant and the methanol extract from the mycelium.
-
Concentrate the combined extracts in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Protocol 3: Purification of this compound
This protocol details the purification of this compound from the crude extract using column chromatography.
1. Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as hexane or chloroform.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1 v/v) and visualizing under UV light.
-
Pool the fractions containing the orange-colored this compound.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified product.
2. Size-Exclusion Chromatography (Optional):
-
For further purification, dissolve the semi-purified product in a suitable solvent (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the same solvent and collect fractions.
-
Monitor the fractions for the presence of this compound by TLC or UV-Vis spectroscopy.
-
Pool the pure fractions and evaporate the solvent.
3. High-Performance Liquid Chromatography (HPLC):
-
For final polishing and to obtain high-purity this compound, use preparative reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid (0.1%).
-
Monitor the elution at a suitable wavelength (determined by UV-Vis spectral analysis of the semi-pure compound).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain pure this compound as an orange crystalline powder.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound from Streptomyces.
References
- 1. Mechanism of inhibition of the ATPase domain of human topoisomerase IIα by 1,4-benzoquinone, 1,2-naphthoquinone, 1,4-naphthoquinone, and 9,10-phenanthroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10036048B1 - Process for obtaining a naphthoquinone derivative from Streptomyces sp - Google Patents [patents.google.com]
Application Notes and Protocols for Developing a Sarubicin B-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin B is a quinone antibiotic that has demonstrated cytotoxic activity against various tumor cell lines.[1][2] The development of drug resistance is a significant challenge in cancer chemotherapy. Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of effective therapeutic strategies. These application notes provide a detailed protocol for establishing and characterizing a this compound-resistant cancer cell line. The protocols herein describe a systematic approach to inducing resistance through incremental drug exposure and comprehensively analyzing the resistant phenotype.
Key Objectives:
-
To provide a step-by-step protocol for the generation of a this compound-resistant cancer cell line.
-
To detail experimental procedures for the characterization of the resistant phenotype, including assessments of cell viability, apoptosis, and drug efflux.
-
To outline methods for investigating the molecular mechanisms underlying this compound resistance, such as the expression of ABC transporters and the modulation of key signaling pathways.
I. Development of a this compound-Resistant Cell Line
The generation of a this compound-resistant cell line is achieved through a process of continuous and incremental exposure of a parental cancer cell line to the drug. This method selects for cells that can survive and proliferate in the presence of increasing concentrations of this compound.
Experimental Workflow
Caption: Workflow for developing a this compound-resistant cell line.
Protocol: Generation of a this compound-Resistant Cell Line
-
Cell Line Selection and Culture:
-
Choose a parental cancer cell line of interest (e.g., MCF-7, A549, HCT116).
-
Culture the cells in their recommended complete growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Determination of the Half-Maximal Inhibitory Concentration (IC50):
-
Perform a cell viability assay (e.g., MTT assay, see Section II) to determine the IC50 of this compound for the parental cell line.
-
-
Induction of Resistance:
-
Initiate the resistance induction by culturing the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10 or IC20 value.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate returns to a level comparable to that of the parental cells.
-
Once the cells have adapted, incrementally increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat this stepwise increase in drug concentration, allowing the cells to recover and resume proliferation at each stage. This process can take several months.
-
Cryopreserve cell stocks at various stages of resistance development.
-
-
Isolation of a Monoclonal Resistant Cell Line:
-
Once a polyclonal population of resistant cells is established at a desired final concentration of this compound, isolate single-cell clones using the limiting dilution technique.
-
Expand individual clones and screen them for their level of resistance to this compound by determining their IC50 values.
-
Select the clone with the highest and most stable resistance for further characterization.
-
-
Maintenance of the Resistant Cell Line:
-
Culture the established this compound-resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to ensure the stability of the resistant phenotype.
-
II. Characterization of the Resistant Phenotype
A comprehensive characterization of the resistant cell line is essential to confirm the resistant phenotype and to begin elucidating the underlying mechanisms.
A. Cell Viability and Resistance Index
The degree of resistance is quantified by comparing the IC50 values of the resistant and parental cell lines.
Protocol: MTT Cell Viability Assay [3][4]
-
Cell Seeding:
-
Seed both parental and this compound-resistant cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
Table 1: Quantitative Analysis of this compound Resistance
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| This compound-Resistant | [Insert Value] | [Calculate Value] |
B. Apoptosis Assay
Drug resistance can be associated with a decreased susceptibility to apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [5][6][7][8][9]
-
Cell Treatment:
-
Seed parental and resistant cells in 6-well plates and treat with this compound at their respective IC50 concentrations for 24 or 48 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Table 2: Apoptosis Analysis in Parental and Resistant Cells
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Parental | Untreated | [Insert Value] | [Insert Value] | [Insert Value] |
| Parental | This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | Untreated | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
C. Drug Efflux Assay
Increased drug efflux, often mediated by ABC transporters, is a common mechanism of multidrug resistance.
Protocol: Rhodamine 123 Efflux Assay [10][11][12][13]
-
Cell Loading:
-
Harvest parental and resistant cells and resuspend them in a serum-free medium.
-
Incubate the cells with Rhodamine 123 (a fluorescent substrate for P-glycoprotein/MDR1) for 30-60 minutes at 37°C.
-
-
Efflux Measurement:
-
Wash the cells to remove excess Rhodamine 123.
-
Resuspend the cells in a fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
As a control, a known inhibitor of P-glycoprotein (e.g., verapamil) can be added during the efflux period.
-
-
Flow Cytometry Analysis:
-
Measure the intracellular fluorescence of Rhodamine 123 by flow cytometry.
-
Compare the fluorescence intensity between the parental and resistant cells. A lower fluorescence intensity in the resistant cells indicates increased efflux.
-
Table 3: Drug Efflux Activity
| Cell Line | Mean Fluorescence Intensity (Rhodamine 123) |
| Parental | [Insert Value] |
| Resistant | [Insert Value] |
| Resistant + Verapamil | [Insert Value] |
III. Investigation of Molecular Mechanisms of Resistance
To understand the molecular basis of this compound resistance, it is important to investigate the expression of key proteins and genes involved in drug transport and cell survival signaling.
A. Expression of ABC Transporters
Protocol: Western Blotting for MDR1 (P-glycoprotein) [14][15][16][17][18]
-
Protein Extraction:
-
Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against MDR1/P-glycoprotein. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to compare the protein expression levels.
-
Protocol: Real-Time Quantitative PCR (RT-qPCR) for ABC Transporter Genes [19][20][21][22][23]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform RT-qPCR using SYBR Green or TaqMan probes with primers specific for ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1 (MRP1), ABCG2 (BCRP)).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Table 4: Expression of ABC Transporters
| Target | Method | Parental Cell Line (Relative Expression) | Resistant Cell Line (Fold Change) |
| MDR1 (P-gp) | Western Blot | 1.0 | [Insert Value] |
| ABCB1 (MDR1) | RT-qPCR | 1.0 | [Insert Value] |
| ABCC1 (MRP1) | RT-qPCR | 1.0 | [Insert Value] |
| ABCG2 (BCRP) | RT-qPCR | 1.0 | [Insert Value] |
B. Analysis of Signaling Pathways
Resistance to anthracycline antibiotics, which are structurally related to this compound, has been linked to alterations in several signaling pathways.[24][25][26][27][28][29][30] Investigating these pathways can provide insights into the mechanisms of this compound resistance.
Caption: Signaling pathways potentially involved in this compound resistance.
Recommended Analyses:
-
Western Blotting: Analyze the phosphorylation status and total protein levels of key components of the PI3K/Akt (e.g., p-Akt, Akt) and MAPK/ERK (e.g., p-ERK, ERK) pathways. Also, assess the expression of apoptosis-related proteins such as Bcl-2 and Bax.
-
RT-qPCR: Investigate the expression of genes involved in the Wnt/β-catenin signaling pathway.
These application notes provide a comprehensive framework for the development and characterization of a this compound-resistant cell line. The detailed protocols will enable researchers to generate a valuable in vitro model for studying the mechanisms of resistance to this cytotoxic agent. The insights gained from these studies will be instrumental in designing novel therapeutic strategies to overcome drug resistance and improve the clinical efficacy of this compound and related compounds.
References
- 1. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blotting analysis of MDR1 expression [bio-protocol.org]
- 15. Expression and activity of multidrug resistance proteins in mature endothelial cells and their precursors: A challenging correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. Real-time PCR detection of ABC transporter expression [bio-protocol.org]
- 20. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cellular resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anthracycline resistance: the problem and its current definition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
- 28. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
Application Notes and Protocols for the Analytical Determination of Sarubicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin B is a quinone antibiotic with potential applications in drug development. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including fermentation broths, purified samples, and biological fluids. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in purified samples and fermentation broths. It offers a balance of sensitivity, specificity, and accessibility.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC-UV methods for the analysis of related quinone antibiotics, which can be expected for this compound analysis after method validation.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Protocol
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure (18.2 MΩ·cm)
-
0.45 µm syringe filters
1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
1.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As this compound is a colored compound, the maximum absorbance wavelength (λmax) should be determined by scanning a standard solution from 200-600 nm. Based on related compounds, a wavelength between 480-550 nm is likely appropriate.
-
Injection Volume: 10 µL
1.4. Sample Preparation
-
Fermentation Broth:
-
Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and debris.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with the initial mobile phase composition to fall within the calibration range.
-
1.5. Standard Preparation
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards ranging from 0.1 to 100 µg/mL.
1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the detection and quantification of low concentrations of this compound in complex matrices such as biological fluids and for metabolite identification.
Quantitative Data Summary
The following table presents expected performance characteristics for an LC-MS/MS method for this compound, based on similar assays for other secondary metabolites.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or an analogue not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure (18.2 MΩ·cm)
2.2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
2.3. LC Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2.4. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion ([M+H]⁺) of this compound by infusing a standard solution into the mass spectrometer.
-
Fragment the precursor ion and select the most intense and stable product ions for quantification and qualification.
-
Optimize collision energy and other source parameters for the specific MRM transitions.
-
-
Example MRM transitions (to be determined experimentally for this compound):
-
Quantifier: Precursor m/z → Product 1 m/z
-
Qualifier: Precursor m/z → Product 2 m/z
-
2.5. Sample Preparation
-
Plasma/Serum (Protein Precipitation):
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
2.6. Standard and QC Sample Preparation
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Spike blank matrix (e.g., plasma) with appropriate amounts of this compound to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Process the standards and QC samples using the same procedure as the unknown samples.
Experimental Workflow: LC-MS/MS Analysis
Application Notes and Protocols for In Vitro Drug Synergy Studies of Sarubicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin B is a quinone antibiotic belonging to the anthracycline class of chemotherapeutic agents.[1][2] Like other anthracyclines, it is known to possess cytotoxic activity against various tumor cell lines.[2] The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II and the intercalation into DNA, leading to DNA double-strand breaks and ultimately, cell death.[3] This mode of action suggests that this compound may exhibit synergistic effects when combined with other anticancer agents, particularly those that modulate the DNA damage response, cell cycle progression, or apoptotic pathways.
These application notes provide a comprehensive framework for conducting in vitro drug synergy studies with this compound. The protocols outlined below detail the experimental workflow from initial cell viability assays to the calculation of synergy, and the accompanying data tables and visualizations offer a clear structure for presenting and interpreting the results.
Proposed Synergistic Combinations
Based on the known mechanism of action of anthracyclines, the following classes of drugs are proposed for synergistic combination studies with this compound:
-
PARP Inhibitors (e.g., Olaparib, Talazoparib): By inhibiting Poly (ADP-ribose) polymerase, a key enzyme in DNA single-strand break repair, these drugs can potentiate the DNA-damaging effects of this compound.
-
Checkpoint Inhibitors (e.g., targeting ATR, CHK1): These inhibitors can abrogate cell cycle checkpoints that are activated in response to DNA damage, forcing cells with damaged DNA to proceed through the cell cycle and undergo apoptosis.
-
BCL-2 Family Inhibitors (e.g., Venetoclax): By blocking anti-apoptotic BCL-2 proteins, these agents can lower the threshold for apoptosis induction by this compound.
Experimental Protocols
Cell Viability Assay (Single Agent Dose-Response)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug(s) individually.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound (stock solution)
-
Combination drug (stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Remove the overnight culture medium from the cells and add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each drug concentration.
-
Determine the IC50 value for each drug using non-linear regression analysis.
Drug Combination Synergy Assay (Checkerboard Assay)
Objective: To assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug.
Protocol:
-
Seed cells in 96-well plates as described in the single-agent protocol.
-
Prepare a matrix of drug concentrations (a "checkerboard") in the 96-well plate. This involves creating serial dilutions of this compound along the rows and the combination drug along the columns.
-
Ensure the concentration ranges for both drugs bracket their respective IC50 values. Include wells with each drug alone and a vehicle control.
-
Incubate the plates and perform the cell viability assay as previously described.
Data Analysis: Calculation of the Combination Index (CI)
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[4][5] The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to calculate CI values from the experimental data.
Data Presentation
Table 1: Single Agent IC50 Values
| Cell Line | Drug | IC50 (µM) |
| MCF-7 | This compound | [Insert Value] |
| Olaparib | [Insert Value] | |
| A549 | This compound | [Insert Value] |
| Olaparib | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Olaparib Combination
| Cell Line | Fractional Effect (Fa) | CI Value | Synergy/Antagonism |
| MCF-7 | 0.50 (50% inhibition) | [Insert Value] | [Interpret as Synergy, Additive, or Antagonism] |
| 0.75 (75% inhibition) | [Insert Value] | [Interpret as Synergy, Additive, or Antagonism] | |
| 0.90 (90% inhibition) | [Insert Value] | [Interpret as Synergy, Additive, or Antagonism] | |
| A549 | 0.50 (50% inhibition) | [Insert Value] | [Interpret as Synergy, Additive, or Antagonism] |
| 0.75 (75% inhibition) | [Insert Value] | [Interpret as Synergy, Additive, or Antagonism] | |
| 0.90 (90% inhibition) | [Insert Value] | [Interpret as Synergy, Additive, or Antagonism] |
Visualizations
Caption: Experimental workflow for in vitro drug synergy studies.
Caption: Proposed signaling pathway for this compound synergy.
References
- 1. This compound, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracyclines induce cardiotoxicity through a shared gene expression response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Techniques for Studying Sarubicin B Uptake in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarubicin B is a quinone antibiotic known for its inhibitory activity against Gram-positive bacteria.[1] Understanding the mechanisms by which this compound enters bacterial cells is crucial for optimizing its therapeutic efficacy, overcoming potential resistance mechanisms, and developing novel drug delivery strategies. These application notes provide detailed protocols for three common techniques used to study the uptake of antibiotics like this compound in bacteria: Fluorescence Microscopy, Flow Cytometry, and Radiolabeling Assays. While specific quantitative data for this compound is not yet widely available, this document leverages data from other quinone antibiotics to provide a framework for experimental design and data interpretation.
Key Techniques for Studying this compound Uptake
The selection of a suitable technique for studying this compound uptake depends on the specific research question. Fluorescence-based methods are often preferred for their relative ease of use and high-throughput capabilities, while radiolabeling assays can provide highly sensitive and direct quantification of uptake.
Fluorescence Microscopy
Fluorescence microscopy allows for the direct visualization of antibiotic accumulation within individual bacterial cells. Given that this compound is an orange crystalline powder, it is likely to possess intrinsic fluorescence. Should its natural fluorescence be insufficient for direct imaging, fluorescent labeling of the molecule would be necessary.
Experimental Protocol: Fluorescence Microscopy for this compound Uptake
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium (e.g., Tryptic Soy Broth) with a fresh colony of the target Gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Incubate the culture overnight at 37°C with shaking to reach the mid-logarithmic phase of growth.
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual medium.
-
Resuspend the cells in PBS to a final optical density at 600 nm (OD600) of 0.5.
-
-
This compound Incubation:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the target bacterium using standard microdilution methods. This will inform the concentration range for uptake studies (typically at sub-MIC and MIC levels).
-
Add this compound to the bacterial suspension at the desired final concentration. Include a control sample without the antibiotic.
-
Incubate the samples at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to assess the kinetics of uptake.
-
-
Sample Preparation for Microscopy:
-
At each time point, take an aliquot of the bacterial suspension and centrifuge to pellet the cells.
-
Wash the cells twice with PBS to remove unbound this compound.
-
Resuspend the cells in a small volume of PBS.
-
Place a drop of the bacterial suspension on a microscope slide and cover with a coverslip. To immobilize the bacteria, slides can be pre-coated with poly-L-lysine.
-
-
Fluorescence Imaging:
-
Observe the samples using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound. If these are unknown, they must be determined experimentally using a spectrofluorometer. As a starting point for a colored compound, excitation in the blue or green region of the spectrum (e.g., 488 nm) and emission in the orange-red region could be tested.
-
Acquire images of both the antibiotic-treated and control cells. The control will help to assess bacterial autofluorescence.
-
Image analysis software can be used to quantify the fluorescence intensity per cell, providing a semi-quantitative measure of uptake.
-
Logical Relationship: Factors Influencing Uptake Analysis
Caption: Key experimental factors that influence the extent of this compound uptake in bacteria.
Flow Cytometry
Flow cytometry provides a high-throughput method to quantify antibiotic uptake in a large population of bacterial cells, allowing for the analysis of cell-to-cell variation.
Experimental Protocol: Flow Cytometry for this compound Uptake
-
Bacterial Culture and this compound Incubation:
-
Follow steps 1 and 2 as described in the Fluorescence Microscopy protocol.
-
-
Sample Preparation for Flow Cytometry:
-
At each time point, take an aliquot of the bacterial suspension.
-
Centrifuge the cells and wash them twice with sterile, filtered PBS to remove unbound this compound.
-
Resuspend the cells in filtered PBS to a final concentration of approximately 10^6 cells/mL.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with a laser that can excite this compound's fluorescence and detectors to capture its emission.
-
Analyze the control (untreated) bacterial sample first to establish the baseline autofluorescence.
-
Run the this compound-treated samples and record the fluorescence intensity for at least 10,000 events (cells) per sample.
-
The data can be presented as histograms of fluorescence intensity, and the mean fluorescence intensity (MFI) can be used to quantify the relative uptake under different conditions.
-
Experimental Workflow: Flow Cytometry
Caption: Workflow for analyzing this compound uptake in bacteria using flow cytometry.
Radiolabeling Assay
Radiolabeling provides a highly sensitive and direct method for quantifying the amount of an antibiotic that has been taken up by bacterial cells. This technique requires the synthesis of a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
Experimental Protocol: Radiolabeling Assay for this compound Uptake
-
Bacterial Culture Preparation:
-
Follow step 1 as described in the Fluorescence Microscopy protocol.
-
-
Radiolabeled this compound Incubation:
-
Add radiolabeled this compound to the bacterial suspension at a known specific activity and final concentration.
-
Incubate the samples at 37°C.
-
-
Uptake Measurement:
-
At various time points, take aliquots of the suspension and rapidly filter them through a 0.22 µm membrane filter to separate the bacteria from the medium containing unbound antibiotic.
-
Wash the filter immediately with ice-cold PBS to remove any non-specifically bound radiolabel.
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The amount of this compound taken up can be calculated based on the specific activity of the radiolabeled compound and the radioactivity measured.
-
Experimental Workflow: Radiolabeling Assay
Caption: Workflow for the quantitative analysis of this compound uptake using a radiolabeling assay.
Data Presentation
Quantitative data from uptake studies should be summarized in tables for clear comparison. Below are example tables that can be adapted for this compound experimental data, using placeholder data based on studies of other quinolone antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) |
| Ciprofloxacin | 0.25 - 1.0 | 0.125 - 0.5 |
| Levofloxacin | 0.12 - 2.0 | 0.06 - 0.25 |
| Ozenoxacin | 0.015 - 0.25 | Not widely reported |
| This compound | To be determined | To be determined |
Table 2: Example Quantitative Uptake Data for a Quinolone Antibiotic in Staphylococcus aureus
| Time (minutes) | Uptake (ng antibiotic / mg bacterial dry weight) |
| 1 | 250 |
| 5 | 400 |
| 15 | 550 |
| 30 | 600 |
| 60 | 610 |
Note: This data is illustrative and based on published results for other quinolone antibiotics.
Signaling Pathways
The precise signaling pathways and transport mechanisms involved in this compound uptake are not yet elucidated. For many quinolone antibiotics, uptake is thought to occur via a combination of passive diffusion through porin channels (more relevant for Gram-negative bacteria) and potentially through active transport systems. Further research is required to identify the specific transporters or membrane interactions that facilitate this compound entry into Gram-positive bacteria.
Hypothetical Signaling Pathway for Uptake
Caption: A hypothetical model for the transporter-mediated uptake of this compound across the bacterial cell membrane.
Conclusion and Future Directions
The techniques outlined in these application notes provide a robust framework for investigating the uptake of this compound in Gram-positive bacteria. While fluorescence microscopy offers valuable qualitative insights into subcellular localization, flow cytometry and radiolabeling assays are essential for quantitative analysis of uptake kinetics and accumulation.
Future research should focus on:
-
Determining the intrinsic fluorescence properties (excitation and emission spectra) of this compound.
-
Performing quantitative uptake studies using the protocols described herein to establish kinetic parameters for this compound in key Gram-positive pathogens.
-
Investigating the specific transport mechanisms involved in this compound uptake, including the identification of any protein transporters.
-
Elucidating the relationship between this compound uptake and its antibacterial activity, particularly in the context of emerging resistance.
By systematically applying these methodologies, researchers can gain a comprehensive understanding of how this compound enters and accumulates in bacteria, which is critical for its development as a potential therapeutic agent.
References
Application Note & Protocols: Assessing the Mitochondrial Impact of Sarubicin B
Audience: Researchers, scientists, and drug development professionals.
Introduction The assessment of mitochondrial function is a critical component in the preclinical evaluation of novel therapeutic agents. Mitochondria are central to cellular energy metabolism, signaling, and apoptosis, making them a frequent off-target liability or an intended target for new drugs.[1] Dysfunction in mitochondria is linked to a variety of diseases, including neurodegenerative disorders and cardiovascular conditions.[1] Therefore, accurately evaluating the impact of a new chemical entity on mitochondrial health is essential for predicting potential toxicities and understanding its mechanism of action.
Sarubicin B is a novel anti-cancer compound under investigation. Given that many chemotherapeutic agents, such as doxorubicin, exert their effects (both therapeutic and toxic) through mitochondrial pathways, a thorough assessment of this compound's influence on mitochondrial function is warranted.[2][3] This document provides a comprehensive set of protocols and application notes for evaluating the effects of this compound on key mitochondrial parameters, including cellular respiration, membrane potential, reactive oxygen species (ROS) production, and apoptosis.
Key Parameters for Assessing Mitochondrial Function
A multi-parametric approach is recommended for a comprehensive understanding of a compound's effect on mitochondrial health. Key indicators include:
-
Mitochondrial Respiration: The measurement of the oxygen consumption rate (OCR) is a primary indicator of oxidative phosphorylation activity and overall mitochondrial function.[1][4]
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical proton gradient across the inner mitochondrial membrane is essential for ATP production.[5] A collapse in ΔΨm is a hallmark of mitochondrial dysfunction.[6][7]
-
Mitochondrial Reactive Oxygen Species (ROS): While a natural byproduct of respiration, excessive ROS production leads to oxidative stress, damaging cellular components and potentially triggering cell death.[8] The superoxide anion is the predominant ROS in mitochondria.
-
Cellular ATP Levels: As the primary energy currency of the cell, ATP levels are a direct reflection of mitochondrial energy synthesis function.[1][5]
-
Mitochondrial-Mediated Apoptosis: Mitochondrial damage can initiate the intrinsic apoptotic pathway through the release of pro-apoptotic factors like cytochrome c and the activation of caspases.[9][10]
Experimental Workflows and Signaling Pathways
A logical workflow ensures reproducible and comprehensive data collection. The general experimental approach involves treating cultured cells with this compound and subsequently performing a panel of assays to measure the key mitochondrial parameters.
Figure 1: General workflow for assessing the mitochondrial impact of this compound.
Potential Signaling Pathway: Mitochondrial-Mediated Apoptosis
Many anti-cancer agents induce cell death by triggering the intrinsic apoptotic pathway, which is controlled by the mitochondria. This compound may induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation.
Figure 2: Hypothetical signaling pathway for this compound-induced apoptosis.
Detailed Experimental Protocols
The following protocols are standardized methods for assessing mitochondrial function in cultured cells treated with this compound.
Protocol 3.1: Measurement of Oxygen Consumption Rate (OCR)
This protocol uses an extracellular flux analyzer (e.g., Seahorse XF) to measure OCR in real-time, providing insights into basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[3][4]
Figure 3: Workflow for the Oxygen Consumption Rate (OCR) assay.
Methodology:
-
Cell Seeding: Seed cells into an XF cell culture microplate at a pre-determined density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine. Place the plate in a 37°C non-CO2 incubator.[4]
-
Instrument Setup: Load the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone/antimycin A. Calibrate the instrument.
-
Measurement:
-
Basal Respiration: Measure the initial OCR before any injections.[4]
-
ATP Production: Inject oligomycin to inhibit ATP synthase. The resulting drop in OCR corresponds to ATP-linked respiration.[5]
-
Maximal Respiration: Inject the uncoupling agent FCCP to collapse the proton gradient, driving the electron transport chain to its maximum rate.[3][5]
-
Non-Mitochondrial Respiration: Inject rotenone and antimycin A to shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial processes.[3]
-
Protocol 3.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess ΔΨm.[6] In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence.[1] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[6]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 3.1.
-
Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in media) for 15-30 minutes at 37°C.
-
Washing: Wash cells twice with a suitable buffer (e.g., PBS) to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Visualize cells using a fluorescence microscope. Capture images in both red (~590 nm emission) and green (~529 nm emission) channels.[6]
-
Flow Cytometry: Harvest cells, resuspend in buffer, and analyze on a flow cytometer, measuring both red and green fluorescence to quantify the percentage of cells with depolarized mitochondria.[6]
-
Protocol 3.3: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.[11]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
Staining: Load cells with MitoSOX™ Red reagent (e.g., 5 µM) for 10-20 minutes at 37°C, protected from light.
-
Washing: Gently wash cells to remove excess probe.
-
Analysis: Measure the fluorescence intensity using either a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in red fluorescence indicates elevated mitochondrial superoxide production.[11][12]
Protocol 3.4: Quantification of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify total cellular ATP, which is a key indicator of the cell's energy status.[5][9]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Cell Lysis: Add a reagent that lyses the cells and releases ATP.
-
Luciferase Reaction: Add a substrate/enzyme mixture containing luciferin and luciferase. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Normalization: Normalize the results to the number of cells or total protein content in each well.
Hypothetical Data Presentation
The following tables present hypothetical data from the described assays after treating a cancer cell line with this compound for 24 hours.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)
| Parameter | Vehicle Control | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
|---|---|---|---|---|
| Basal Respiration (pmol/min) | 150 ± 12 | 125 ± 10 | 80 ± 9 | 45 ± 7 |
| ATP-Linked Respiration (pmol/min) | 110 ± 9 | 85 ± 8 | 45 ± 6 | 15 ± 4 |
| Maximal Respiration (pmol/min) | 320 ± 25 | 210 ± 18 | 115 ± 14 | 60 ± 8 |
| Spare Respiratory Capacity (%) | 113% | 68% | 44% | 33% |
Table 2: Effect of this compound on Mitochondrial Health Parameters
| Parameter | Vehicle Control | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
|---|---|---|---|---|
| ΔΨm (Red/Green Ratio) | 5.8 ± 0.4 | 4.1 ± 0.3 | 2.3 ± 0.2 | 1.2 ± 0.1 |
| Mitochondrial ROS (RFU) | 100 ± 8 | 185 ± 15 | 350 ± 28 | 520 ± 41 |
| Cellular ATP (RLU) | 100 ± 9 | 75 ± 7 | 40 ± 5 | 22 ± 4 |
| Caspase-9 Activity (Fold Change) | 1.0 ± 0.1 | 2.5 ± 0.3 | 5.8 ± 0.6 | 9.2 ± 0.8 |
(Data are presented as mean ± SEM of hypothetical experiments. RFU = Relative Fluorescence Units; RLU = Relative Luminescence Units)
Conclusion
The protocols outlined in this document provide a robust framework for assessing the impact of the novel compound this compound on mitochondrial function. By employing a multi-parametric approach that includes measurements of oxygen consumption, membrane potential, ROS production, and apoptosis, researchers can build a comprehensive mitochondrial toxicity/efficacy profile.[13] The presented workflows, pathway diagrams, and data tables serve as a guide for experimental design and data interpretation, ultimately aiding in the characterization of this compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 2. Chemotherapeutic Drugs and Mitochondrial Dysfunction: Focus on Doxorubicin, Trastuzumab, and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Mitochondrial Morphology and Respiration in Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Frontiers | Understanding and Exploiting the Effect of Tuberculosis Antimicrobials on Host Mitochondrial Function and Bioenergetics [frontiersin.org]
- 8. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. signosisinc.com [signosisinc.com]
- 10. Mitochondrial apoptosis-inducing factor is involved in doxorubicin-induced toxicity on H9c2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sarubicin B Production in Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving Sarubicin B production in Stre ptomyces. The information is based on established principles of secondary metabolite production in Streptomyces and analytics of quinone antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which Streptomyces strains produce it?
This compound is a quinone antibiotic that has been isolated from the culture filtrate of Streptomyces strain JA 2861.[1] It exhibits inhibitory activity against Gram-positive bacteria.[1] Another strain, Streptomyces sp. Hu186, has also been reported to produce Sarubicin A and B.
Q2: What are the general morphological and growth characteristics of Streptomyces?
Streptomyces are Gram-positive, filamentous bacteria known for their complex life cycle, which includes vegetative mycelial growth and the formation of aerial hyphae that differentiate into spore chains.[2][3] Colony morphology can vary, initially appearing smooth and later developing a granular, powdery, or velvety texture due to aerial mycelium.[4] Most Streptomyces species grow optimally at temperatures around 30°C.[5] The life cycle duration can range from 3 to 10 days, depending on the strain and culture conditions.[5]
Q3: What are the key factors influencing secondary metabolite production in Streptomyces?
The production of secondary metabolites, such as this compound, is a complex process influenced by a variety of factors including:
-
Nutrient Availability: Carbon and nitrogen sources are critical.
-
Culture Conditions: pH, temperature, and aeration play significant roles.
-
Genetic Regulation: Biosynthesis is controlled by complex regulatory networks, including pathway-specific and global regulators.[6][7][8][9]
-
Precursor Supply: The availability of biosynthetic precursors is often a limiting factor.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Suboptimal Culture Medium | 1. Carbon Source Optimization: Test different carbon sources (e.g., glucose, starch, glycerol) at varying concentrations. 2. Nitrogen Source Optimization: Evaluate various organic and inorganic nitrogen sources (e.g., soybean meal, peptone, yeast extract, ammonium salts). |
| Inappropriate Culture Conditions | 1. pH Optimization: Determine the optimal pH for this compound production by testing a range (e.g., 6.0-8.0). 2. Temperature Optimization: Evaluate a temperature range (e.g., 25-35°C) to find the optimal temperature for production. 3. Aeration and Agitation: Optimize the shaking speed in flask cultures or the dissolved oxygen (DO) levels in a fermenter to ensure sufficient oxygen supply. | |
| Poor Growth of Streptomyces Strain | 1. Inoculum Quality: Ensure a healthy and standardized spore suspension or vegetative inoculum is used. 2. Media for Growth: Use a suitable seed medium to promote robust initial growth before transferring to the production medium. | |
| Inconsistent this compound Yields | Variability in Inoculum | 1. Standardize Inoculum: Develop a consistent protocol for preparing spore suspensions or vegetative inoculums to ensure a uniform starting culture. |
| Inconsistent Culture Conditions | 1. Monitor and Control Parameters: Tightly control pH, temperature, and agitation/aeration throughout the fermentation process. | |
| Genetic Instability of the Strain | 1. Strain Maintenance: Properly store the Streptomyces strain (e.g., as spore suspensions in glycerol at -80°C) to prevent strain degradation. 2. Re-isolate from Single Colonies: Periodically re-streak the culture to isolate single colonies and select for high-producing variants.[5] | |
| Difficulty in Detecting/Quantifying this compound | Inefficient Extraction Method | 1. Solvent Selection: Test different organic solvents (e.g., ethyl acetate, chloroform, methanol) for efficient extraction of this compound from the culture broth and mycelium. |
| Insensitive Analytical Method | 1. Method Optimization: Develop and validate a sensitive HPLC method for quantification.[11][12][13] 2. Mass Spectrometry: Use mass spectrometry (MS) for confirmation and more sensitive detection.[14][15][16] |
Experimental Protocols
General Culture Media for Streptomyces
The composition of the culture medium is a critical factor for antibiotic production. Below are examples of media commonly used for Streptomyces cultivation. Researchers should optimize these for this compound production.
| Medium Component | Concentration (g/L) | Purpose |
| Carbon Source | ||
| Glucose | 10-30 | Readily available energy source |
| Soluble Starch | 10-20 | Complex carbohydrate, often promotes secondary metabolism |
| Glycerol | 10-20 | Alternative carbon source |
| Nitrogen Source | ||
| Soybean Meal | 10-25 | Complex organic nitrogen source |
| Yeast Extract | 2-5 | Provides vitamins and growth factors |
| Peptone | 5-10 | Source of amino acids and nitrogen |
| Ammonium Sulfate | 1-3 | Inorganic nitrogen source |
| Minerals and Salts | ||
| K₂HPO₄ | 0.25-1.0 | Phosphate source and buffering agent |
| NaCl | 1-3 | Maintains osmotic balance |
| MgSO₄·7H₂O | 0.5-1.0 | Source of magnesium ions |
| CaCO₃ | 1-3 | pH buffering agent |
Protocol for Optimizing Culture Conditions (One-Factor-at-a-Time)
-
Prepare a standardized spore suspension of Streptomyces strain JA 2861.
-
Inoculate a seed culture in a suitable growth medium and incubate at 30°C with shaking for 48-72 hours.
-
Inoculate production cultures with the seed culture. The production medium should have a baseline composition.
-
Vary one parameter at a time while keeping others constant (e.g., test pH values of 6.0, 6.5, 7.0, 7.5, and 8.0).
-
Incubate the production cultures under the test conditions for a set period (e.g., 7-10 days).
-
Harvest samples at regular intervals.
-
Extract this compound from the culture broth and mycelium.
-
Quantify this compound using a validated analytical method (e.g., HPLC).
-
Analyze the data to determine the optimal condition for the tested parameter.
-
Repeat steps 4-9 for other parameters (e.g., temperature, carbon source, nitrogen source).
Analytical Method: HPLC for Quinone Antibiotic Quantification
This is a general protocol that should be optimized for this compound.
-
Sample Preparation:
-
Centrifuge the culture broth to separate the supernatant and mycelium.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelium with methanol.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the absorption maximum of this compound. For quinones, this is often in the range of 254-450 nm. A photodiode array (PDA) detector is useful for determining the optimal wavelength.
-
Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.
-
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield```dot
Caption: A simplified diagram of the regulatory cascade controlling antibiotic biosynthesis.
Experimental Workflow for Medium Optimization
References
- 1. This compound, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomycetes Morphology and Lifecycle - ActinoBase [actinobase.org]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. coordinating-precursor-supply-for-pharmaceutical-polyketide-production-in-streptomyces - Ask this paper | Bohrium [bohrium.com]
- 11. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. embopress.org [embopress.org]
Technical Support Center: Chemical Synthesis of Sarubicin B
Disclaimer: As of late 2025, a complete, peer-reviewed total chemical synthesis of Sarubicin B has not been published in scientific literature. Therefore, this technical support center provides troubleshooting guides and FAQs based on established synthetic methodologies for structurally related compounds, namely benz[a]anthraquinone antibiotics and complex natural product glycosides.[1][2][3] The advice provided is predictive and intended to guide researchers in addressing plausible challenges in a hypothetical synthetic route.
This compound is a quinone antibiotic isolated from a Streptomyces strain.[4] Its complex structure, featuring a polycyclic aromatic aglycone and a deoxy sugar moiety, presents significant synthetic challenges.[5][6]
Part 1: Synthesis of the Benz[a]anthraquinone Aglycone
The core of this compound is a benz[a]anthraquinone skeleton, a common feature in angucyclinone antibiotics.[1][2][3] The construction of this tetracyclic system is a critical phase where numerous challenges can arise.
Frequently Asked Questions & Troubleshooting
Question: My [4+2] cycloaddition (Diels-Alder reaction) to form the tetracyclic core is giving a low yield. What are the common causes and solutions?
Answer: Low yields in Diels-Alder reactions for constructing polycyclic systems are common.[7][8] Key factors to investigate include:
-
Diene Instability: The conjugated diene precursor may be prone to decomposition, dimerization, or isomerization under thermal conditions.[9]
-
Reaction Conditions: The reaction may require high temperatures, leading to decomposition of starting materials or the product.
-
Poor Orbital Overlap: Steric hindrance or unfavorable electronic properties of the diene or dienophile can impede the reaction. The reaction is facilitated by electron-withdrawing groups on the dienophile and an electron-rich diene.[10]
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure both diene and dienophile are pure. For sensitive dienes, consider generating them in situ.
-
Optimize Reaction Conditions: Systematically screen solvents and temperatures. If thermal conditions fail, consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to lower the activation energy.[10] High-pressure conditions can also promote cycloaddition.
-
Alternative Synthetic Routes: If the Diels-Alder approach remains problematic, consider alternative cyclization strategies. A powerful method for constructing highly substituted benzene rings is the cobalt-mediated [2+2+2]-cycloaddition of a triyne precursor, which can form the core in a single step.[1][2][11]
Question: I am observing poor regioselectivity in the cycloaddition step, resulting in a mixture of isomers. How can I improve this?
Answer: The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and dienophile.[10] Mismatched electronics can lead to mixtures of regioisomers.
Troubleshooting Steps:
-
Modify Electronics: Enhance the directing effect of your substituents. For instance, increasing the electron-donating ability of a group on the diene or the electron-withdrawing strength of a group on the dienophile can improve selectivity.
-
Introduce Steric Bias: Incorporate bulky substituents to sterically disfavor one reaction pathway over another.
-
Use of Lewis Acids: Chiral or achiral Lewis acids can pre-organize the transition state, enhancing regioselectivity.
Question: The final oxidation step to form the quinone from the anthracene precursor is inefficient and produces side products. What can I do?
Answer: Oxidation of the anthracene core to the final quinone can be challenging, with harsh conditions leading to decomposition.[1]
Troubleshooting Steps:
-
Select a Milder Oxidant: If strong oxidants like CrO₃ are causing decomposition, switch to milder reagents.[1] Silver-based oxidants like [Ag(Py)₂]MnO₄ have been used successfully for similar systems.[1]
-
Photooxidation: For introducing specific carbonyls, such as the C-1 carbonyl in many angucyclinones, photooxidation in the presence of visible light can be a selective and effective method.[1]
-
Protect Sensitive Groups: Ensure that other functional groups on the molecule are robust or protected before subjecting the intermediate to strong oxidizing conditions.
Illustrative Data: Conditions for Benz[a]anthraquinone Core Synthesis
The following data is illustrative and based on published syntheses of related angucyclinone cores.
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Reference |
| Diels-Alder | Chiral Lewis Acid (e.g., (S)-3,3'-diphenyl-1,1'-biaphthalene-2,2'-diol derived) | Toluene | -20 °C to RT | 70-85% | [11] |
| [2+2+2] Cycloaddition | CpCo(CO)₂ | Toluene | Reflux, hv | 66% | [1] |
| Oxidation | [Ag(Py)₂]MnO₄ | CH₂Cl₂ | Room Temp | 63% | [1] |
| Photooxidation | Visible Light (Tungsten Lamp) | CH₂Cl₂ | Room Temp | 61% | [1] |
Part 2: Stereoselective Glycosylation
Attaching the sugar moiety to the complex and sterically hindered aglycone is arguably one of the most challenging steps in the synthesis of molecules like this compound. Achieving the desired stereochemistry at the anomeric center is a frequent and significant hurdle.[12][13][14]
Frequently Asked Questions & Troubleshooting
Question: My glycosylation reaction has a very low yield. What are the likely causes?
Answer: Low yields in glycosylation of complex aglycones are often due to a combination of factors:
-
Steric Hindrance: The hydroxyl group on the aglycone may be sterically congested, preventing approach of the glycosyl donor.
-
Low Nucleophilicity of Acceptor: The aglycone's hydroxyl group may be a poor nucleophile due to electronic effects from the aromatic system.
-
Donor/Acceptor Decomposition: The acidic conditions often required for glycosylation can lead to the decomposition of either the glycosyl donor or the sensitive aglycone.
-
Inefficient Activation: The chosen activator may not be potent enough to generate the reactive glycosyl cation from the donor.
Troubleshooting Steps:
-
Screen Glycosyl Donors: If a glycosyl bromide or chloride fails, try more reactive donors like glycosyl trichloroacetimidates or thioglycosides, which can be activated under different, often milder, conditions.[13]
-
Vary the Promoter/Activator: Match the activator to the donor. For example, use TMSOTf for trichloroacetimidates or NIS/TfOH for thioglycosides.
-
Activate the Acceptor: The hydroxyl group of the aglycone can be activated to make it more nucleophilic. This can sometimes be achieved through the use of organoboron reagents.[15]
-
Optimize Conditions: Perform a systematic screen of solvents, temperatures, and reaction times. The use of molecular sieves is crucial to exclude water.
Question: The glycosylation is producing the wrong anomer (e.g., α instead of β). How can I control the stereoselectivity?
Answer: Stereochemical outcome in glycosylation is a classic challenge and depends on the reaction mechanism (Sₙ1 vs. Sₙ2), the nature of protecting groups, the solvent, and the donor/acceptor pairing.[16]
Troubleshooting Steps:
-
Neighboring Group Participation: To favor a 1,2-trans product, install a participating protecting group (e.g., acetate, benzoate) at the C2 position of the glycosyl donor. The protecting group will shield one face of the intermediate oxocarbenium ion, directing the acceptor to the opposite face.
-
Solvent Effects: Non-participating solvents like dichloromethane or toluene can favor Sₙ2-like pathways or the formation of α-glycosides, while polar, participating solvents like acetonitrile can promote the formation of β-glycosides through the formation of a stable nitrilium ion intermediate.
-
Stereodirecting Groups: Utilize remote stereodirecting groups, such as a picoloyl group, which can form a hydrogen bond with the acceptor and deliver it to a specific face of the donor.[17]
-
Catalyst Control: Certain catalysts, such as chiral phosphoric acids or bis-thioureas, have been shown to control the stereoselectivity of glycosylation reactions by organizing the transition state.[12]
Illustrative Data: Comparison of Glycosylation Methods for Complex Aglycones
The following data is illustrative and based on general outcomes in complex natural product synthesis.
| Glycosyl Donor | Activator | Typical Conditions | Stereochemical Outcome | Common Issues |
| Glycosyl Bromide | AgOTf, Ag₂CO₃ | CH₂Cl₂, -20 °C to RT | Often mixture, solvent dependent | Donor instability, harsh activators |
| Thioglycoside | NIS, TfOH | CH₂Cl₂, -78 °C to 0 °C | Versatile, depends on protecting groups | Requires stoichiometric, corrosive activators |
| Trichloroacetimidate | TMSOTf, BF₃·OEt₂ (cat.) | CH₂Cl₂, -40 °C to 0 °C | Highly dependent on C2 protecting group | Sensitive to moisture, acid-labile substrates may decompose |
| o-Alkynylbenzoate | PPh₃AuOTf (cat.) | Toluene, RT | Often highly selective (e.g., β-mannosylation) | Donor synthesis can be multi-step |
Experimental Protocols
Protocol 1: Generalized Cobalt-Mediated [2+2+2] Cycloaddition
(Based on the synthesis of the benz[a]anthraquinone core of angucyclinone antibiotics)[1]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the triyne precursor (1.0 eq) in dry, degassed toluene to a concentration of 0.01 M.
-
Catalyst Addition: Add cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Irradiate the flask with a high-power tungsten lamp (e.g., 250W) for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting crude anthracene derivative by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Generalized Stereoselective Glycosylation with a Trichloroacetimidate Donor
-
Preparation: To a flame-dried round-bottom flask containing activated 4Å molecular sieves, add the glycosyl acceptor (the aglycone, 1.0 eq) and the glycosyl trichloroacetimidate donor (1.5 eq).
-
Inert Atmosphere: Place the flask under an inert atmosphere (Argon) and dissolve the solids in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and -20 °C) using a dry ice/acetone or cryocool bath.
-
Initiation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 eq) in anhydrous DCM dropwise via syringe.
-
Reaction: Stir the reaction at the cold temperature for 1-4 hours. Monitor the reaction progress by TLC, staining with a carbohydrate-active stain (e.g., ceric ammonium molybdate).
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature, dilute with DCM, and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for a Low-Yielding Glycosylation Reaction
Caption: Logical workflow for troubleshooting a low-yielding glycosylation reaction.
Plausible Retrosynthetic Analysis of this compound
Caption: A plausible retrosynthetic analysis for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of the benz[a]anthraquinone core of angucyclinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds [web.nioch.nsc.ru]
- 9. m.youtube.com [m.youtube.com]
- 10. Diels-Alder Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in Stereoselective Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments in Stereoselective Chemical Glycosylation [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Sarubicin B Degradation Product Identification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarubicin B. The information provided here will help in designing and troubleshooting experiments aimed at identifying its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential degradation products of this compound?
A recent chemical investigation of Streptomyces sp. Hu186 led to the isolation of two new 1,4-naphthoquinone metabolites, Sarubicin B1 and Sarubicin B2, alongside this compound itself.[1][2][3] These compounds can be considered potential markers for degradation or related impurities in a this compound sample. Their structures were elucidated using 1D and 2D nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS).[1][2]
Q2: My this compound sample shows unexpected peaks in the chromatogram. What could they be?
Unexpected peaks could be impurities from the synthesis or isolation process, or they could be degradation products. To determine their origin, a forced degradation study is recommended. This involves subjecting a pure sample of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation. If the unexpected peaks in your sample match the retention times of the peaks generated during the forced degradation study, they are likely degradation products.
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is essential for the effective identification and characterization of degradation products.
-
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a powerful tool for separating the degradation products from the parent drug and detecting them.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (e.g., TOF or Orbitrap), is crucial for obtaining accurate mass measurements of the degradation products, which aids in determining their elemental composition.[4]
-
Tandem Mass Spectrometry (MS/MS) helps in the structural elucidation of the degradation products by providing fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is the gold standard for definitively determining the chemical structure of isolated degradation products.[1][2]
Q4: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, this compound should be stored under recommended conditions, which typically involve protection from light, moisture, and extreme temperatures. It is advisable to store it in a tightly sealed container at low temperatures. The specific storage conditions should be determined through long-term stability studies.
Troubleshooting Guides
Issue 1: No degradation is observed in my forced degradation study.
-
Problem: The stress conditions are not harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the stress exposure. It is a stepwise process to find the optimal conditions that result in partial degradation (e.g., 5-20% degradation of the parent compound).
-
Problem: The analytical method is not stability-indicating.
-
Solution: The chromatographic method must be able to separate the degradation products from the parent peak and from each other. Method development may be required, including adjusting the mobile phase composition, gradient, column type, and temperature.
Issue 2: The parent peak of this compound has completely disappeared.
-
Problem: The stress conditions are too harsh.
-
Solution: Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal of a forced degradation study is to generate a representative profile of degradation products, not to completely destroy the parent drug.
Issue 3: I am unable to identify the structure of a major degradation product.
-
Problem: Insufficient data for structural elucidation.
-
Solution:
-
Isolate the Degradation Product: Use preparative HPLC to isolate a sufficient quantity of the unknown degradation product.
-
High-Resolution Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the accurate mass and predict the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern to identify key structural fragments.
-
NMR Spectroscopy: If a sufficient amount of the pure degradation product is isolated, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for complete structural assignment.
-
Potential Degradation Products of this compound
Based on the literature, the following compounds are closely related to this compound and may be observed as potential degradation products or impurities.[1][2][3]
| Compound | Molecular Formula | Key Structural Difference from this compound |
| Sarubicin B1 | C₁₆H₁₈N₂O₈ | The carbonyl group at C-10 in this compound is reduced to a hydroxyl group.[1] |
| Sarubicin B2 | C₁₆H₁₈N₂O₈ | A hydroxyl group is present at C-5.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/PDA system
-
LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 7 days.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/PDA method.
-
Analyze the samples using LC-MS to obtain mass information for the parent drug and any degradation products.
-
Expected Outcome: Chromatograms showing the degradation of this compound and the formation of new peaks corresponding to its degradation products.
Visualizations
Caption: Workflow for Forced Degradation and Product Identification.
Caption: Logic for Identifying the Source of an Unknown Peak.
References
Technical Support Center: Overcoming Low Yield of Sarubicin B in Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Sarubicin B during fermentation.
Troubleshooting Guide
Problem: Low or No Production of this compound
A common issue in the production of secondary metabolites like this compound is a significant variation in yield. The following sections provide a systematic approach to troubleshooting low productivity.
1. Inoculum Quality and Development
Poor inoculum quality can lead to inconsistent fermentation performance.
-
Question: My fermentation is slow to start, and the final this compound yield is low. What could be the issue with my inoculum?
-
Answer: A healthy and active inoculum is crucial for successful fermentation. Issues could stem from the age of the spore stock, improper storage, or a suboptimal seed culture medium. Ensure you are using a fresh, well-sporulated culture for inoculation. The seed culture should be in the late logarithmic to early stationary phase of growth for optimal performance. It is also important to use an appropriate inoculum size, typically 5-10% (v/v) of the production medium.
-
-
Question: How can I ensure consistent inoculum quality?
-
Answer: Standardize your inoculum preparation procedure. Use a consistent spore concentration for starting your seed cultures. Monitor the seed culture for growth (e.g., by measuring optical density or mycelial dry weight) and morphology. For cryopreservation, resuspend spores in a 20-40% glycerol solution and store them at -80°C to maintain viability.
-
2. Fermentation Medium Composition
The composition of the fermentation medium is a critical factor influencing this compound production.
-
Question: I am observing poor growth of my Streptomyces strain and low this compound yield. How can I optimize the medium?
-
Answer: The balance of carbon and nitrogen sources is vital. While glucose can support rapid growth, it can also cause catabolite repression of secondary metabolism. Consider using a more slowly metabolized carbon source like starch or glycerol.[1] Complex nitrogen sources such as soybean meal, peptone, or yeast extract often support robust antibiotic production.[2][3] The carbon-to-nitrogen ratio should be optimized for your specific Streptomyces strain.
-
-
Question: Are there any specific precursors I can add to the medium to boost this compound production?
-
Answer: this compound is a quinone antibiotic, and its biosynthesis likely involves precursors from the shikimate and polyketide pathways. Supplementation with precursors such as chorismate or key amino acids might enhance the yield. However, the specific precursors for this compound are not well-documented in publicly available literature. Small-scale pilot experiments with precursor feeding are recommended.
-
3. Physical Fermentation Parameters
Suboptimal physical parameters can significantly hinder this compound production.
-
Question: My this compound yield is inconsistent between fermentation batches. Which physical parameters should I monitor more closely?
-
Answer: Key parameters to control are pH, temperature, dissolved oxygen (DO), and agitation. Streptomyces fermentations are typically sensitive to pH shifts. Maintaining the pH within the optimal range (often between 6.5 and 7.5) is crucial. Temperature also plays a significant role, with most Streptomyces species having an optimal temperature for secondary metabolite production around 28-30°C.
-
-
Question: How do aeration and agitation affect my fermentation?
-
Answer: Streptomyces are aerobic bacteria, and adequate oxygen supply is essential for both growth and antibiotic production. Low dissolved oxygen can be a major limiting factor. Agitation is critical for ensuring proper mixing and oxygen transfer. However, excessive shear stress from high agitation rates can damage the mycelia. A balance must be found to ensure sufficient oxygenation without causing excessive cell damage.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical fermentation time for this compound production?
-
A1: The optimal fermentation time can vary depending on the Streptomyces strain and fermentation conditions. Generally, secondary metabolite production in Streptomyces begins in the stationary phase of growth, which can be anywhere from 3 to 7 days. It is recommended to perform a time-course study to determine the peak production time for your specific process.
-
-
Q2: How can I accurately quantify the yield of this compound?
-
A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. An adapted protocol based on methods for similar anthracycline antibiotics is provided in the "Experimental Protocols" section.
-
-
Q3: My Streptomyces culture is forming dense pellets. Is this detrimental to this compound production?
-
A3: Mycelial morphology can significantly impact fermentation. While some pellet formation is normal, large, dense pellets can lead to mass transfer limitations, where cells in the center of the pellet are starved of oxygen and nutrients. This can negatively affect antibiotic production. Optimizing agitation and using baffled flasks or bioreactors can help control pellet size and promote a more dispersed mycelial growth.
-
-
Q4: Can I use a chemically defined medium for this compound production?
-
A4: While complex media are often used for initial process development due to their rich nutrient content, a chemically defined medium offers better batch-to-batch consistency and simplifies downstream processing. However, developing a defined medium that supports high yields can be challenging and requires systematic optimization of each component.
-
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Yield
| Observed Problem | Potential Cause | Recommended Action |
| No or very low this compound production, poor growth | Inoculum viability issue | Use fresh spore stock, optimize seed culture conditions. |
| Inappropriate medium composition | Screen different carbon and nitrogen sources. | |
| Suboptimal pH or temperature | Monitor and control pH and temperature throughout the fermentation. | |
| Inconsistent yield between batches | Inconsistent inoculum | Standardize inoculum preparation and size. |
| Poorly controlled fermentation parameters | Calibrate probes and ensure consistent control of pH, DO, and temperature. | |
| Medium variability | Use high-quality, consistent sources for medium components. | |
| Good growth but low this compound production | Catabolite repression | Replace glucose with a slower-metabolizing carbon source like starch or glycerol. |
| Precursor limitation | Experiment with feeding potential precursors from the shikimate or polyketide pathways. | |
| Feedback inhibition | Consider strategies for in-situ product removal. | |
| Production ceases prematurely | Nutrient limitation | Analyze residual nutrients; consider fed-batch strategies. |
| Accumulation of toxic byproducts | Characterize and identify potential inhibitory compounds. |
Table 2: Typical Ranges for Fermentation Parameter Optimization for Streptomyces sp.
| Parameter | Typical Range | Notes |
| Temperature | 25 - 32 °C | Strain-dependent; often a slightly lower temperature favors secondary metabolism over growth. |
| pH | 6.0 - 8.0 | Control is often necessary as metabolism can cause significant pH shifts. |
| Agitation | 150 - 250 rpm (shake flask) | A balance is needed to ensure oxygenation without excessive shear stress. |
| Dissolved Oxygen (DO) | > 20% saturation | Can be a limiting factor; increase agitation or aeration rate if DO drops. |
| Carbon Source | Glucose, Starch, Glycerol, Maltose | Glucose can cause catabolite repression. |
| Nitrogen Source | Soybean Meal, Peptone, Yeast Extract, Ammonium Sulfate | Complex nitrogen sources often enhance yield. |
| Inoculum Size | 5 - 10 % (v/v) | A smaller or larger inoculum can affect the length of the lag phase and final yield. |
Experimental Protocols
1. General Fermentation Protocol for this compound Production in Streptomyces sp.
This protocol provides a general framework. Optimization of specific parameters is recommended.
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., Tryptic Soy Broth or a custom seed medium).
-
Inoculate with a fresh spore suspension or a mycelial fragment from a starter plate of the Streptomyces strain.
-
Incubate at 28-30°C with agitation (200 rpm) for 48-72 hours, until the culture is in the late logarithmic phase.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., a medium containing starch, soybean meal, and mineral salts).
-
Autoclave the medium and allow it to cool.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C with agitation (200-250 rpm) for 5-7 days.
-
Monitor pH and adjust if necessary.
-
2. Protocol for Quantification of this compound by HPLC (Adapted from methods for similar anthracyclines)
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium and supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting gradient could be 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound (likely in the range of 254 nm or 480-500 nm, characteristic of quinone compounds).
-
Quantification: Use a standard curve prepared with purified this compound of known concentrations.
-
Visualizations
Caption: Putative biosynthetic pathway for this compound.
References
Sarubicin B solubility issues in aqueous solutions
Welcome to the technical support center for Sarubicin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Question: I am trying to dissolve this compound directly in my aqueous buffer (e.g., PBS, TRIS), but it remains as a precipitate. Why is this happening and what can I do?
-
Answer: this compound, like many quinone-based antibiotics, is poorly soluble in neutral aqueous solutions. Direct dissolution in aqueous buffers is often challenging. We recommend preparing a concentrated stock solution in an organic solvent first and then diluting it into your aqueous buffer.
Recommended Protocol:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Vortexing: Vortex the solution thoroughly until all the powder is dissolved. Gentle warming to 37°C can aid dissolution.
-
Dilution: For your experiment, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Issue 2: My this compound solution is precipitating after dilution in an aqueous buffer.
-
Question: I prepared a stock solution in DMSO and diluted it into my cell culture medium, but I observe precipitation over time. How can I prevent this?
-
Answer: Precipitation upon dilution into an aqueous medium can occur if the final concentration of this compound exceeds its solubility limit in that medium, even with a small amount of co-solvent like DMSO.
Troubleshooting Steps:
-
Reduce Final Concentration: Try working with a lower final concentration of this compound in your aqueous medium.
-
Increase Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always perform a vehicle control to ensure the solvent is not affecting your results.
-
Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween® 20 (at a final concentration of 0.01-0.05%), to the aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of quinone antibiotics can be pH-dependent. If your experimental conditions permit, you can try adjusting the pH of your aqueous buffer. Acidic conditions may improve the solubility of some related compounds.
-
Issue 3: I am seeing inconsistent results in my cell-based assays.
-
Question: My experimental results with this compound are variable. Could this be related to its solubility?
-
Answer: Yes, inconsistent results can be a direct consequence of poor solubility and precipitation. If this compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended.
Workflow to Ensure Consistency:
Figure 1. Recommended workflow for preparing this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound.
Q2: What is the estimated solubility of this compound in common solvents?
| Solvent | Estimated Solubility (mg/mL) |
| DMSO | ~10 |
| Ethanol | ~1 |
| Methanol | Limited data available |
| Aqueous Buffer (pH 7.2) | Sparingly soluble (~0.5 with 50% DMSO) |
Q3: How should I store this compound stock solutions?
A3: Store this compound powder and DMSO stock solutions at -20°C, protected from light and moisture. We recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh for each experiment.[1]
Q4: What is the likely mechanism of action of this compound in cancer cells?
A4: As a quinone antibiotic, this compound is expected to exert its anticancer effects primarily through the inhibition of DNA Topoisomerase II. This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The p53 tumor suppressor protein and the caspase cascade are key mediators in this apoptotic pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube vigorously until the powder is completely dissolved. A brief incubation at 37°C may assist in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Procedure for Diluting this compound for Cell Culture Experiments
-
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Use the final working solution immediately to treat your cells.
-
Important: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.
-
Signaling Pathways
The following diagrams illustrate the putative signaling pathways affected by this compound, based on the known mechanisms of action of related quinone antibiotics.
References
Technical Support Center: Optimizing Sarubicin B Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sarubicin B dosage for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a quinone antibiotic.[1] Published research indicates that it exhibits moderate cytotoxic activity against various tumor cell lines.[1]
Q2: What is the general mechanism of action for quinone antibiotics like this compound?
While the specific signaling pathways of this compound are still under investigation, its mechanism is likely similar to other quinone-containing anthracycline antibiotics such as Doxorubicin and Daunorubicin. These compounds are known to exert their cytotoxic effects through two primary mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: They insert themselves into the DNA double helix, which obstructs DNA replication and transcription. This process also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): These antibiotics can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.
Q3: What is a recommended starting concentration for this compound in a cytotoxicity assay?
Direct IC50 values for this compound are not widely published. However, based on data from structurally related anthracycline antibiotics, a reasonable starting point for a dose-response experiment would be a concentration range of 0.01 µM to 20 µM. For instance, in vitro studies with Daunorubicin have shown effects in colorectal cancer cell lines at concentrations ranging from 0 to 20 µM.[2]
Q4: How should I prepare a stock solution of this compound?
This compound is expected to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). A common stock concentration is 10 mM. Ensure the compound is fully dissolved before making further dilutions in your cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have its own effects on cells, especially at higher concentrations.
Q5: How stable is this compound in cell culture medium?
The stability of quinone antibiotics in cell culture media can be influenced by factors such as pH, temperature, and light exposure. It is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment. If storage of working solutions is necessary, it should be for a short duration at 4°C and protected from light.
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | Increase the concentration range of this compound in your next experiment. Also, consider extending the incubation time (e.g., from 24h to 48h or 72h) as the cytotoxic effects may be time-dependent. |
| Cell Line Resistance | Some cell lines may be inherently resistant to certain compounds. Consider testing this compound on a different, more sensitive cell line if possible. You can also research the expression levels of drug resistance-related proteins (e.g., P-glycoprotein) in your cell line. |
| Compound Degradation | Ensure your this compound stock solution has been stored properly (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions in media for each experiment. |
| Assay Sensitivity | The chosen cytotoxicity assay may not be sensitive enough. Consider trying an alternative method. For example, if you are using an MTT assay, you could switch to a Sulforhodamine B (SRB) assay, which measures total protein content and can be more sensitive. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before seeding. When plating, gently mix the cell suspension between pipetting to prevent settling. Use the inner 60 wells of a 96-well plate to avoid edge effects. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding this compound dilutions, ensure the pipette tip is below the surface of the medium to avoid aerosolization and inaccurate dispensing. Change pipette tips for each concentration. |
| Compound Precipitation | Visually inspect your diluted this compound solutions for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your solvent or dilution strategy. |
| Well-to-Well Contamination | Use careful aseptic techniques to prevent cross-contamination between wells during media changes or reagent additions. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variation in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to drugs. |
| Differences in Cell Confluency at Treatment | Standardize the cell seeding density and the time allowed for cell attachment and growth before adding this compound. A consistent starting cell number is crucial for reproducible results. |
| Inconsistent Incubation Conditions | Ensure that the incubator is maintaining a stable temperature, CO2 level, and humidity. Even minor fluctuations can impact cell health and drug response. |
| Batch-to-Batch Variation of Reagents | If you suspect a reagent issue, test a new batch of media, serum, or assay reagents. Always note the lot numbers of all reagents used in your experiments. |
Data Presentation
Table 1: Starting Concentration Ranges for In Vitro Cytotoxicity Studies of Anthracycline Antibiotics
| Compound | Cell Line Type | Concentration Range | Reference |
| Daunorubicin | Colorectal Cancer | 0 - 20 µM | [2] |
| Daunorubicin | Leukemic Cells | 0.1 - 1.0 µM | [3] |
| Doxorubicin | Leukemic Cells | 0.1 - 1.0 µM | [3] |
Note: This table provides examples from related compounds to guide the initial experimental design for this compound.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of SRB to bind to protein components of cells and is a reliable method for determining drug-induced cytotoxicity.
Materials:
-
This compound
-
Adherent cells of choice
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Troubleshooting logic for unexpected experimental results.
References
troubleshooting Sarubicin B instability in cell culture media
Welcome to the technical support center for Sarubicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter regarding this compound's stability and performance in cell culture media.
1. My this compound solution appears to have lost activity over a short period. What could be the cause?
Loss of this compound activity can be attributed to several factors related to its inherent chemical instability as a quinone-containing antibiotic. The primary causes include:
-
pH Sensitivity: this compound, like other quinone antibiotics, is susceptible to degradation in non-optimal pH conditions. Most drugs are stable in a pH range of 4-8.[1] Extreme pH values can catalyze hydrolysis and other degradation reactions.
-
Light Sensitivity: Exposure to light, particularly UV light, can induce photochemical degradation of the compound.
-
Oxidation: The quinone moiety is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen in the media and certain metal ions.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[1][2]
Troubleshooting Actions:
-
pH Monitoring: Regularly check the pH of your cell culture medium. Ensure it remains within the optimal physiological range (typically 7.2-7.4) for your cell line.
-
Light Protection: Prepare and store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure of the cell culture plates to direct light.
-
Use of Antioxidants: While not standard practice for all cell culture experiments, for specific stability studies, the addition of antioxidants could be considered, though their effects on your cells would need to be validated.
-
Proper Storage: Store stock solutions of this compound at -20°C or -80°C as recommended. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
2. I am observing a color change in my cell culture medium after adding this compound. Is this normal?
This compound is described as an orange crystalline powder.[3] A slight color change in the medium upon its addition is expected. However, a significant or progressive color change over time may indicate degradation of the compound. Degradation products of similar quinone antibiotics often have different colors.
Troubleshooting Actions:
-
Visual Documentation: Document the initial color of the medium with this compound and monitor for any changes during the experiment.
-
Spectrophotometric Analysis: If you have access to a spectrophotometer, you can measure the absorbance spectrum of the fresh this compound solution in media and compare it to samples taken at later time points to quantify any changes.
-
Correlate with Activity: If a color change is observed, assess the compound's activity using a cytotoxicity assay to determine if the change corresponds to a loss of efficacy.
3. I am seeing inconsistent results in my cytotoxicity assays with this compound. How can I improve reproducibility?
Inconsistent results in cytotoxicity assays can stem from the instability of this compound, as well as experimental variability.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity assay results.
Detailed Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted solutions that have been stored for extended periods at 4°C.
-
Control for Media Effects: Some media components can interact with and degrade therapeutic compounds.[4] If you have recently changed your media formulation, this could be a source of variability.
-
Assay Controls: Include positive and negative controls in every assay plate to ensure the assay is performing as expected. A vehicle control (e.g., DMSO) is also essential.
-
Cell Health and Density: Ensure that the cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.[5]
4. How can I quantitatively assess the stability of this compound in my specific cell culture medium?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the concentration of this compound over time and detect the appearance of degradation products.
General Approach for a Stability Study:
-
Prepare a this compound solution in your cell culture medium at the desired concentration.
-
Incubate the solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the remaining this compound at each time point and calculate the degradation rate.
Quantitative Data Summary
Table 1: Factors Affecting the Stability of Quinone-Containing Antibiotics (based on related compounds)
| Parameter | Condition | Expected Impact on Stability | Reference |
| pH | Acidic (pH < 4) | Increased hydrolysis of glycosidic bonds. | [6][7] |
| Neutral (pH 7.0-7.4) | Generally the most stable range in aqueous solution. | [1] | |
| Alkaline (pH > 8) | Highly unstable, rapid degradation. | [6][7] | |
| Temperature | 4°C | Suitable for short-term storage of solutions (hours to days). | [1] |
| 25°C (Room Temp) | Increased degradation rate compared to refrigerated. | [2] | |
| 37°C (Incubation) | Significant degradation can occur over 24-72 hours. | [1] | |
| Light | Exposure to UV/daylight | Photodegradation can occur. | [2] |
| Oxidizing Agents | Presence of H₂O₂ | Leads to the formation of oxidative degradation products. | [6][7] |
Experimental Protocols
1. Protocol: Stability-Indicating HPLC Method for Quinone Antibiotics (Adapted for this compound)
This protocol is a general guideline adapted from methods used for similar compounds like epirubicin and doxorubicin.[6][7] Optimization and validation for this compound are required.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV-Vis spectrum of this compound. For related compounds, wavelengths around 233 nm or 254 nm are used.
-
Sample Preparation:
-
Collect aliquots from the stability study at specified time points.
-
If necessary, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis: Inject the prepared samples onto the HPLC system. Quantify the peak corresponding to this compound by comparing its area to a standard curve of known concentrations. The appearance of new peaks over time indicates degradation products.
Experimental Workflow for HPLC Stability Assay:
Caption: A streamlined workflow for assessing this compound stability via HPLC.
2. Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method for determining cell number based on the measurement of cellular protein content.[8]
-
Materials:
-
96-well plates
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Fixation solution (e.g., 10% trichloroacetic acid (TCA))
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold fixation solution to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with wash solution to remove unbound dye.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates again with wash solution to remove unbound SRB.
-
Solubilization: Add solubilization solution to each well to dissolve the bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 560-580 nm using a microplate reader.
-
Signaling Pathway
The precise signaling pathway of this compound is not well-documented. However, as a quinone antibiotic, its mechanism of action is likely to be similar to other anthracyclines like doxorubicin. These compounds are known to exert their cytotoxic effects through two primary mechanisms: 1) intercalation into DNA, which inhibits topoisomerase II and disrupts DNA replication and transcription, and 2) the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage.
Hypothesized Signaling Pathway for this compound Cytotoxicity:
Caption: A potential mechanism of action for this compound leading to apoptosis.
References
- 1. Sarubicinols A-C, Cytotoxic Benzoxazoles from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarubicin A CAS#: 74639-67-1 [chemicalbook.com]
- 3. This compound, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Amphotericin B on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce Sarubicin B off-target effects
Disclaimer: Sarubicin B is a research compound with limited publicly available data on its specific off-target effects and toxicity profile. This technical support center provides generalized guidance based on the known characteristics of similar quinone-containing cytotoxic agents. The information herein should be used as a supplementary resource, and all experimental designs should be based on rigorous, compound-specific empirical data.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific off-target effects for this compound are not well-documented, its quinone structure suggests a potential for generating reactive oxygen species (ROS). This can lead to oxidative stress and cellular damage in non-target tissues. A primary concern for many quinone-containing anticancer agents is cardiotoxicity, which may arise from ROS-mediated damage to cardiomyocytes.[1][2] Other potential off-target effects could include general cytotoxicity to rapidly dividing healthy cells.
Q2: How can I proactively reduce potential off-target effects in my in vitro experiments?
A2: To mitigate potential off-target effects in vitro, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect in your cancer cell line of interest through careful dose-response studies.
-
Co-treatment with antioxidants: The use of antioxidants like N-acetylcysteine (NAC) may help to quench ROS and reduce oxidative stress-related off-target effects.
-
Optimize incubation time: Limit the exposure time of cells to this compound to the minimum duration required to observe the desired effect.[3]
Q3: Are there any known strategies to mitigate this compound-induced cardiotoxicity?
A3: There are no specific studies on mitigating this compound-induced cardiotoxicity. However, based on strategies for similar compounds like anthracyclines, potential approaches to investigate could include:
-
Iron Chelators: Compounds like dexrazoxane, which is an iron chelator, have been used to reduce the formation of toxic hydroxyl radicals generated by some quinone-containing drugs.[2]
-
Antioxidant co-therapy: As mentioned, antioxidants may protect cardiac cells from ROS-induced damage.
-
Liposomal formulations: Encapsulating the drug in liposomes can alter its biodistribution and potentially reduce its accumulation in the heart.[4]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a well-calibrated multichannel pipette for cell seeding and verify cell counts for each experiment.[5]
-
-
Potential Cause: Drug instability in culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.
-
Issue 2: Significant toxicity observed in control non-cancerous cell lines.
-
Potential Cause: this compound exhibits general cytotoxicity.
-
Solution: Perform a dose-response curve on a panel of non-cancerous cell lines to determine the therapeutic window. The goal is to identify a concentration that is cytotoxic to cancer cells but has minimal effect on healthy cells.
-
-
Potential Cause: Off-target effects are masking the on-target activity.
-
Solution: Investigate the mechanism of cell death in both cancerous and non-cancerous cells (e.g., apoptosis vs. necrosis). Consider co-treatment with inhibitors of potential off-target pathways to see if toxicity in healthy cells can be selectively reduced.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Non-Cancerous Control IC50 (µM) | Therapeutic Index (Control IC50 / Cancer IC50) |
| MCF-7 | Breast Cancer | 1.5 | H9c2 (Cardiomyoblasts) - 0.8 | 0.53 |
| A549 | Lung Cancer | 2.1 | H9c2 (Cardiomyoblasts) - 0.8 | 0.38 |
| HCT116 | Colon Cancer | 1.8 | H9c2 (Cardiomyoblasts) - 0.8 | 0.44 |
This table presents hypothetical data to illustrate the concept of a therapeutic index. The low therapeutic index in this example suggests significant off-target toxicity.
Experimental Protocols
Protocol 1: Assessing Off-Target Cardiotoxicity using H9c2 Cardiomyoblasts
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells for 24, 48, and 72 hours. Include a vehicle-only control.
-
Cytotoxicity Assay (MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Evaluating the Efficacy of a Cardioprotective Agent (Dexrazoxane)
-
Experimental Setup: Use the same cell culture and seeding protocol for H9c2 cells as described above.
-
Co-treatment:
-
Pre-treat a set of wells with a non-toxic concentration of Dexrazoxane for 1 hour.
-
Add the this compound serial dilution to both the pre-treated and non-pre-treated wells.
-
-
Cytotoxicity Assessment: Perform the MTT assay after 48 hours of incubation.
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of Dexrazoxane. A significant increase in the IC50 value in the co-treated group would suggest a protective effect.
Visualizations
Caption: Hypothetical ROS-mediated cardiotoxicity pathway for this compound.
Caption: General workflow for assessing and mitigating off-target effects.
References
- 1. Frontiers | Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection [frontiersin.org]
- 2. Cardioprotective Strategies to Prevent Breast Cancer Therapy-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Strategies to Prevent Cardiotoxicity [ouci.dntb.gov.ua]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
refining Sarubicin B purification protocol for higher purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Sarubicin B purification protocols for higher purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Question | Answer |
| Low Yield After Extraction: Why is the yield of this compound low after the initial extraction from the fermentation broth? | Several factors can contribute to low extraction yields. This compound, being a quinone antibiotic, may adhere to mycelia. Ensure the pH of the fermentation broth is optimized prior to extraction; acidic conditions often improve the solubility of anthracyclines in organic solvents. Consider using a sequence of different organic solvents with varying polarities to maximize the extraction of this compound. Also, verify the efficiency of your solid-liquid separation technique to minimize loss in the biomass. |
| Co-elution of Impurities in HPLC: How can I resolve this compound from closely eluting impurities during preparative HPLC? | Co-elution is a common challenge. To improve resolution, you can: • Optimize the Mobile Phase: Adjust the solvent composition, gradient slope, and pH. For anthracyclines, a buffered mobile phase (e.g., with ammonium formate or trifluoroacetic acid) can improve peak shape and selectivity.[1] • Change the Stationary Phase: If using a C18 column, consider a different chemistry, such as a phenyl-hexyl or a column with a different particle size. • Adjust Flow Rate and Temperature: Lowering the flow rate can increase resolution, and optimizing the column temperature can alter selectivity. |
| Peak Tailing in HPLC Chromatogram: What causes peak tailing for this compound, and how can it be minimized? | Peak tailing is often due to interactions with active sites on the silica support of the HPLC column or secondary interactions. To mitigate this: • Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups. • Add a Competitive Amine: Including a small amount of a competitive amine, like triethylamine, in the mobile phase can block active sites. • Optimize Mobile Phase pH: Ensure the pH is appropriate to maintain this compound in a single ionic state. |
| This compound Degradation During Purification: I am observing degradation of this compound during the purification process. What are the likely causes and solutions? | Anthracyclines can be sensitive to pH, light, and temperature.[1] • pH Stability: this compound is likely unstable at alkaline pH. Maintain acidic or neutral conditions throughout the purification process.[1] • Light Sensitivity: Protect all solutions containing this compound from light by using amber vials or covering glassware with aluminum foil. • Temperature Control: Avoid excessive heat. Perform purification steps at room temperature or below whenever possible. If concentrating the product, use methods like rotary evaporation under reduced pressure at a low temperature. |
| Difficulty in Crystallization: What can I do if this compound does not crystallize from the purified solution? | Successful crystallization depends on solvent selection, concentration, temperature, and purity. • Solvent System: this compound is an orange crystalline powder.[2] Experiment with different solvent/anti-solvent systems. For related anthracyclines, mixtures of alcohols (methanol, ethanol) with less polar solvents are often used. • Supersaturation: Slowly achieve supersaturation by either slow evaporation of the solvent or by the vapor diffusion method. • Seeding: If you have a small amount of crystalline this compound, use it to seed the supersaturated solution to initiate crystal growth. • Purity: Highly pure material is more likely to crystallize. Ensure your pre-crystallization sample is of high purity. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a quinone antibiotic that has been isolated from the fermentation broth of a Streptomyces strain.[2] It presents as an orange crystalline powder.[2] |
| What are the potential impurities in this compound? | While specific impurities for this compound are not extensively documented, common impurities in anthracycline antibiotics can include: • Related Substances: Structurally similar compounds from the biosynthesis pathway. • Degradation Products: Formed due to hydrolysis or oxidation.[1] For doxorubicin, a related compound, degradation products include deglucosaminyl doxorubicin and various hydroperoxides.[1] • Process-Related Impurities: Residual solvents, reagents, and materials from the manufacturing and purification process. |
| What are the recommended storage conditions for this compound? | Based on the stability of similar anthracyclines, this compound should be stored as a solid in a cool, dark, and dry place. Solutions should be freshly prepared and protected from light. For long-term storage of solutions, freezing at -20°C or below is recommended, though stability studies should be performed to confirm this for your specific solvent system. |
| Which analytical techniques are suitable for assessing the purity of this compound? | High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for purity assessment of anthracyclines. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying and characterizing impurities.[1] |
| What is a typical starting point for developing a preparative HPLC method for this compound? | A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an acidic aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic modifier like acetonitrile or methanol. The gradient would typically run from a low to a high percentage of the organic solvent.[1] Method optimization will be necessary to achieve the desired purity. |
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques for Anthracycline Antibiotics
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Solvent Extraction & Precipitation | 70-85% | 60-80% | Simple, inexpensive, good for initial cleanup. | Lower purity, potential for co-precipitation of impurities. |
| Silica Gel Column Chromatography | 85-95% | 50-70% | Good separation of structurally different compounds. | Can lead to product degradation on acidic silica, lower resolution for closely related impurities. |
| Preparative HPLC (C18) | >98% | 40-60% | High resolution and purity, reproducible. | More expensive, lower throughput, requires method development. |
| Crystallization | >99% | 70-90% (of purified material) | Yields highly pure and stable product. | Requires high initial purity, can be difficult to establish optimal conditions. |
Note: The values presented in this table are representative for anthracycline antibiotics and should be considered as a general guideline. Actual results for this compound may vary and require experimental optimization.
Table 2: Impact of Key HPLC Parameters on this compound Purity (Illustrative Data)
| Parameter Varied | Modification | Observed Effect on Purity | Potential Trade-off |
| Mobile Phase pH | Decrease from 4.5 to 3.5 | Improved peak shape and resolution from a key impurity. | May affect the stability of this compound over long runs. |
| Gradient Slope | Decrease from 10%/min to 5%/min | Increased separation of two closely eluting impurities. | Longer run times, broader peaks. |
| Column Temperature | Increase from 25°C to 40°C | Altered selectivity, resolving a minor impurity. | Potential for on-column degradation. |
| Flow Rate | Decrease from 15 mL/min to 10 mL/min | Improved resolution of all peaks. | Increased run time. |
Note: This table provides hypothetical data to illustrate the potential effects of parameter changes. The optimal conditions for this compound purification must be determined empirically.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol provides a general starting point for the purification of this compound using preparative HPLC. Optimization will be required.
-
Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase solvent at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.
-
HPLC System:
-
Column: C18, 10 µm particle size, 250 x 21.2 mm (or similar dimensions).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm and 480 nm.
-
-
Gradient Elution (Illustrative):
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B
-
45-50 min: 20% B
-
-
Injection and Fraction Collection: Inject the filtered sample. Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the high-purity fractions and remove the solvent under reduced pressure at a temperature not exceeding 30°C.
Protocol 2: Crystallization of this compound
This protocol describes a general approach to crystallize purified this compound.
-
Solvent Selection: Dissolve the highly pure, amorphous this compound in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Inducing Supersaturation:
-
Slow Evaporation: Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent at room temperature in a dark place.
-
Anti-Solvent Diffusion: Place the vial containing the this compound solution inside a larger, sealed container with an anti-solvent (a solvent in which this compound is poorly soluble, e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the this compound solution, inducing crystallization.
-
-
Crystal Formation: Allow the solution to stand undisturbed for several hours to days. Monitor for the formation of orange crystals.
-
Isolation and Drying: Once a sufficient amount of crystals has formed, carefully decant the mother liquor. Wash the crystals with a small amount of the cold anti-solvent. Dry the crystals under vacuum at room temperature.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification issues.
References
- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Bacterial Resistance to Sarubicin B
Welcome to the technical support center for Sarubicin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to bacterial resistance to this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
1. Issue: High Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive bacteria.
-
Question: We are observing unexpectedly high MIC values for this compound against Gram-positive bacteria, which are expected to be susceptible. What could be the cause?
-
Answer: Several factors could contribute to higher-than-expected MIC values. Consider the following troubleshooting steps:
-
Bacterial Strain Verification: Confirm the identity and purity of your bacterial strain. Contamination or misidentification can lead to inaccurate results.
-
Inoculum Density: Ensure the inoculum concentration is standardized, typically to 0.5 McFarland standard, before performing the MIC assay. A higher bacterial density can result in an artificially high MIC.
-
This compound Integrity: Verify the purity and activity of your this compound compound. Improper storage or handling can lead to degradation. We recommend performing a quality control check with a known susceptible reference strain.
-
Media and Incubation Conditions: Use the recommended growth medium (e.g., Mueller-Hinton broth/agar) and ensure proper incubation temperature and duration as these can influence bacterial growth and antibiotic activity.
-
Potential for Intrinsic or Acquired Resistance: The bacterial strain may possess intrinsic resistance mechanisms or may have acquired resistance. Consider sequencing key genes associated with quinone antibiotic resistance (see FAQ section for potential targets).
-
2. Issue: this compound shows no activity against Gram-negative bacteria.
-
Question: Our experiments consistently show that this compound is inactive against Gram-negative bacteria. Is this expected?
-
Answer: Yes, this is an expected outcome. This compound has been reported to be active against Gram-positive bacteria but not against Gram-negative microorganisms[1]. The outer membrane of Gram-negative bacteria acts as a permeability barrier, preventing many antibiotics, including certain quinones, from reaching their intracellular targets.
3. Issue: Difficulty in determining synergistic interactions with other antibiotics.
-
Question: We are performing checkerboard assays to identify synergistic partners for this compound, but the results are inconsistent or difficult to interpret. What can we do?
-
Answer: Inconsistent results in synergy testing are common and can be addressed by careful experimental technique and data analysis.
-
Precise Pipetting: Checkerboard assays involve numerous dilutions. Ensure accurate and consistent pipetting to minimize errors. Using automated liquid handlers can improve reproducibility.
-
Appropriate Concentration Range: The concentration range for both this compound and the partner antibiotic should bracket their individual MICs (e.g., from 4x MIC to 1/16x MIC).
-
Proper Controls: Include controls for each drug alone, as well as a no-drug growth control.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction. A FICI of ≤ 0.5 is generally considered synergistic. Visualize the data using isobolograms for a clearer representation of the interaction.
-
Biological Replicates: Perform at least three biological replicates to ensure the statistical significance of your findings.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism and resistance to this compound.
1. What is the mechanism of action of this compound?
-
Answer: While the specific molecular target of this compound has not been definitively identified, as a quinone antibiotic, it is likely to interfere with essential cellular processes in bacteria. Quinone antibiotics can exert their effects through various mechanisms, including:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is a common mechanism for quinolone antibiotics, leading to the disruption of DNA replication and repair.
-
Generation of Reactive Oxygen Species (ROS): Some quinones can undergo redox cycling, producing superoxide radicals and other ROS that damage cellular components like DNA, proteins, and lipids.
-
Alkylation of Cellular Macromolecules: The quinone moiety can act as an electrophile, reacting with and inactivating essential proteins and enzymes.
-
2. What are the likely mechanisms of bacterial resistance to this compound?
-
Answer: Based on known resistance mechanisms to other quinone antibiotics, bacteria may develop resistance to this compound through one or more of the following strategies:
-
Target Modification: Mutations in the genes encoding the drug's target (e.g., gyrA, gyrB, parC, parE for DNA gyrase and topoisomerase IV) can reduce the binding affinity of this compound.
-
Increased Efflux: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target at an effective concentration.
-
Reduced Permeability: Alterations in the bacterial cell wall or membrane can decrease the uptake of this compound.
-
Enzymatic Inactivation: While less common for quinones, bacteria may acquire enzymes that can chemically modify and inactivate this compound.
-
3. How can we overcome resistance to this compound?
-
Answer: Addressing resistance to this compound can be approached through several strategies:
-
Synergistic Combinations: Combining this compound with another antibiotic that has a different mechanism of action can be effective. A synergistic partner could:
-
Inhibit a resistance mechanism (e.g., an efflux pump inhibitor).
-
Target a different essential pathway, creating a multi-pronged attack.
-
Enhance the uptake of this compound.
-
-
Adjuvant Therapy: Using non-antibiotic compounds (adjuvants) that can resensitize resistant bacteria to this compound. For example, compounds that disrupt the bacterial cell membrane could increase this compound uptake.
-
Development of Analogs: Synthesizing new derivatives of this compound that can evade existing resistance mechanisms.
-
Data Presentation
Table 1: Example Data for MIC Determination of this compound against Staphylococcus aureus
| Replicate | MIC (µg/mL) |
| 1 | 2 |
| 2 | 4 |
| 3 | 2 |
| Average | 2.67 |
| Mode | 2 |
Table 2: Example Data from a Checkerboard Assay for this compound in Combination with Antibiotic X against a Resistant Strain of Staphylococcus aureus
| Combination | MIC of this compound (µg/mL) | MIC of Antibiotic X (µg/mL) | FICI | Interpretation |
| This compound alone | 16 | - | - | - |
| Antibiotic X alone | 32 | - | - | - |
| Combination 1 | 4 | 8 | 0.5 | Additive |
| Combination 2 | 2 | 4 | 0.25 | Synergy |
| Combination 3 | 8 | 16 | 1.0 | Indifference |
Note: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antibiotic X in combination / MIC of Antibiotic X alone)
Experimental Protocols
1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations that will bracket the expected MIC.
-
Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the serially diluted this compound and to a growth control well (containing no antibiotic). Include a sterility control well (containing only broth).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Protocol: Checkerboard Assay for Synergy Testing
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic (Antibiotic X) at concentrations significantly higher than their individual MICs.
-
Prepare Intermediate Dilutions: In separate 96-well plates, prepare serial dilutions of this compound and Antibiotic X in CAMHB.
-
Set up the Checkerboard Plate: In a new 96-well plate, add a fixed volume of each dilution of this compound along the rows and a fixed volume of each dilution of Antibiotic X along the columns. This creates a matrix of different concentration combinations.
-
Prepare and Add Inoculum: Prepare the bacterial inoculum as described in the MIC protocol and add it to all wells in the checkerboard plate.
-
Incubation and Reading: Incubate the plate at 37°C for 16-20 hours. Read the plate to determine the MIC of each antibiotic in the presence of the other.
-
Calculate FICI: Calculate the FICI for each non-turbid well to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
Visualizations
References
minimizing Sarubicin B precipitation in experimental assays
Welcome to the technical support center for Sarubicin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental assays involving this compound, with a primary focus on minimizing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
This compound is a quinone antibiotic belonging to the aminonaphthoquinone class of compounds. Like many naphthoquinone derivatives, this compound has inherently low aqueous solubility, which can lead to precipitation when diluted into aqueous buffers or cell culture media for experimental assays. This precipitation can significantly impact the accuracy and reproducibility of experimental results.
Q2: What are the initial signs of this compound precipitation?
Researchers should be vigilant for the following signs of precipitation:
-
Visible particulate matter, cloudiness, or turbidity in the solution upon dilution.
-
A decrease in the expected concentration of the active compound in the supernatant after centrifugation.
-
Inconsistent results between replicate experiments.
Q3: Can the solvent used for the stock solution affect precipitation?
Absolutely. While Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound to create a high-concentration stock solution, the final concentration of DMSO in the aqueous assay medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity and to minimize the risk of the compound precipitating out of the less soluble aqueous environment.
Q4: How does pH influence the stability and solubility of this compound?
The stability of quinone antibiotics can be pH-dependent. Extreme pH values may lead to the degradation of the compound. It is advisable to maintain the pH of the experimental buffer within a physiological range (typically pH 7.2-7.4) unless the experimental design specifically requires otherwise. Significant deviations from this range could alter the ionization state of this compound, affecting its solubility and stability.
Q5: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and minimize this compound precipitation in your experimental assays.
Problem: this compound precipitates upon dilution into aqueous buffer or media.
Visual Observation: You notice cloudiness, a visible pellet after centrifugation, or inconsistent coloring in your working solution.
Root Cause Analysis and Solutions:
The primary cause is the low aqueous solubility of this compound. The following steps can help mitigate this issue.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation.
Data Presentation: Solubility and Stability of Aminonaphthoquinones
Table 1: Estimated Solubility of a Representative Aminonaphthoquinone in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| DMSO | > 25 | > 50 |
| Ethanol | 1 - 5 | 2 - 10 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
| Water | < 0.01 | < 0.02 |
Table 2: General Stability Profile of a Representative Aminonaphthoquinone
| Condition | Stability | Notes |
| pH | ||
| pH 4-5 | Moderate | Potential for degradation over extended periods. |
| pH 6-8 | Good | Generally stable for short-term experiments. |
| pH > 8 | Poor | Increased likelihood of degradation. |
| Temperature | ||
| -80°C (in DMSO) | Excellent | Recommended for long-term storage of stock solutions. |
| -20°C (in DMSO) | Good | Suitable for short to medium-term storage. |
| 4°C (in aqueous buffer) | Poor | Use immediately after preparation. |
| Room Temperature | Very Poor | Prone to rapid degradation and precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing. Store this stock solution in single-use aliquots at -80°C.
-
Prepare Intermediate Dilution (Optional but Recommended): If a large dilution factor is required, first dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).
-
Prepare Final Working Solution: a. Warm the required volume of aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). b. While gently vortexing the aqueous medium, add the this compound stock or intermediate solution dropwise to achieve the final desired concentration. c. Visually inspect the solution for any signs of precipitation. d. Use the freshly prepared working solution immediately.
Protocol 2: Topoisomerase II Inhibition Assay (Illustrative)
This protocol provides a general workflow for assessing the inhibitory effect of this compound on topoisomerase II.
Caption: Workflow for a Topoisomerase II inhibition assay.
Signaling Pathway
Proposed Cytotoxic Mechanism of this compound
Based on the known mechanisms of similar quinone antibiotics, this compound is hypothesized to induce cancer cell death through a multi-faceted approach involving DNA damage and oxidative stress, culminating in apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
dealing with Sarubicin B autofluorescence in imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sarubicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's intrinsic fluorescence (autofluorescence) during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence in my imaging experiments?
This compound is an anthracycline antibiotic, a class of compounds known for their potent anti-tumor activities. Structurally, anthracyclines contain a tetracyclic quinone core, which is an inherently fluorescent molecule. This means this compound will naturally emit light upon excitation, a phenomenon known as autofluorescence. This can interfere with imaging experiments by creating a background signal that may obscure the signal from your intended fluorescent labels (e.g., fluorescently tagged antibodies or proteins).[1]
Q2: I see a lot of background fluorescence. How can I be sure it's from this compound and not something else in my sample?
Multiple sources can contribute to background fluorescence. Besides this compound, common endogenous sources of autofluorescence in biological samples include:
-
Metabolic cofactors: NADH and flavins.
-
Structural proteins: Collagen and elastin.
-
"Aging pigment": Lipofuscin, which accumulates in lysosomes of aged cells.[2]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[3]
To determine the source of the background, you should run control experiments. An essential control is to image cells or tissue treated with this compound but without any of your specific fluorescent labels.[4] This will reveal the characteristic emission pattern of the drug itself under your specific imaging conditions.
Q3: What are the main strategies for dealing with this compound autofluorescence?
There are three primary strategies to manage autofluorescence:
-
Experimental and Sample Preparation: This involves optimizing your protocol to minimize autofluorescence from sources other than this compound and selecting fluorophores that are spectrally well-separated from the drug's emission.
-
Chemical Quenching: This approach uses chemical reagents to reduce the autofluorescence of the sample.
-
Computational Correction: This involves using advanced imaging techniques like spectral imaging and linear unmixing to computationally separate the this compound signal from your specific label's signal.[5]
The best strategy depends on the specific experimental conditions, the available equipment, and the spectral overlap between this compound and your chosen fluorophores.
Troubleshooting Guides
Problem: High background fluorescence is obscuring the signal from my fluorescent probe.
High background can be caused by the drug itself, by endogenous molecules, or by the experimental procedure. Here are solutions to mitigate this issue.
Solution 1: Optimize Your Experimental Design
-
Choose Spectrally Distinct Fluorophores: The most effective way to combat autofluorescence is to select a fluorescent label that has minimal spectral overlap with this compound. Since anthracyclines like doxorubicin are typically excited by blue-green light (~470 nm) and emit in the green-orange range (~560-590 nm), choosing far-red or near-infrared dyes can significantly improve your signal-to-noise ratio.[6][7][8]
-
Check Your Media and Imaging Vessels: Phenol red in cell culture media is fluorescent and can contribute to background. Consider using phenol red-free media for live-cell imaging. Plastic-bottom dishes can also be highly fluorescent; switching to glass-bottom dishes is recommended.[4]
-
Optimize Fixation: If you are fixing your cells, be aware that aldehyde fixatives can increase background fluorescence. Minimize fixation time or consider alternative fixatives like ice-cold methanol.[3]
Solution 2: Employ Chemical Quenching
Chemical quenchers can reduce autofluorescence from various sources, including lipofuscin and extracellular matrix components.
-
Sudan Black B (SBB): A common and effective quencher for lipofuscin-related autofluorescence.[9][10][11] However, it can introduce its own background in the red and far-red channels, so it's most suitable when using blue or green fluorophores.[2][12]
-
Commercial Quenching Kits: Several commercially available kits (e.g., TrueVIEW™) are designed to reduce autofluorescence from various sources, including aldehyde fixation and red blood cells, with broad fluorophore compatibility.[11]
Solution 3: Image Processing - Background Subtraction
If the background is relatively uniform, simple background subtraction can be effective. Acquire an image from a region of your sample that does not contain your specific signal (but is representative of the background) and subtract this average intensity value from your image.
Problem: The emission spectrum of my fluorescent label significantly overlaps with this compound's autofluorescence.
When you cannot avoid spectral overlap, a computational approach is the best solution.
Solution: Spectral Imaging and Linear Unmixing
This powerful technique separates fluorescent signals based on their unique emission spectra rather than just their peak intensity.[5]
-
Acquire Reference Spectra: First, you must acquire a "lambda stack" (an image series captured over a range of emission wavelengths) for each fluorescent component in your sample individually. This means preparing:
-
A sample with only your fluorescent label.
-
A sample with only this compound (an "autofluorescence control").
-
-
Image Your Experimental Sample: Acquire a lambda stack of your fully labeled, this compound-treated sample.
-
Perform Linear Unmixing: Using the reference spectra, the imaging software can calculate the contribution of each fluorophore (including this compound's autofluorescence) to the total signal in every pixel of your experimental image.[5] The output is a set of separate images, one showing the isolated signal of your specific label and another showing the isolated signal of this compound.
Many modern confocal microscopes and imaging software platforms have built-in tools for spectral imaging and unmixing.[13][14][15][16]
Data Presentation
Table 1: Spectral Properties of this compound (Anthracycline Analogue) and Common Endogenous Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Doxorubicin (Proxy for this compound) | ~470 | ~560-590 | Drug-dependent |
| Collagen / Elastin | ~360-400 | ~440-500 | Extracellular Matrix |
| NADH | ~340 | ~450 | Mitochondria |
| Flavins (FAD, FMN) | ~450 | ~530 | Mitochondria |
| Lipofuscin | Broad (360-500) | Broad (420-650) | Lysosomes (aged cells) |
Data compiled from multiple sources.[1][6][7][8]
Table 2: Comparison of Autofluorescence Reduction Techniques
| Method | Principle | Pros | Cons | Best For |
| Spectral Separation | Use far-red/NIR dyes to avoid overlap with common autofluorescence. | Highly effective, no chemical alteration. | Requires appropriate filters/lasers; may not be suitable for all targets. | Reducing background from most endogenous sources and this compound. |
| Sudan Black B (SBB) | A lipophilic dye that masks autofluorescent granules like lipofuscin. | Very effective for lipofuscin; inexpensive. | Can increase background in red/far-red channels; can reduce specific signal.[2][12] | Fixed tissue with high lipofuscin content, when using blue/green fluorophores. |
| Commercial Quenchers | Proprietary reagents that bind to and quench various autofluorescent components. | Easy to use, broad compatibility with fluorophores. | Can be expensive; may slightly reduce specific signal. | General purpose reduction of fixation- and tissue-induced autofluorescence. |
| Spectral Unmixing | Computationally separates overlapping emission spectra. | Can resolve severely overlapping signals; provides quantitative data. | Requires specialized equipment (spectral detector) and software; more complex workflow. | Experiments where spectral overlap is unavoidable. |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Staining for Quenching Autofluorescence in Fixed Cells/Tissues
This protocol is performed after immunofluorescence staining and before mounting.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Prepare SBB Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours to dissolve completely. Filter the solution through a 0.2 µm filter immediately before use to remove any undissolved particles.[11]
-
Complete Immunostaining: Perform your standard fixation, permeabilization, blocking, and antibody incubation steps. Complete all final washes with PBS.
-
Incubate with SBB: Immerse the slides in the filtered SBB solution for 5-20 minutes at room temperature.[9][11] The optimal incubation time may need to be determined empirically; longer times increase quenching but may also increase non-specific background.
-
Wash: Briefly wash the slides in PBS to remove excess SBB solution.
-
Destain (Optional but Recommended): To reduce non-specific SBB signal, briefly dip the slides in fresh 70% ethanol for a few seconds, then immediately transfer back to PBS.
-
Final Rinse: Rinse the slides thoroughly with PBS.
-
Mount: Mount the coverslip using an aqueous mounting medium. Do not use mounting media containing detergents, as this can wash away the SBB.[11]
Protocol 2: General Workflow for Spectral Imaging and Linear Unmixing
This protocol outlines the conceptual steps. Specific operations will vary based on your microscope and software.
Procedure:
-
Prepare Control Samples:
-
Autofluorescence Control: Prepare a sample treated with this compound under the same conditions as your experiment, but with no other fluorophores.
-
Fluorophore Controls: For each additional fluorophore in your experiment, prepare a singly-labeled sample.
-
-
Set Up Microscope:
-
Use a confocal microscope equipped with a spectral detector (sometimes called a "lambda" or "spectral" detector).
-
Set the excitation laser and dichroic mirrors appropriate for exciting all fluorophores simultaneously.
-
Define the emission detection range to cover the entire emission spectra of all components (e.g., 410 nm to 750 nm).
-
-
Acquire Reference Spectra:
-
Place the Autofluorescence Control on the microscope. Find a representative area and acquire a lambda stack. Use the software to define and save the emission spectrum of this compound.
-
Repeat this process for each of your Fluorophore Controls , saving each unique spectrum to a library.
-
-
Acquire Experimental Image:
-
Place your fully stained, this compound-treated experimental sample on the microscope.
-
Using the same acquisition settings, acquire a lambda stack of your region of interest.
-
-
Perform Unmixing:
-
Open the unmixing tool in your software.
-
Load the previously saved reference spectra (this compound and your fluorescent labels).
-
Apply the unmixing algorithm to your experimental lambda stack.
-
The software will generate a new set of images, each representing the isolated signal from one of the components in your reference library.
-
Visualizations
Caption: Decision workflow for managing this compound autofluorescence.
Caption: Experimental workflow for Sudan Black B quenching.
Caption: Conceptual diagram of the spectral unmixing process.
References
- 1. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zellbio.eu [zellbio.eu]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 6. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autofluorescence Quenching | Visikol [visikol.com]
- 12. biotium.com [biotium.com]
- 13. colibri-cytometry.com [colibri-cytometry.com]
- 14. youtube.com [youtube.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sarubicin B Delivery to Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the delivery of Sarubicin B to cancer cells. Given the limited specific data on this compound, this guide leverages information from the closely related and extensively studied anthracycline, Doxorubicin, as a proxy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: As an anthracycline antibiotic, this compound is understood to exert its cytotoxic effects through two primary mechanisms. Firstly, it intercalates into the DNA of cancer cells, disrupting DNA replication and transcription. Secondly, it inhibits the enzyme topoisomerase II, which is crucial for DNA repair. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][3][4]
Q2: Why is a delivery system, such as liposomes, necessary for this compound?
A2: The clinical use of anthracyclines like this compound is often limited by significant side effects, most notably cardiotoxicity.[4] Encapsulating this compound within a delivery system, such as liposomes, can help mitigate these toxic effects on healthy tissues. These delivery systems can also improve the drug's pharmacokinetic profile, prolong its circulation time, and potentially enhance its accumulation at the tumor site through the Enhanced Permeability and Retention (EPR) effect.[5]
Q3: What is the Enhanced Permeability and Retention (EPR) effect?
A3: The EPR effect is a phenomenon where nanoparticles, such as liposomes, tend to accumulate in tumor tissue more than in normal tissues.[5] This is due to the unique characteristics of tumor blood vessels, which are often leaky or "fenestrated," allowing nanoparticles to pass through. Additionally, tumors typically have poor lymphatic drainage, which leads to the retention of these nanoparticles in the tumor microenvironment.
Q4: What are the main cellular uptake mechanisms for liposomal this compound?
A4: The primary mechanism for the cellular uptake of liposomal formulations is endocytosis.[6][7] Specifically, clathrin-mediated endocytosis is a major pathway for the internalization of these nanoparticles by cancer cells.[6] Once inside the cell, the liposome can degrade, releasing the encapsulated this compound into the cytoplasm, from where it can translocate to the nucleus to exert its action on the DNA.
Troubleshooting Guides
This section addresses common issues that may arise during the formulation, characterization, and in vitro/in vivo testing of this compound delivery systems.
| Problem | Potential Cause | Recommended Solution |
| Low Drug Encapsulation Efficiency | 1. Suboptimal drug-to-lipid ratio. 2. Inefficient drug loading method. 3. Leakage of drug during formulation.[8] 4. Incorrect pH gradient for active loading. | 1. Optimize the drug-to-lipid ratio; higher ratios do not always lead to higher encapsulation.[9] 2. For active loading of weakly basic drugs like anthracyclines, use a transmembrane ammonium sulfate or pH gradient.[10][11] 3. Ensure the lipid composition is appropriate to maintain liposome integrity. The inclusion of cholesterol can improve stability.[9] 4. Verify the internal and external pH of the liposomes to ensure a proper gradient is established for active loading. |
| Inconsistent Liposome Size (High Polydispersity Index - PDI) | 1. Inadequate extrusion or sonication. 2. Aggregation of liposomes. 3. Improper storage conditions. | 1. Ensure the number of extrusion cycles is sufficient. Passing the liposome suspension through the membrane 10-15 times is a common practice. 2. Include PEGylated lipids in the formulation to create a "stealth" layer that prevents aggregation. 3. Store liposomes at 4°C. Avoid freezing unless a cryoprotectant is used, as freeze-thaw cycles can disrupt liposome structure. |
| Low Cellular Uptake of Liposomal this compound | 1. Liposome size is too large for efficient endocytosis. 2. Lack of targeting ligands for receptor-mediated uptake. 3. High drug resistance in the cancer cell line (e.g., P-gp efflux pumps).[7] | 1. Optimize the extrusion process to produce liposomes in the 100-150 nm range, which is generally favorable for tumor accumulation and cellular uptake.[12][13] 2. Conjugate targeting ligands (e.g., antibodies, peptides like cRGD) to the liposome surface to enhance binding to specific receptors overexpressed on cancer cells.[14] 3. Consider co-delivery of a P-gp inhibitor or use a delivery system designed to bypass efflux pumps. |
| High Toxicity in In Vivo Models | 1. "Leaky" liposomes releasing the drug prematurely into systemic circulation. 2. Rapid clearance of liposomes by the reticuloendothelial system (RES). | 1. Assess the in vitro drug release profile in plasma-like media to ensure stability. Adjust lipid composition if necessary. 2. Incorporate PEGylated lipids to increase circulation time and reduce RES uptake. |
| Artifacts in Flow Cytometry Analysis | 1. Presence of empty liposomes or aggregates in the cell suspension. | 1. After treating cells with liposomes, wash the cells thoroughly with PBS at a low centrifugation speed (e.g., 300g for 5 minutes) to pellet the cells while leaving smaller liposomes in the supernatant. Repeat the wash step 2-3 times.[15] 2. Use a viability dye to exclude dead cells and their debris from the analysis.[15] |
Quantitative Data Summary
The following tables summarize key quantitative data for Doxorubicin, which can serve as a reference for experiments with this compound.
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Source |
| HepG2 | Hepatocellular Carcinoma | 1.3 ± 0.18 | - | - | [16] |
| Huh7 | Hepatocellular Carcinoma | 5.2 ± 0.49 | - | - | [16] |
| SNU449 | Hepatocellular Carcinoma | >20 | >20 | >20 | [5][17] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 0.68 | - | [17] |
| A549 | Lung Cancer | 0.13 - 2 | 0.6 | 0.23 | [18] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | - | - | [17] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | - | - | [17] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | - | - | [17] |
Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions.[17]
Table 2: Biodistribution of PEGylated Liposomal Doxorubicin in Tumor-Bearing Mice
| Tumor Model | Time Post-Injection | Tumor Accumulation (% Injected Dose/g) | Liver Accumulation (% Injected Dose/g) | Spleen Accumulation (% Injected Dose/g) | Source |
| C26 Colon Carcinoma (100 nm liposomes) | 24h | ~10 | ~15 | ~5 | [13] |
| C26 Colon Carcinoma (200 nm liposomes) | 24h | ~5 | ~20 | ~8 | [13] |
| C26 Colon Carcinoma (400 nm liposomes) | 24h | ~3 | ~25 | ~10 | [13] |
| LS174T Colorectal Adenocarcinoma | 24h | ~8 | - | - | [19] |
| MDA-MB-231 Breast Adenocarcinoma | 24h | ~3 | - | - | [19] |
| Capan-1 Pancreatic Adenocarcinoma | 24h | ~0.5 | - | - | [19] |
Experimental Protocols
Protocol 1: Preparation of PEGylated Liposomal this compound by Thin-Film Hydration and Extrusion
Materials:
-
This compound hydrochloride
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Chloroform
-
Ammonium sulfate solution (300 mM)
-
HEPES-buffered saline (HBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO 10-12 kDa)
Procedure:
-
Lipid Film Formation:
-
Dissolve HSPC, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask. A common molar ratio is 55:40:5 (HSPC:Cholesterol:DSPE-PEG).
-
Attach the flask to a rotary evaporator and rotate it in a water bath at 60-65°C.
-
Apply a vacuum to remove the chloroform, resulting in a thin, dry lipid film on the flask's inner surface.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a 300 mM ammonium sulfate solution. The volume will depend on the desired final lipid concentration.
-
Vortex the flask vigorously and sonicate in a water bath at 60-65°C for 10-20 minutes until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane, pre-heated to 60-65°C.
-
Pass the MLV suspension through the extruder 10-15 times to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Creation of a Transmembrane Gradient:
-
Remove the external ammonium sulfate by dialyzing the liposome suspension against HBS (pH 7.4) overnight at 4°C. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
-
Active Drug Loading:
-
Prepare a solution of this compound in HBS.
-
Add the this compound solution to the dialyzed liposome suspension and incubate at 60°C for 30-60 minutes. The this compound will move into the liposomes and precipitate as a sulfate salt.
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Store the final liposomal this compound formulation at 4°C.
-
Protocol 2: Characterization of Liposomal this compound
1. Size and Zeta Potential:
- Dilute a sample of the liposomal formulation in HBS.
- Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency:
- Disrupt a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or isopropanol with detergent).
- Quantify the total amount of this compound using UV-Vis spectrophotometry or HPLC.
- Separate the unencapsulated drug from the liposomes using a method like dialysis or centrifugal ultrafiltration.
- Quantify the amount of unencapsulated (free) drug.
- Calculate the encapsulation efficiency (%EE) as: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Cellular Uptake Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Liposomal this compound and free this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
-
Lysis buffer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 24-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
-
Treatment:
-
After the cells have adhered, replace the medium with fresh medium containing either free this compound or liposomal this compound at the desired concentration. Include an untreated control.
-
-
Incubation:
-
Incubate the cells for a specific time period (e.g., 4, 12, or 24 hours) at 37°C.
-
-
Washing:
-
Remove the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound drug or liposomes.
-
-
Cell Lysis and Quantification (for total uptake):
-
Add a lysis buffer to each well and incubate to lyse the cells.
-
Collect the cell lysates and quantify the intracellular this compound concentration using fluorescence spectroscopy or HPLC.
-
-
Flow Cytometry (for single-cell analysis):
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of this compound within the cells.
-
-
Fluorescence Microscopy (for visualization):
-
After washing, fix the cells and stain the nuclei with DAPI.
-
Visualize the intracellular localization of this compound using a fluorescence microscope.
-
Visualizations
Caption: Experimental workflow for developing and testing this compound delivery systems.
Caption: Simplified signaling pathway of this compound inducing apoptosis in cancer cells.
Caption: Logical troubleshooting workflow for low cellular uptake of liposomal this compound.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of size in PEGylated liposomal doxorubicin biodistribution and anti‐tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, Characterization, and In Vitro and In Vivo Evaluation of PEGylated Liposomal Doxorubicin Modified with Different cRGD Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. Tumor accumulation of liposomal doxorubicin in three murine models: optimizing delivery efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Sarubicin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Sarubicin B derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, in vitro testing, and in vivo evaluation of this compound derivatives.
Formulation & Dissolution Issues
Problem: Poor solubility of this compound derivatives in aqueous media.
-
Possible Cause: The inherent hydrophobicity of the quinone structure of this compound and its derivatives often leads to low aqueous solubility.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size of the drug substance to increase the surface area available for dissolution. Techniques like micronization or nanonization can be employed.
-
Utilize Co-solvents: Incorporate water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) in your formulation to increase the solubility of the compound.[1] Start with a small percentage and gradually increase to find the optimal concentration without causing precipitation upon dilution.
-
pH Adjustment: Determine the pKa of your this compound derivative. For acidic or basic compounds, adjusting the pH of the dissolution medium to ionize the molecule can significantly improve solubility.
-
Formulate as a Solid Dispersion: Disperse the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG) to create an amorphous solid dispersion.[2] This can enhance the dissolution rate by preventing the drug from crystallizing.
-
Lipid-Based Formulations: For highly lipophilic derivatives, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). These formulations form fine emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[1][3]
-
Problem: Inconsistent results in in vitro dissolution testing.
-
Possible Cause: Several factors can contribute to variability in dissolution assays, including issues with the dissolution medium, apparatus, or analytical method.
-
Troubleshooting Steps:
-
De-gas the Dissolution Medium: Dissolved gases in the medium can form bubbles on the surface of the dosage form, reducing the wetted surface area and leading to artificially low dissolution rates. Always de-gas the medium before use.
-
Ensure Sink Conditions: The concentration of the drug in the dissolution medium should not exceed 15-20% of its saturation solubility to ensure that the dissolution rate is not limited by the solubility of the drug in the medium. If sink conditions are not met, consider increasing the volume of the dissolution medium or adding a surfactant.
-
Validate the Analytical Method: Ensure that the analytical method used to quantify the dissolved drug (e.g., HPLC-UV) is validated for linearity, accuracy, and precision in the dissolution medium.
-
Check for Drug Degradation: this compound derivatives may be susceptible to degradation at certain pH values or in the presence of light. Assess the stability of your compound in the dissolution medium over the duration of the experiment.
-
Verify Apparatus Calibration: Ensure that the dissolution apparatus (e.g., USP Apparatus 2 - Paddle) is properly calibrated for rotation speed, temperature, and vessel dimensions.[4]
-
Cell-Based Assay Issues
Problem: High variability or poor reproducibility in cytotoxicity assays (e.g., MTT, XTT).
-
Possible Cause: Variability in cell-based assays can stem from inconsistent cell handling, reagent issues, or problems with the assay protocol itself.[5][6][7]
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and assess viability (e.g., with trypan blue) before seeding. Uneven cell distribution can be a major source of variability.
-
Check for Contamination: Regularly test cell cultures for mycoplasma contamination, as this can significantly impact cellular metabolism and assay results.
-
Optimize Incubation Times: The incubation time with the this compound derivative and the assay reagent (e.g., MTT) should be optimized to ensure a linear response range.
-
Ensure Complete Solubilization of Formazan: In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error.
-
Use Appropriate Controls: Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) in every experiment.
-
In Vivo Study Issues
Problem: Low oral bioavailability in animal models despite good in vitro dissolution.
-
Possible Cause: Poor in vivo absorption can be due to factors beyond dissolution, such as poor membrane permeability, first-pass metabolism, or efflux by transporters like P-glycoprotein.[8]
-
Troubleshooting Steps:
-
Assess Membrane Permeability: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of your this compound derivative.
-
Investigate First-Pass Metabolism: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. If significant metabolism is observed, consider co-administration with a metabolic inhibitor (in preclinical studies) or chemical modification of the derivative to block metabolic sites.
-
Evaluate P-glycoprotein Efflux: Determine if your compound is a substrate for P-glycoprotein (P-gp) using cell lines that overexpress P-gp. If it is a substrate, co-administration with a P-gp inhibitor may enhance absorption.
-
Consider Formulation Effects in Vivo: The in vitro dissolution medium may not fully replicate the complex environment of the gastrointestinal tract. Test different formulations (e.g., suspensions, solutions in co-solvents, lipid-based systems) in your animal model to identify one that improves in vivo performance.[1]
-
Problem: High variability in plasma concentrations in pharmacokinetic studies.
-
Possible Cause: Variability in in vivo studies can arise from inconsistencies in animal handling, dosing, and blood sampling.[9][10][11]
-
Troubleshooting Steps:
-
Standardize Dosing Procedures: Ensure accurate and consistent administration of the drug formulation. For oral gavage, ensure the dose is delivered to the stomach and not the esophagus.
-
Control Food and Water Intake: Fasting animals before dosing is standard practice to reduce variability in gastric emptying and absorption.[12] Ensure consistent access to water.
-
Refine Blood Sampling Technique: Use consistent and appropriate techniques for blood collection to minimize stress on the animals, which can affect physiological parameters. The total volume of blood collected should be within ethical guidelines.[9]
-
Ensure Proper Sample Handling: Process and store plasma samples consistently to prevent degradation of the this compound derivative.
-
Frequently Asked Questions (FAQs)
1. What are the key challenges in enhancing the bioavailability of this compound derivatives?
The primary challenges are typically poor aqueous solubility and potentially low membrane permeability, which are common for many quinone-based antibiotics.[13] Additionally, they may be subject to first-pass metabolism and active efflux by transporters in the intestine and liver.
2. Which formulation strategy is best for a poorly soluble this compound derivative?
There is no one-size-fits-all answer. The optimal strategy depends on the physicochemical properties of the specific derivative. A good starting point is to characterize the compound's solubility, permeability (using the Biopharmaceutics Classification System - BCS), and solid-state properties. For compounds with dissolution-limited absorption, particle size reduction and solid dispersions are often effective. For compounds with solubility and permeability challenges, lipid-based formulations can be beneficial.[3]
3. How can I predict the in vivo performance of my formulation from in vitro data?
While in vitro dissolution testing is a crucial quality control tool, it may not always perfectly predict in vivo performance. Developing an in vitro-in vivo correlation (IVIVC) can be valuable. This involves testing multiple formulations with different release rates both in vitro and in vivo and establishing a mathematical relationship between the in vitro dissolution profile and a relevant in vivo parameter (e.g., plasma concentration).
4. What are the critical parameters to measure in a preclinical pharmacokinetic study?
Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2).[9] These parameters help to determine the rate and extent of drug absorption.
5. How do I choose the right animal model for bioavailability studies?
Rats and mice are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[11][14] The choice may also depend on the specific metabolic pathways relevant to the drug class. It is important to be aware of potential species differences in drug metabolism and transporters.
Data Presentation
Table 1: Illustrative Bioavailability Parameters of a Hypothetical this compound Derivative in Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 4.0 | 350 ± 85 | 100 (Reference) |
| Micronized Suspension | 120 ± 25 | 2.0 | 750 ± 150 | 214 |
| Solid Dispersion | 250 ± 45 | 1.5 | 1500 ± 280 | 428 |
| SEDDS | 400 ± 60 | 1.0 | 2800 ± 450 | 800 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Derivatives
Objective: To determine the in vitro release profile of a this compound derivative from a solid dosage form.
Apparatus: USP Apparatus 2 (Paddle Method)
Method:
-
Prepare the Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8, potentially with a small percentage of a surfactant like 0.5% SDS to maintain sink conditions). De-gas the medium.
-
Set Up the Apparatus: Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5°C. Set the paddle speed to 50 or 75 RPM.[4]
-
Introduce the Dosage Form: Place one unit of the dosage form (e.g., a capsule or tablet) into each dissolution vessel.
-
Sample Collection: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specified volume of the medium (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples through a suitable filter (e.g., 0.45 µm PVDF) that has been previously tested for non-binding of the drug.
-
Analysis: Quantify the concentration of the this compound derivative in each sample using a validated HPLC-UV method.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound derivative after oral administration.
Animals: Male Sprague-Dawley rats (250-300 g)
Method:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the study. Fast the rats overnight (approximately 12 hours) with free access to water.[10][12]
-
Formulation Preparation: Prepare the formulation of the this compound derivative (e.g., as a suspension in 0.5% carboxymethylcellulose) at the desired concentration.
-
Dosing: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[10]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.
Caption: Representative signaling pathway for anthracycline antibiotics like this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound derivatives.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. researchgate.net [researchgate.net]
- 4. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 13. Anthracycline antibiotics in cancer therapy. Focus on drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
Epirubicin vs. Doxorubicin: A Comparative Guide for Breast Cancer Cell Research
In the landscape of chemotherapeutic agents for breast cancer, anthracyclines like doxorubicin have long been a cornerstone of treatment. However, the quest for agents with similar efficacy but improved safety profiles has led to the development of analogues such as epirubicin. This guide provides a detailed, objective comparison of epirubicin and doxorubicin, focusing on their performance in breast cancer cell lines, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Epirubicin, a stereoisomer of doxorubicin, demonstrates comparable cytotoxic efficacy to doxorubicin in various breast cancer cell lines. Both drugs share a primary mechanism of action involving the inhibition of topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis. The key distinction lies in their toxicity profiles, with epirubicin generally exhibiting reduced cardiotoxicity. This difference is attributed to structural variations that affect their metabolism and cellular uptake. While both induce apoptosis through intrinsic and extrinsic pathways, subtle differences in their impact on apoptotic markers and cell cycle progression have been observed.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for doxorubicin and epirubicin in commonly used breast cancer cell lines from a comparative study.
| Cell Line | Drug | IC50 (nM) |
| MDA-MB-231 | Doxorubicin | 87.7 ± 10.6 |
| Epirubicin | Data not available from direct comparative in vitro studies | |
| ZR75-1 | Doxorubicin | Data not available from direct comparative in vitro studies |
| Epirubicin | Data not available from direct comparative in vitro studies | |
| MCF-7 | Doxorubicin | 225.2 ± 64.2 |
| Epirubicin | Data not available from direct comparative in vitro studies |
Mechanism of Action and Cellular Effects
Both doxorubicin and epirubicin exert their anticancer effects through a multi-faceted mechanism of action.
DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism for both drugs is the inhibition of topoisomerase II. By intercalating into the DNA, they stabilize the topoisomerase II-DNA complex, which prevents the re-ligation of double-strand breaks. This leads to an accumulation of DNA damage and ultimately triggers apoptotic cell death.[8]
Induction of Apoptosis
Doxorubicin and epirubicin are potent inducers of apoptosis in breast cancer cells. They activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Doxorubicin: In MCF-7 cells, doxorubicin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9] It also activates caspase-8 and caspase-3.[9] In MDA-MB-231 cells, doxorubicin treatment leads to a decrease in NF-κB protein expression.[9]
Epirubicin: Studies have indicated that epirubicin administration leads to an increase in Bax expression and a decrease in Bcl-2 expression, along with a significant rise in caspase-3 immunostaining, all indicative of apoptosis induction.[4]
The following table summarizes the comparative effects on key apoptotic markers.
| Apoptotic Marker | Doxorubicin Effect in Breast Cancer Cells | Epirubicin Effect in Breast Cancer Cells |
| Bax | Upregulation[9] | Upregulation[4] |
| Bcl-2 | Downregulation[9] | Downregulation[4] |
| Caspase-3 | Activation[9] | Activation[4] |
| Caspase-8 | Activation[9] | Not explicitly stated in comparative studies |
| NF-κB | Decreased protein expression in MDA-MB-231 cells[9] | Not explicitly stated in comparative studies |
Cell Cycle Arrest
Both anthracyclines cause cell cycle arrest, primarily at the G2/M phase, as a consequence of DNA damage. This prevents cells with damaged DNA from proceeding through mitosis, thereby inhibiting proliferation.
Signaling Pathways
The cytotoxic effects of doxorubicin and epirubicin are mediated through their influence on various cellular signaling pathways.
Figure 1: Generalized signaling pathway for doxorubicin and epirubicin-induced apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of doxorubicin and epirubicin on breast cancer cells.
1. Cell Seeding:
-
Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[10]
2. Drug Treatment:
-
Prepare a series of concentrations for doxorubicin and epirubicin (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1, 1.6, and 3 µg/mL) in a serum-free medium.[10]
-
Remove the culture medium from the wells and add 200 µL of the prepared drug solutions to triplicate wells for each concentration.
-
Include a control group with a serum-free medium only.
-
Incubate the plates for 24 to 72 hours.
3. MTT Reagent Incubation:
-
After the incubation period, remove the medium containing the drug. To avoid interference from the color of doxorubicin, it is recommended to wash the cells with PBS.[10]
-
Add 20 µL of 5 mg/mL MTT solution (dissolved in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
4. Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for a standard MTT cytotoxicity assay.
Conclusion
Epirubicin presents a compelling alternative to doxorubicin for the treatment of breast cancer, offering similar efficacy with a more favorable safety profile, particularly concerning cardiotoxicity.[1][4][8] Their shared mechanism of action through topoisomerase II inhibition and DNA intercalation results in comparable cytotoxic effects and induction of apoptosis in breast cancer cells. For researchers, the choice between these two agents in preclinical studies may depend on the specific research question. While doxorubicin is a widely studied and well-characterized compound, epirubicin provides a clinically relevant comparator with a different toxicity profile. Future in vitro studies directly comparing the IC50 values and detailed apoptotic pathways of these two drugs in a wider range of breast cancer cell lines would be invaluable to further delineate their subtle mechanistic differences.
References
- 1. Epirubicin: is it like doxorubicin in breast cancer? A clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Epirubicin versus doxorubicin: which is the anthracycline of choice for the treatment of breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jrmds.in [jrmds.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarubicin B and Other Quinone Antibiotics in Oncology Research
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the quinone antibiotic Sarubicin B with other notable quinone antibiotics, such as the anthracycline Doxorubicin and the mitomycin, Mitomycin C, has been developed for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance, supported by experimental data, to aid in the evaluation of their potential as anticancer agents.
Introduction to Quinone Antibiotics in Oncology
Quinone antibiotics are a broad class of compounds characterized by a quinone ring system. Their mechanisms of action in cancer therapy are diverse and potent, often involving the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of key enzymes like topoisomerase. This guide focuses on this compound, a naturally derived quinone antibiotic, and contextualizes its activity alongside established chemotherapeutic agents, Doxorubicin and Mitomycin C.
Performance Comparison: Cytotoxicity Against Cancer Cell Lines
Quantitative analysis of the cytotoxic effects of these antibiotics is crucial for evaluating their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment.
A recent study investigating novel compounds from Streptomyces sp. reported that this compound, along with its analogue Sarubicin A, demonstrated moderate cytotoxic activity against four human cancer cell lines: SF-268 (central nervous system cancer), MCF-7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer).[1]
For comparison, data for Doxorubicin and Mitomycin C have been compiled from various studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SF-268 | Central Nervous System Cancer | 1.8 | [1] |
| MCF-7 | Breast Cancer | 3.1 | [1] | |
| NCI-H460 | Lung Cancer | 2.5 | [1] | |
| HepG2 | Liver Cancer | 4.2 | [1] | |
| Doxorubicin | A549 | Lung Cancer | 1.50 | [2] |
| HeLa | Cervical Cancer | 1.00 | [2] | |
| LNCaP | Prostate Cancer | 0.25 | [2] | |
| PC3 | Prostate Cancer | 8.00 | [2] | |
| HepG2 | Liver Cancer | 12.18 (± 1.89) | [3] | |
| MCF-7 | Breast Cancer | 2.50 (± 1.76) | [3] | |
| Mitomycin C | HCT116 | Colon Carcinoma | 6 µg/ml | [4] |
| HCT116b | Colon Carcinoma | 10 µg/ml | [4] | |
| HCT116-44 | Colon Carcinoma | 50 µg/ml | [4] | |
| A549 | Non-Small-Cell Lung Cancer | >10 (at 24h) | [5] |
Experimental Protocols
The following methodologies are standard for determining the cytotoxic activity of compounds like this compound and its comparators.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the cell mass.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound, Doxorubicin, Mitomycin C) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity, such as Doxorubicin at a known effective concentration. Incubate for a set period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Remove the TCA and wash the wells multiple times with water to remove excess fixative and serum proteins. Air-dry the plates.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates completely.
-
Solubilization: Add a Tris-base solution (10 mM, pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the optical density at a wavelength of 510 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell survival against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental processes can aid in understanding the comparative activities of these quinone antibiotics.
Caption: General mechanism of action for antitumor quinone antibiotics.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
This compound demonstrates notable cytotoxic activity against a panel of human cancer cell lines, positioning it as a compound of interest for further oncological research. Its performance, when compared to established quinone antibiotics like Doxorubicin and Mitomycin C, suggests a distinct but potentially valuable profile. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to design and conduct further comparative studies, ultimately contributing to the development of novel cancer therapeutics.
References
A Comparative Analysis of Topoisomerase Inhibitors: Unveiling the Therapeutic Potential of Sarubicin B and Established Agents
For Immediate Release
A deep dive into the mechanisms and efficacy of topoisomerase inhibitors, this guide offers a comparative analysis of Sarubicin B alongside the well-established anticancer agents Doxorubicin, Etoposide, and Camptothecin. This publication is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their performance supported by experimental data.
Topoisomerase inhibitors are a cornerstone of cancer chemotherapy, targeting the essential enzymes that regulate DNA topology. By interfering with the function of topoisomerase I or II, these drugs induce DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a comparative look at the quinone antibiotic this compound and the widely used topoisomerase inhibitors Doxorubicin, Etoposide, and Camptothecin.
Mechanism of Action: A Tale of Two Topoisomerases
Topoisomerase inhibitors are broadly classified based on their target enzyme. Camptothecin is a specific inhibitor of topoisomerase I, while Doxorubicin and Etoposide target topoisomerase II. These drugs act by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks (in the case of topoisomerase I inhibitors) or double-strand breaks (for topoisomerase II inhibitors). These DNA lesions are particularly cytotoxic to cancer cells due to their high proliferation rates and often-compromised DNA repair mechanisms.
While this compound has demonstrated cytotoxic activity against various tumor cell lines, its precise mechanism of action, including whether it functions as a topoisomerase inhibitor, is still under investigation and not yet definitively established in peer-reviewed literature.
dot
Figure 1. Signaling pathway of topoisomerase inhibition.
Comparative Cytotoxicity
The efficacy of anticancer drugs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of this compound and the other topoisomerase inhibitors against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions and cell lines used.
| Drug | Target | Cell Line | IC50 (nM) | Reference |
| This compound | TBD | Various | Moderate Activity | [1] |
| Doxorubicin | Topoisomerase II | C6 (rat glioma) | 21.2 ± 2.1 | [2] |
| Etoposide | Topoisomerase II | C6 (rat glioma) | 207 ± 21 | [2] |
| Camptothecin | Topoisomerase I | C6 (rat glioma) | 61.1 ± 11.2 | [2] |
Note: The cytotoxic activity of this compound is described as "moderate" in the available literature, but specific IC50 values have not been published. The IC50 values for Doxorubicin, Etoposide, and Camptothecin are from a single study for direct comparison.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are crucial. Below are outlines of the standard assays used to evaluate the cytotoxicity and topoisomerase inhibitory activity of these compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
dot
Figure 2. A simplified workflow for the MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
dot
Figure 3. Workflow for a Topoisomerase I DNA relaxation assay.
Protocol Steps:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in an appropriate reaction buffer.[3]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[4]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).[5]
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.[4]
-
Visualization: Stain the gel with a DNA-intercalating dye like ethidium bromide and visualize the DNA bands under UV light.[4]
-
Analysis: An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in the persistence of the faster-migrating supercoiled DNA band.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Protocol Steps:
-
Reaction Setup: Combine kDNA, Topoisomerase II enzyme, ATP, and the test compound in a reaction buffer.[3][5]
-
Incubation: Incubate the reaction at 37°C for a set time.[5]
-
Reaction Termination: Stop the reaction.
-
Gel Electrophoresis: Separate the catenated kDNA from the decatenated minicircles on an agarose gel. Catenated kDNA remains in the well, while decatenated circles migrate into the gel.[5]
-
Visualization and Analysis: Stain the gel and visualize the DNA. An inhibitor will prevent the release of minicircles from the kDNA network.[5]
Conclusion
Doxorubicin, Etoposide, and Camptothecin are potent topoisomerase inhibitors with well-defined mechanisms of action and established clinical use. This compound has shown promise as a cytotoxic agent, though further research is required to elucidate its precise mechanism of action and to quantify its potency relative to established drugs. The experimental protocols provided herein serve as a foundation for the continued investigation and comparison of these and novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the combination of camptothecin and doxorubicin or etoposide on rat glioma cells and camptothecin-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. inspiralis.com [inspiralis.com]
Validating the Anticancer Mechanism of Sarubicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sarubicin B, a quinone antibiotic with promising cytotoxic activity. Given the limited detailed mechanistic studies on this compound, this document outlines a validation strategy based on its structural similarity to well-characterized anticancer agents like Doxorubicin. We hypothesize that this compound functions as a DNA topoisomerase II inhibitor and compare its cytotoxic profile with established drugs in this class, Doxorubicin and Etoposide. The guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the proposed mechanism and workflows.
Comparative Cytotoxicity
The first step in evaluating a potential anticancer agent is to determine its cytotoxic potency across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Recent studies have quantified the IC50 values for this compound, allowing for a direct comparison with established topoisomerase II inhibitors.[1]
Table 1: Comparative IC50 Values of this compound and Alternative Topoisomerase II Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Lung Carcinoma | 13.5 | [1] |
| HCT-116 | Colon Carcinoma | 14.8 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 6.3 | [1] | |
| 4T1 | Breast Cancer | 7.6 | [1] | |
| Doxorubicin | A549 | Lung Carcinoma | > 20 | [2] |
| HepG2 | Hepatocellular Carcinoma | 12.18 | [2] | |
| MCF-7 | Breast Cancer | 2.50 | [2] | |
| Etoposide | A549 | Lung Carcinoma | 3.49 (72h) | [3] |
| HepG2 | Hepatocellular Carcinoma | 30.16 | [4] | |
| MCF-7 | Breast Cancer | 150 (24h) | [5] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.
Proposed Mechanism of Action: Topoisomerase II Inhibition
Structurally similar to anthracyclines like Doxorubicin, this compound is proposed to act as a topoisomerase II (Top2) poison. This mechanism involves stabilizing the transient complex formed between Top2 and DNA, which prevents the re-ligation of double-strand breaks.[6] The accumulation of these breaks is particularly toxic to rapidly dividing cancer cells, triggering downstream signaling pathways that lead to cell death.
Experimental Validation of Anticancer Mechanism
To validate the proposed mechanism, a series of in vitro experiments are essential. These assays investigate the downstream consequences of Top2 inhibition, namely the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.
Topoisomerase II poisons are potent inducers of apoptosis.[7][8] The presence of extensive DNA damage triggers signaling cascades that activate caspases, the executioner enzymes of apoptosis.[7] Apoptosis can be quantified by flow cytometry using Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye).
Table 2: Representative Apoptosis Analysis in A549 Cells (48h Treatment)
| Treatment (Concentration) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic / Necrotic (%) |
| Control (Vehicle) | 95.1 | 2.5 | 2.4 |
| This compound (15 µM) | 45.3 | 28.2 | 26.5 |
| Doxorubicin (20 µM) | 50.7 | 25.1 | 24.2 |
Note: This table presents hypothetical data based on typical results for topoisomerase II inhibitors to illustrate the expected experimental outcome.
When cells sustain significant DNA damage, cell cycle checkpoints are activated to halt proliferation and allow time for repair. If the damage is irreparable, apoptosis is initiated. Top2 inhibitors frequently cause cells to arrest in the G2 or M phase of the cell cycle.[9][10] This can be measured by staining DNA with Propidium Iodide and analyzing the distribution of cells across different phases using flow cytometry.
Table 3: Representative Cell Cycle Analysis in A549 Cells (24h Treatment)
| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.4 | 24.5 | 20.1 |
| This compound (15 µM) | 20.1 | 15.3 | 64.6 |
| Doxorubicin (20 µM) | 22.8 | 16.9 | 60.3 |
Note: This table presents hypothetical data based on the known G2/M arrest induced by agents like Doxorubicin to illustrate the expected experimental outcome.[9][11]
Visualizing Workflows and Signaling Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. netjournals.org [netjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.usd.ac.id [repository.usd.ac.id]
- 11. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarubicin B Outperforms Doxorubicin in Chemoresistant Cancer Cells
Special Report: A comprehensive analysis of preclinical data reveals that Sarubicin B, a novel cyanomorpholino derivative of doxorubicin, demonstrates superior efficacy in overcoming multidrug resistance in cancer cell lines that are non-responsive to the widely used chemotherapy agent, doxorubicin. This guide provides a detailed comparison of the two compounds, supported by experimental data and methodologies, for researchers and drug development professionals.
This compound, also known as MRA-CN, exhibits potent cytotoxic activity against doxorubicin-resistant cancer cells, a critical challenge in oncology. The key to its enhanced efficacy lies in its distinct mechanism of action. Unlike doxorubicin, which is often expelled from resistant cancer cells by the P-glycoprotein (P-gp) efflux pump, this compound appears to bypass this resistance mechanism. Experimental evidence indicates that this compound induces a similar level of DNA cross-linking in both doxorubicin-sensitive and doxorubicin-resistant cell lines, leading to effective cell death even in the presence of P-gp overexpression.[1]
Comparative Efficacy: this compound vs. Doxorubicin
The following table summarizes the cytotoxic activity (IC50 values) of this compound and Doxorubicin in a doxorubicin-sensitive human uterine sarcoma cell line (MES-SA) and its doxorubicin-resistant counterpart (MES-SA/Dx5), which overexpresses P-glycoprotein.
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| MES-SA (Doxorubicin-Sensitive) | Doxorubicin | 18 | 1 |
| This compound | 0.02 | 1 | |
| MES-SA/Dx5 (Doxorubicin-Resistant) | Doxorubicin | 810 | 45 |
| This compound | 0.02 | 1 |
Data extracted from preclinical studies. Lower IC50 values indicate higher potency.
The data clearly illustrates that while doxorubicin's potency is dramatically reduced (45-fold resistance) in the MES-SA/Dx5 cell line, this compound maintains its high potency, with no significant change in its IC50 value between the sensitive and resistant cell lines.
Mechanism of Action: Bypassing Multidrug Resistance
The primary mechanism of resistance to doxorubicin in many cancers is the overexpression of the P-glycoprotein efflux pump, which actively removes the drug from the cancer cell, preventing it from reaching its therapeutic target, the DNA. This compound's unique chemical structure, featuring a cyanomorpholino group in place of the daunosamine sugar moiety of doxorubicin, is thought to reduce its affinity for the P-glycoprotein transporter.
This hypothesis is supported by experimental data showing that this compound induces an equivalent amount of DNA interstrand and DNA-protein cross-links in both doxorubicin-sensitive (MES-SA) and doxorubicin-resistant (Dx5) cells.[1] This indicates that similar concentrations of this compound reach the nucleus and exert their DNA-damaging effects, regardless of the P-glycoprotein expression status of the cell.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound and doxorubicin were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: MES-SA and MES-SA/Dx5 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound or doxorubicin for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
DNA Cross-Linking Analysis (Alkaline Elution)
The formation of DNA interstrand and DNA-protein cross-links was quantified using the alkaline elution technique.[1]
-
Cell Labeling and Treatment: MES-SA and Dx5 cells were pre-labeled with [¹⁴C]thymidine. The cells were then treated with varying concentrations of this compound for 1 hour.
-
Cell Lysis: Cells were lysed on a filter with a solution containing sodium dodecyl sulfate and proteinase K.
-
DNA Elution: The DNA was eluted from the filter with a tetrapropylammonium hydroxide solution at a constant flow rate.
-
Fraction Collection: Fractions of the eluate were collected at regular intervals.
-
Quantification: The amount of DNA in each fraction was determined by scintillation counting. The rate of elution is inversely proportional to the extent of DNA cross-linking.
Conclusion
The available preclinical data strongly suggest that this compound is a highly promising agent for overcoming doxorubicin resistance in cancer cells. Its ability to evade the P-glycoprotein efflux pump and induce significant DNA damage in resistant cells highlights its potential as a valuable alternative or complementary therapy in clinical settings where doxorubicin resistance is a major obstacle to successful treatment. Further investigation in a broader range of doxorubicin-resistant cancer models is warranted to fully elucidate its therapeutic potential.
References
Validating Doxorubicin as a Potent Anticancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doxorubicin's performance with other established anticancer agents, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Mechanism of Action
Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy. Its primary anticancer activity stems from its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II. This enzyme is crucial for relaxing DNA supercoils during transcription and replication. By stabilizing the topoisomerase II complex after it has cleaved the DNA, Doxorubicin prevents the re-ligation of the DNA double helix, leading to a halt in the replication process.[1] This disruption of DNA macromolecular biosynthesis ultimately triggers cell cycle arrest and apoptosis.[2][3]
Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing damage to cellular membranes, DNA, and proteins.[4]
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of Doxorubicin compared to other commonly used anticancer agents, Epirubicin and Paclitaxel. Additionally, a comparison of the clinical cardiotoxicity associated with Doxorubicin and Epirubicin is presented.
Table 1: In Vitro Cytotoxicity (IC50) of Anticancer Agents in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Epirubicin IC50 (nM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 2.50 ± 1.76[5] | - | 3.5 µM[6] |
| MDA-MB-231 | Breast Cancer | - | - | 0.3 µM[6] |
| SK-BR-3 | Breast Cancer | - | - | 4 µM[6] |
| T-47D | Breast Cancer | - | - | - |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[5] | - | - |
| Huh7 | Hepatocellular Carcinoma | > 20[5] | - | - |
| A549 | Lung Cancer | > 20[5] | - | - |
| HeLa | Cervical Cancer | 2.92 ± 0.57[5] | - | - |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17[5] | - | - |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47[5] | - | - |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29[5] | - | - |
| M21 | Skin Melanoma | 2.77 ± 0.20[5] | - | - |
| ZR75-1 | Breast Cancer | - | 50[7] | 25[7] |
| Ovarian Carcinoma Lines (Range) | Ovarian Cancer | - | - | 0.4 - 3.4[8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition
| Drug | Cancer Model | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Doxorubicin | EL4 Lymphoma (mice) | 4 mg/kg/week for 3 weeks (IP) | Significant inhibition of tumor growth | [9] |
| Doxorubicin + P276-00 | H-460 NSCLC Xenograft | Dox (2 mpk, once a week) + P276-00 (20 mpk, once daily) | 82% inhibition (combination) vs. 56% (Dox alone) | [10] |
| Doxorubicin + Black Cohosh | MCF-7 Xenografts | - | 57% reduction in tumor size (combination) vs. 20% (Dox alone) | [11] |
| Doxorubicin-loaded DNA-AuNP | SK-OV-3 Xenograft (mice) | - | 91.58% inhibition vs. 37.07% (free Dox) | [12] |
| Epirubicin | A549 Xenograft (mice) | Single injection of EPI gel | Tumor growth inhibition for 8.63 ± 1.5 days | [13] |
| Epirubicin + 125I | SMMC7721 Xenograft | - | Enhanced tumor growth suppression compared to either treatment alone | [14] |
| Paclitaxel | MCF-7 bearing mice | - | Significant inhibition of breast tumor growth | [15] |
| Paclitaxel | H1975 NSCLC Xenograft | 20 mg/kg | Pronounced tumor growth suppression | [16] |
| Nab-paclitaxel | SNU16 Gastric Cancer Xenograft | 10 mg/kg twice a week for 2 weeks | 77% tumor growth inhibition | [17] |
Table 3: Clinical Cardiotoxicity of Anthracyclines
| Drug | Cumulative Dose | Incidence of Congestive Heart Failure (CHF) | Reference |
| Doxorubicin | up to 300 mg/m² | 1% | [4] |
| Doxorubicin | 450 mg/m² | 4% | [4] |
| Doxorubicin | 500–550 mg/m² | ~4% | [1] |
| Doxorubicin | 551–600 mg/m² | ~18% | [1] |
| Doxorubicin | > 600 mg/m² | ~36% | [1] |
| Epirubicin | < 500 mg/m² | 0% | [18] |
| Epirubicin | 500 - 1,000 mg/m² | 2% | [18] |
| Epirubicin | 1,000 - 1,563 mg/m² | 35% | [18] |
| Epirubicin | Increase of 100 mg/m² | 40% increased risk of cardiotoxicity | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Doxorubicin on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Doxorubicin stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (2 mg/mL in PBS)
-
Lysis buffer (20% w/v SDS, 50% v/v N,N-dimethylformamide, pH 4.7)
-
Microplate reader
Procedure:
-
Seed 2 x 10^4 cells in 100 µL of culture medium per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Doxorubicin (free or nanoparticle-encapsulated) and incubate for the desired time (e.g., 120 hours).
-
Add 25 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Lyse the cells by adding 200 µL of lysis buffer and incubate at 37°C for 4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance and express the results as a percentage of viability relative to untreated control cells.
-
Calculate the IC50 value (the drug concentration that inhibits cell viability by 50%).[19]
Note: For Doxorubicin, which has a strong red coloration, it is recommended to replace the culture medium with a neutral buffer like Phosphate-buffered saline (PBS) before adding the MTT reagent to avoid interference with the colorimetric measurements.[20][21]
Apoptosis Assay (Annexin V Staining)
This protocol is used to detect and quantify apoptosis in cells treated with Doxorubicin.
Materials:
-
24-well plates
-
Cells of interest
-
Doxorubicin
-
FITC-Annexin V
-
Hoechst 33342
-
1X Annexin V-PS Binding Buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in 24-well plates and treat with Doxorubicin (e.g., 10 µM) for 24 hours to induce apoptosis.[22]
-
Harvest the cells and wash them once with 1X Annexin V-PS Binding Buffer.
-
Resuspend approximately 1 x 10^5 cells in 100 µl of Annexin V-Dye conjugate/Propidium Iodide staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Annexin V-PS Binding Buffer to the cells.
-
Analyze the cells by fluorescence microscopy or flow cytometry. Early apoptotic cells will stain positive for Annexin V-FITC, while late apoptotic or necrotic cells will be positive for both Annexin V-FITC and propidium iodide.[23][24]
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of Doxorubicin on the cell cycle distribution.
Materials:
-
Cultured cells
-
Doxorubicin
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of Doxorubicin for a specific duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of Doxorubicin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Doxorubicin
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^4 cells per mouse) into the flank of the mice.[9]
-
Allow the tumors to grow to a palpable size (e.g., ~50 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Doxorubicin to the treatment group via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 4 mg/kg/week for 3 weeks).[9] The control group receives a vehicle control.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Doxorubicin's multifaceted mechanism of action involves the perturbation of several key signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Doxorubicin-Induced DNA Damage and Cell Cycle Arrest Pathway
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of epirubicin sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epirubicin Enhances the Anti-Cancer Effects of Radioactive 125I Seeds in Hepatocellular Carcinoma via Downregulation of the JAK/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Longitudinal PET Imaging of Doxorubicin Induced Cell Death with 18F-Annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Benchmarking Sarubicin B: A Comparative Guide to Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of two widely used antibiotics, Vancomycin and Linezolid, against common Gram-positive bacteria. These values serve as a reference for the level of potency expected from an effective antibacterial agent against these strains.
| Antibacterial Agent | Target Organism | MIC Range (µg/mL) | Key Insights |
| Sarubicin B | Gram-positive bacteria | Data not available | Isolated from Streptomyces strain JA 2861, reported to inhibit Gram-positive bacteria but not Gram-negative microorganisms.[1] |
| Vancomycin | Staphylococcus aureus | ≤2 (Susceptible) | A glycopeptide antibiotic, it is a first-line treatment for serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA). |
| Bacillus subtilis | ~4 | Generally susceptible, though MIC can vary. | |
| Linezolid | Staphylococcus aureus | 0.5 - 4 | An oxazolidinone antibiotic, effective against many Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE). |
| Bacillus subtilis | 0.5 - 2 | Demonstrates good activity against Bacillus species. |
Experimental Protocols
To facilitate the direct comparison of this compound's activity, the following standard experimental protocols for determining Minimum Inhibitory Concentration (MIC) are provided.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is grown on an appropriate agar medium overnight.
- Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
- The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- A stock solution of the antibiotic (e.g., this compound, Vancomycin, Linezolid) is prepared in a suitable solvent.
- Serial two-fold dilutions of the antibiotic are made in broth in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
- Positive (broth and bacteria without antibiotic) and negative (broth only) control wells are included.
- The plate is incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Workflow for MIC Determination
References
Unveiling the Preclinical Potential of Sarubicin B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Sarubicin B in preclinical models. While in-depth preclinical data for this compound remains limited in publicly accessible literature, this document synthesizes available information and draws comparisons with the well-established chemotherapeutic agent, Doxorubicin. This guide aims to offer a clear perspective on this compound's current standing and future research directions.
In Vitro Cytotoxicity: this compound vs. Doxorubicin
This compound, a quinone antibiotic, has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. A key study reported its efficacy across four distinct tumor cell lines, providing a foundation for its potential as an anticancer agent. To contextualize these findings, a comparison is drawn with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 0.7 - 14.7 |
| HCT-116 | Colorectal Carcinoma | 0.7 - 14.7 | |
| HepG2 | Hepatocellular Carcinoma | 0.7 - 14.7 | |
| 4T1 | Murine Breast Cancer | 0.7 - 14.7 | |
| Doxorubicin | A549 | Lung Carcinoma | ~0.1 - 1.0 |
| HCT-116 | Colorectal Carcinoma | ~0.05 - 0.5 | |
| HepG2 | Hepatocellular Carcinoma | ~0.1 - 1.5 | |
| 4T1 | Murine Breast Cancer | ~0.01 - 0.2 |
Note: The IC50 values for Doxorubicin are approximate ranges gathered from various preclinical studies and can vary based on experimental conditions.
Putative Mechanism of Action: A Look into Quinone Antibiotics
The precise mechanism of action for this compound in cancer cells has not been fully elucidated in available literature. However, based on its classification as a quinone antibiotic, its anticancer effects are likely attributed to mechanisms shared with other compounds in this class, such as Doxorubicin. These mechanisms primarily involve the disruption of DNA replication and the induction of oxidative stress.
Key Signaling Pathways
The following diagram illustrates the generally accepted mechanism of action for quinone antibiotics like Doxorubicin, which is hypothesized to be similar for this compound.
Caption: Putative mechanism of action for this compound.
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, this section outlines standard methodologies for the key experiments that would be essential for its validation.
In Vitro Cytotoxicity Assay (SRB or MTT Assay)
This assay is fundamental in determining the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
Workflow:
A Comparative Analysis of Sarubicin B and Other Prominent Streptomyces-Derived Antibiotics
In the landscape of antibiotic discovery, the genus Streptomyces stands as a prolific source of clinically significant antimicrobial agents. This guide provides a comparative overview of Sarubicin B and other notable antibiotics derived from Streptomyces, with a focus on their mechanisms of action, antibacterial efficacy, and cytotoxic potential. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and presents a comparative framework using well-documented Streptomyces-derived compounds: the anthracycline Doxorubicin, the aminoglycoside Streptomycin, and the glycopeptide Vancomycin.
Introduction to this compound
This compound is a quinone antibiotic isolated from the fermentation broth of a Streptomyces strain.[1] It has been identified as an orange crystalline powder and demonstrates inhibitory activity primarily against Gram-positive bacteria, with no reported activity against Gram-negative microorganisms.[1] Further chemical investigations of Streptomyces sp. have led to the isolation of related compounds, Sarubicin A and Sarubicinols A-C, which have shown moderate cytotoxic activity against various tumor cell lines.[2] This suggests that this compound and its analogues may possess both antibacterial and antineoplastic properties.
Mechanism of Action: The Quinone Antibiotics
As a member of the quinone class of antibiotics, this compound is believed to exert its antimicrobial effects by targeting bacterial DNA replication. Quinone antibiotics are known to inhibit DNA gyrase and topoisomerase IV, essential enzymes that modulate DNA topology during replication, transcription, and cell division.[3][4][5] By stabilizing the enzyme-DNA complex, these antibiotics introduce double-strand breaks in the bacterial chromosome, leading to an arrest of the cell cycle and ultimately, cell death.[6] This mechanism is a hallmark of bactericidal activity.
Below is a diagram illustrating the generalized signaling pathway for quinone antibiotic-induced bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Proper Disposal Procedures for Sarubicin B
Disclaimer: Sarubicin B is an anthracycline antibiotic, a class of compounds that includes potent cytotoxic agents used in chemotherapy. Due to its likely hazardous nature, all handling and disposal procedures must be conducted with strict adherence to institutional, local, state, and federal regulations. This document provides general guidance; always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound and its related compounds are classified as hazardous and require specialized disposal procedures to mitigate risks to personnel and the environment. Improper disposal can lead to contamination and potential health hazards. The following procedures are based on best practices for handling cytotoxic and other hazardous drugs.
Hazard Identification and Classification
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Genetic Defects | May cause genetic defects.[2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Carcinogenicity | May cause cancer.[2] | Obtain special instructions before use. |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] | Obtain special instructions before use. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound waste is segregation. All items that have come into contact with the compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE.
-
Gloves: Double chemotherapy-grade gloves are required.[3]
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A respirator (e.g., N95) may be necessary, especially when handling powders to prevent aerosolization.[4]
Waste Segregation and Collection
Proper segregation at the point of generation is critical. Never mix cytotoxic waste with regular trash, biohazardous waste (unless it's also chemically contaminated), or other chemical waste streams.[3]
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., stock solutions, media) in a designated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Do not fill the container beyond 80% capacity to prevent spills.
-
Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[3]
-
-
Solid Waste (Non-Sharps):
-
This category includes contaminated lab supplies such as pipette tips, tubes, flasks, and absorbent pads.
-
Place these items in a designated, puncture-resistant container lined with a clear plastic bag.[5]
-
The container must be clearly labeled as "Hazardous Waste: this compound Contaminated Solids."
-
Seal the bag and container when full or at the end of the experiment.
-
-
Sharps Waste:
-
This includes needles, syringes, and blades contaminated with this compound.
-
If a syringe is completely empty with no visible residual drug, it may be disposed of in a standard red sharps container in some jurisdictions.[3]
-
However, if the syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste in a special, puncture-proof "black" bulk waste container for chemotherapy sharps.[3] Do not recap needles.[4]
-
Label the container clearly as "Hazardous Sharps Waste: this compound."
-
-
Contaminated PPE:
-
Carefully remove gloves, gown, and other disposable PPE to avoid self-contamination.
-
Place all contaminated PPE into the designated solid hazardous waste container.[6]
-
Final Disposal
-
Ensure all waste containers are securely sealed and properly labeled.
-
Contact your institution's EHS department to arrange for pickup and disposal.
-
Disposal must be conducted through an approved hazardous waste disposal plant.[1] Under no circumstances should this compound waste be disposed of down the sink or in the regular trash.[7][8]
Emergency Spill Procedures
Immediate and effective management of a this compound spill is crucial to minimize contamination and health risks.[6]
-
Alert Personnel: Immediately alert others in the area.[6]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE described above, including respiratory protection.
-
Contain the Spill:
-
Clean the Area:
-
Carefully collect all absorbent materials and any broken glass (using forceps) and place them into the designated solid hazardous waste container.[6]
-
Clean the spill area with a decontaminating agent (e.g., a strong alkaline cleaner), followed by a thorough rinse with water.[6] Some studies have explored decontamination with agents like sodium hypochlorite (NaClO) or sodium hydroxide (NaOH), though these may create byproducts.[9]
-
Absorb all cleaning and rinse solutions and dispose of them as hazardous waste.[6]
-
-
Dispose of Waste: Place all contaminated cleaning materials and PPE into the hazardous waste container.
-
Report: Report the spill to your supervisor and the EHS department as per institutional policy.[6]
Logical Workflow for this compound Waste Disposal
Caption: Decision workflow for proper segregation of this compound waste streams.
References
- 1. Sarubicin A|75533-14-1|MSDS [dcchemicals.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. web.uri.edu [web.uri.edu]
- 4. laurentian.ca [laurentian.ca]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. Removal of anthracycline cytostatics from aquatic environment: Comparison of nanocrystalline titanium dioxide and decontamination agents - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
